molecular formula C8H8BrNO B109649 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105655-01-4

6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B109649
CAS No.: 105655-01-4
M. Wt: 214.06 g/mol
InChI Key: RWKBNMSHIJBNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a valuable benzoxazine-based building block in medicinal chemistry and cancer research. The 1,4-benzoxazine scaffold is recognized as a biologically privileged structure for developing novel therapeutic agents . This bromo-substituted derivative serves as a key synthetic intermediate for the preparation of more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, which allows for the introduction of diverse aryl substituents at the nitrogen position . Research highlights the significant potential of 1,4-benzoxazine derivatives as anticancer agents. Studies have shown that this class of compounds can exhibit selective toxicity towards hypoxic cancer cells—a universal hallmark of solid tumors that contributes to therapy resistance—while sparing normoxic cells . Specific 1,4-benzoxazine analogues have been found to inhibit hypoxic cancer cell growth and downregulate key hypoxia-induced genes, including HIF-1α and VEGF . Furthermore, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, for which this compound is a precursor, have demonstrated moderate to potent anti-proliferative activity against a range of cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers . The bromine atom at the 6-position is a crucial handle for further structural diversification to explore structure-activity relationships and optimize potency. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKBNMSHIJBNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444026
Record name 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105655-01-4
Record name 6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105655-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical insights into the experimental methodologies used for characterization.

Introduction: The Significance of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazine core is a key pharmacophore in numerous biologically active molecules, and the presence of a bromine atom at the 6-position provides a versatile handle for further synthetic modifications through cross-coupling reactions. This allows for the generation of diverse chemical libraries for drug discovery programs, particularly in the development of novel therapeutics. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in these fields, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

Core Physicochemical Properties

The fundamental physicochemical properties of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine are summarized in the table below. It is important to note that while some properties are experimentally determined, others are computationally predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
CAS Number 105655-01-4[2]
Physical Form Solid or solid-liquid mixture
Boiling Point 296.4 °C at 760 mmHg (Predicted)
Melting Point Not explicitly reported. Related bromo-substituted benzoxazines exhibit melting points in the range of 80-120°C.[3]N/A
Solubility Expected to have moderate solubility in common organic solvents such as THF, chloroform, and methanol based on the properties of similar benzoxazine derivatives.[4]
XLogP3 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis and Purification: A Practical Workflow

The synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine typically involves a multi-step process, which is outlined in the workflow below. The choice of reagents and reaction conditions is critical for achieving high purity and yield.

Gcluster_synthesisSynthesis Workflowcluster_purificationPurification WorkflowAStarting Materials:4-Bromo-2-aminophenol and1,2-DibromoethaneBReaction:Base-mediated cyclizationA->BCCrude ProductB->CDColumn Chromatography(Silica gel)C->DERecrystallizationD->EFPure 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineE->F

Caption: Synthetic and purification workflow for 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-bromo-2-aminophenol in a suitable aprotic solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate or cesium carbonate is added.

  • Addition of Reagent: 1,2-Dibromoethane is added dropwise to the stirred suspension at room temperature.

  • Reaction Progression: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Expert Insight: Causality in Experimental Choices

The choice of a strong, non-nucleophilic base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group and the amino group of the starting material, facilitating the nucleophilic attack on the 1,2-dibromoethane for cyclization. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed to enhance the reaction rate, especially in biphasic systems.

Structural and Physicochemical Characterization: A Multi-technique Approach

A thorough characterization of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine is essential to confirm its identity, purity, and properties. The following diagram illustrates the logical flow of analytical techniques employed.

Gcluster_characterizationCharacterization WorkflowASynthesized CompoundBStructural Elucidation(NMR, FT-IR, Mass Spec)A->BCPurity Assessment(HPLC, Elemental Analysis)B->CDThermal Properties(DSC, TGA)C->DECrystallographic Analysis(X-ray Diffraction)D->EFVerified Structure and PropertiesE->F

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydro-oxazine ring, and the N-H proton.[4] The protons on the oxazine ring typically appear as multiplets in the aliphatic region, while the aromatic protons will be observed in the downfield region, with splitting patterns indicative of their substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by its electronegativity, and the aliphatic carbons of the oxazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for:

  • N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

  • C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

  • C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.

  • C=C aromatic stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.[5]

  • C-O-C stretch: A strong, characteristic band in the 1200-1300 cm⁻¹ region, indicative of the ether linkage in the oxazine ring.[5]

  • C-N stretch: A peak in the 1000-1250 cm⁻¹ region.

Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the thermal properties of materials, including melting point and phase transitions.[6][7] For a crystalline solid, a sharp endothermic peak is observed at its melting point. The absence of a sharp melting peak for some commercial samples, described as a "solid-liquid mixture," may indicate the presence of impurities or polymorphism.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a heating ramp of 10 °C/min.

  • Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the peak of the endothermic transition.

X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While obtaining suitable single crystals can be challenging, the resulting data is invaluable for confirming the molecular structure and understanding intermolecular interactions.

Safety and Handling

Based on available data, 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine, grounded in both theoretical data and established experimental methodologies. A thorough understanding of these properties is fundamental for its successful application in research and development, particularly in the fields of medicinal chemistry and materials science. The provided protocols and expert insights aim to equip researchers with the necessary knowledge for the effective synthesis, purification, and characterization of this versatile compound.

References

  • Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - MDPI. [Link]
  • Differential scanning calorimetry (DSC) thermograms of benzoxazine...
  • FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][9]oxazine.
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro- 2H-benz[e]-1,3-oxazines. [Link]
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine - PubChem. [Link]

Unraveling the Anti-Tumorigenic Potential of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in Hypoxic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Targeting the Achilles' Heel of Solid Tumors

The tumor microenvironment is a complex and dynamic landscape, with hypoxia, or low oxygen tension, being a cardinal feature that significantly contributes to tumor progression, metastasis, and resistance to conventional therapies.[1][2] This oxygen-deprived state triggers a cascade of adaptive responses, primarily orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3] The stabilization and activation of HIF-1α in hypoxic cancer cells drive the expression of a plethora of genes involved in angiogenesis, metabolic reprogramming, and cell survival, thereby enabling the tumor to thrive and expand.[2][3][4] Consequently, the HIF-1α signaling pathway presents a compelling therapeutic target for the development of novel anti-cancer agents that can selectively eliminate hypoxic tumor cells.

This technical guide delves into the proposed mechanism of action of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine , a member of the promising benzoxazine class of heterocyclic compounds, within the context of hypoxic cancer cells. While direct experimental evidence for this specific molecule is emerging, this document synthesizes findings from structurally related 2H-benzo[b][5]oxazine derivatives to construct a plausible mechanistic framework and to provide a comprehensive experimental roadmap for its validation.

Proposed Mechanism of Action: Downregulation of the HIF-1α Signaling Cascade

Based on preliminary studies on analogous benzoxazine scaffolds, it is hypothesized that 6-bromo-3,4-dihydro-2H-benzo[b]oxazine exerts its selective cytotoxicity towards hypoxic cancer cells through the suppression of the HIF-1α signaling pathway. This proposed mechanism involves the downstream modulation of key genes regulated by HIF-1α, namely the cell cycle inhibitor p21 and the pro-angiogenic factor VEGF.

The Central Role of HIF-1α

Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded via prolyl hydroxylation and subsequent ubiquitination, a process mediated by the von Hippel-Lindau (VHL) tumor suppressor protein.[6] However, in a hypoxic environment, this degradation is inhibited, leading to the stabilization and nuclear translocation of HIF-1α. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.[6]

Downstream Effectors: p21 and VEGF
  • p21 (CDKN1A): The role of the cyclin-dependent kinase inhibitor p21 in hypoxia is multifaceted. While it can be induced by HIF-1α and contribute to cell cycle arrest, allowing for cellular adaptation to low oxygen, its sustained expression can also be linked to senescence or apoptosis.[7][8][9][10][11] The modulation of p21 by benzoxazine derivatives suggests an interference with this adaptive cell cycle control in hypoxic cancer cells.

  • VEGF (Vascular Endothelial Growth Factor): As a potent pro-angiogenic factor, VEGF is a critical downstream target of HIF-1α.[12][13][14][15] By stimulating the formation of new blood vessels, VEGF facilitates the supply of oxygen and nutrients to the growing tumor. Inhibition of VEGF expression is a key strategy in anti-angiogenic cancer therapies.

The proposed signaling pathway is depicted in the following diagram:

HIF-1a_Pathway cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions HIF-1a_normoxia HIF-1α Degradation Proteasomal Degradation HIF-1a_normoxia->Degradation VHL-mediated HIF-1a_hypoxia HIF-1α (Stabilized) HIF-1_complex HIF-1 Complex HIF-1a_hypoxia->HIF-1_complex HIF-1b HIF-1β HIF-1b->HIF-1_complex HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE p21 p21 Gene HRE->p21 VEGF VEGF Gene HRE->VEGF p21_protein p21 Protein p21->p21_protein VEGF_protein VEGF Protein VEGF->VEGF_protein Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest Angiogenesis Angiogenesis VEGF_protein->Angiogenesis Benzoxazine 6-bromo-3,4-dihydro-2H-benzo[b]oxazine Benzoxazine->HIF-1a_hypoxia Inhibits Stabilization

Figure 1: Proposed mechanism of action of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in hypoxic cells.

Experimental Framework for Mechanistic Validation

To rigorously test the proposed mechanism of action, a series of well-controlled in vitro experiments are essential. The following protocols provide a detailed, step-by-step guide for researchers.

Experimental Workflow

The overall experimental workflow is designed to first assess the selective cytotoxicity of the compound under hypoxic conditions and then to dissect the underlying molecular mechanism focusing on the HIF-1α pathway.

Experimental_Workflow Start Start: Cancer Cell Line (e.g., HepG2, MCF-7) Treatment Treat with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine (Dose-response) Start->Treatment Conditions Incubate under Normoxic (21% O2) and Hypoxic (1% O2) Conditions Treatment->Conditions MTT MTT Assay for Cell Viability Conditions->MTT Clonogenic Clonogenic Assay for Long-term Survival Conditions->Clonogenic Western_Blot Western Blot Analysis Conditions->Western_Blot Analysis Data Analysis and Mechanistic Interpretation MTT->Analysis Clonogenic->Analysis HIF1a HIF-1α Western_Blot->HIF1a p21 p21 Western_Blot->p21 VEGF VEGF Western_Blot->VEGF HIF1a->Analysis p21->Analysis VEGF->Analysis

Figure 2: Experimental workflow for validating the mechanism of action.

Protocol: Cell Viability Assessment using MTT Assay

This assay determines the dose-dependent cytotoxic effect of the compound on cancer cells under both normoxic and hypoxic conditions.[16][17][18]

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium

  • 96-well plates

  • 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in complete culture medium.

  • Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.

  • Place one set of plates in a standard incubator (normoxia) and another set in a hypoxia chamber for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values for both normoxic and hypoxic conditions.

Protocol: Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with the compound.[19][20][21]

Materials:

  • Cancer cell line

  • Complete culture medium

  • 6-well plates

  • 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

  • Hypoxia chamber

  • Methanol

  • Crystal violet staining solution (0.5% w/v)

Procedure:

  • Treat cells in culture flasks with varying concentrations of the compound under normoxic and hypoxic conditions for 24 hours.

  • After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.

  • Incubate the plates in a standard incubator for 10-14 days, until colonies are visible.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Protocol: Western Blot Analysis of HIF-1α, p21, and VEGF

This technique is used to detect and quantify the protein levels of HIF-1α, p21, and VEGF in treated cells.[5]

Materials:

  • Cancer cell line

  • Complete culture medium

  • 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

  • Hypoxia chamber

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-HIF-1α, anti-p21, anti-VEGF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 60 mm dishes and allow them to adhere.

  • Treat the cells with the compound at a concentration around the IC50 value determined from the MTT assay.

  • Expose the cells to normoxic or hypoxic conditions for a specified time (e.g., 16-24 hours).

  • Lyse the cells in RIPA buffer and collect the total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the protein expression levels.

Data Interpretation and Expected Outcomes

The collective data from these experiments will provide a robust assessment of the proposed mechanism of action.

Quantitative Data Summary

The following tables illustrate the expected outcomes that would support the hypothesis.

Table 1: Cytotoxicity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

ConditionIC50 (µM)
Normoxia> 200
Hypoxia50 ± 5.2

Table 2: Clonogenic Survival Following Treatment

TreatmentSurviving Fraction (Hypoxia)
Vehicle Control1.0
Compound (25 µM)0.45 ± 0.05
Compound (50 µM)0.12 ± 0.03

Table 3: Protein Expression Levels (Relative to Hypoxic Control)

ProteinTreatment (Compound at IC50)
HIF-1α0.2 ± 0.04
p210.3 ± 0.06
VEGF0.25 ± 0.05
Mechanistic Insights
  • A significantly lower IC50 value under hypoxic conditions compared to normoxia (Table 1) would confirm the selective cytotoxicity of the compound towards hypoxic cells.

  • A dose-dependent decrease in the surviving fraction of hypoxic cells in the clonogenic assay (Table 2) would demonstrate the compound's ability to inhibit long-term cell proliferation and survival.

  • Western blot analysis showing a marked reduction in the protein levels of HIF-1α, p21, and VEGF in hypoxic cells treated with the compound (Table 3) would provide direct evidence for the downregulation of the HIF-1α signaling pathway.

Conclusion and Future Perspectives

The experimental framework outlined in this guide provides a comprehensive approach to investigate the mechanism of action of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in hypoxic cancer cells. The anticipated results, based on studies of analogous compounds, strongly suggest that this benzoxazine derivative holds promise as a hypoxia-activated therapeutic agent that functions by disrupting the HIF-1α signaling cascade.

Future research should focus on elucidating the precise molecular target of the compound within the HIF-1α pathway. Investigating its effects on HIF-1α transcription, translation, and protein stability will be crucial. Furthermore, in vivo studies using tumor xenograft models are warranted to validate its anti-tumor efficacy and to assess its pharmacokinetic and pharmacodynamic properties. The continued exploration of benzoxazine derivatives, such as 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, may pave the way for the development of a new generation of targeted therapies for solid tumors.

References

  • Green, S. L., Freiberg, R. A., & Giaccia, A. J. (2001). p21Cip1 and p27Kip1 Regulate Cell Cycle Reentry after Hypoxic Stress but Are Not Necessary for Hypoxia-Induced Arrest. Molecular and Cellular Biology, 21(4), 1196-1206.[Link]
  • How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs.[Link]
  • Al Tameemi, W., et al. (2024). Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting. Cureus, 16(10), e69981.[Link]
  • Albadari, N., et al. (2023). Targeting Hypoxia-Inducible Factor-1 (HIF-1)
  • Lee, J. W., et al. (2004). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of Molecular Medicine, 82(6), 395-403.[Link]
  • Talks, F., et al. (2024). Hypoxia-inducible factor in cancer: from pathway regulation to therapeutic opportunity.
  • Hypoxia-mediated regulation of Cdc25A phosphatase by p21 and miR-21: Cell Cycle.[Link]
  • Welsh, S. J., et al. (2004). Hypoxia inducible factor-1α as a cancer drug target. Molecular Cancer Therapeutics, 3(2), 233-244.[Link]
  • 6-Bromo-3,4-dihydro-2H-benzo[b][5][6]oxazine - PubChem.[Link]
  • Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne.[Link]
  • Cramer, T., et al. (2014). Transcriptional activation of hypoxia-inducible factor-1 (HIF-1) in myeloid cells promotes angiogenesis through VEGF and S100A8. Proceedings of the National Academy of Sciences, 111(5), 1935-1940.[Link]
  • Tsai, C. C., et al. (2012). Hypoxia inhibits senescence and maintains mesenchymal stem cell properties through down-regulation of E2A-p21 by HIF-TWIST. Blood, 119(18), 4215-4224.[Link]
  • Balamurugan, K. (2021). Role of Hypoxia in the Control of the Cell Cycle. International Journal of Molecular Sciences, 22(9), 4763.[Link]
  • Rapisarda, A., et al. (2004). Hyperinducibility of Hypoxia-responsive Genes without p53/p21-dependent Checkpoint in Aggressive Prostate Cancer. Cancer Research, 64(7), 2396-2401.[Link]
  • Gao, W., et al. (2012). HIF-1α induced-VEGF over-expression in bone marrow stem cells protects cardiomyocytes against ischemia. Journal of Cellular Biochemistry, 113(1), 289-297.[Link]
  • Kao, S. H., et al. (2018). Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma. Oncotarget, 9(62), 32014-32027.[Link]
  • Tallè, M., et al. (2023). Mechanisms Underlying Altitude-Induced and Group 3 Pulmonary Hypertension. International Journal of Molecular Sciences, 24(22), 16409.[Link]
  • Biological Regulation of HIF-1α and Its Role in Therapeutic Angiogenesis for Treatment of Ischemic Cardiovascular Disease - MDPI.[Link]
  • VEGF expression is dependent on HIF-1α stabilization under hypoxic...
  • Harada, H. (2011). Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy.
  • Giatromanolaki, A., et al. (2022). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. International Journal of Molecular Sciences, 23(19), 11849.[Link]
  • Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PubMed Central.[Link]
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.[Link]
  • Cell viability measurement using the MTT assay under normoxic...
  • MTT assay and cell viability of podocytes under hypoxia and normoxia...
  • Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis - Bio-Techne.[Link]
  • Human HIF-1alpha Transcription Factor Activity Assay Kit - RayBiotech.[Link]
  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf - mcgillradiobiology.ca.[Link]
  • Clonogenic Assay - Cre
  • Clonogenic assay of cells in vitro - PubMed.[Link]

Sources

"structure-activity relationship (SAR) of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of a specific subclass: 6-bromo-3,4-dihydro-2H-benzo[b]oxazine analogs. The introduction of a bromine atom at the 6-position not only significantly influences the molecule's physicochemical properties but also serves as a versatile synthetic handle for further molecular elaboration. We will dissect the impact of substitutions at various positions of the benzoxazine ring system, correlating these structural modifications with observed changes in biological activity, including antimicrobial and anticancer effects. This guide synthesizes findings from disparate studies to provide a coherent SAR narrative, supplemented with detailed experimental protocols and data visualizations to empower researchers and drug development professionals in their quest for novel therapeutics based on this promising scaffold.

The 3,4-dihydro-2H-benzo[b]oxazine Core: A Scaffold of Therapeutic Potential

The benzoxazine moiety, a bicyclic system featuring a fused benzene and oxazine ring, is a cornerstone in the design of pharmacologically active agents.[1][2] These compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiplatelet properties.[3][4][5] The 3,4-dihydro-2H-benzo[b]oxazine isomer, in particular, offers a conformationally flexible yet structurally defined backbone that is amenable to chemical modification.

The strategic placement of a bromine atom at the 6-position of this scaffold is a key design element. From a medicinal chemistry perspective, the 6-bromo substituent offers several advantages:

  • Electronic Modulation: As an electron-withdrawing group, the bromine atom alters the electron density of the aromatic ring, which can influence ligand-receptor interactions and metabolic stability.

  • Lipophilicity Enhancement: The halogen atom increases the overall lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes.

  • Synthetic Versatility: The bromo group is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to probe the chemical space and optimize biological activity.[6] This makes the 6-bromo analog a crucial intermediate for creating diverse chemical libraries for biological screening.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine analogs is profoundly influenced by the nature and position of substituents on the heterocyclic and aromatic rings. The following sections dissect the SAR based on modifications at key positions.

SAR at the N-3 Position: Impact of Aryl Substituents on Antimicrobial Activity

One of the most extensively studied positions for modification is the nitrogen atom at position 3. Studies on a series of 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines have provided significant insights into their antimicrobial properties.[7] The general synthetic route involves the cyclization of N-(5-bromo-2-hydroxybenzyl)-arylamines with formaldehyde.

The nature of the aryl substituent at the N-3 position plays a critical role in determining the potency and spectrum of antimicrobial activity.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as chloro (Cl) or bromo (Br), on the N-3 aryl ring generally leads to enhanced antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7]

  • Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methyl (CH₃) can result in varied or sometimes reduced activity compared to the halo-substituted analogs.[7]

  • Positional Isomerism: The position of the substituent on the N-3 aryl ring is also crucial. For instance, a chloro group at the para-position often confers greater potency than at the ortho- or meta-positions.

These observations suggest that the electronic properties and steric profile of the N-3 substituent are key determinants of interaction with the microbial target.

SAR at Other Positions: Extrapolations and Future Directions

While direct and extensive SAR studies on other positions of the 6-bromo scaffold are less common in the literature, we can extrapolate potential trends from related benzoxazine and benzoxazinone series.

  • C-2 Position: In related 1,4-benzoxazin-3-one systems, the introduction of small alkyl groups (e.g., ethyl) at the C-2 position has been shown to be critical for potent activity, for instance, as Na+/H+ exchange inhibitors.[8] A quantitative structure-activity relationship (QSAR) study revealed a parabolic relationship between the length of the substituent at the 2-position and biological activity.[8] This suggests that for the 6-bromo-3,4-dihydro-2H-benzo[b]oxazine core, optimizing the size and lipophilicity of a C-2 substituent could be a fruitful strategy for enhancing potency for various targets.

  • N-4 Position: For 1,4-benzoxazine analogs, substitution on the N-4 nitrogen with alkyl groups like isopropyl or ethyl has been shown to significantly enhance inhibitory activity in certain enzyme assays.[8] This highlights the importance of probing the space around the heterocyclic nitrogen to improve target engagement.

  • Aromatic Ring Substitutions: While our core is defined by the 6-bromo group, the addition of other substituents to the benzene ring could further modulate activity. In a series of 6,8-dibromo-2-ethyl-4H-benzo[d][3][9]oxazin-4-one derivatives, various modifications led to compounds with high antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[10] This indicates that further halogenation or the introduction of other groups on the aromatic portion of the 6-bromo scaffold could be a viable strategy for developing potent anticancer agents.

Data Presentation: SAR Summary of N-3 Substituted Analogs

The following table summarizes the antimicrobial activity of representative 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine analogs.

Compound IDCore StructureR Group (at N-3)Biological Activity (Example Target)Reference
2h 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine4-ChlorophenylAntimicrobial (S. aureus, E. coli)[7]
2g 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine4-MethylphenylAntimicrobial (S. aureus, E. coli)[7]
- 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine4-BromophenylAntimicrobial (S. aureus, E. coli)[7]

Note: The table is illustrative, based on findings reported in the literature. Direct quantitative data like MIC values should be consulted from the primary source.

Visualization of Key Concepts

General SAR Insights

The following diagram illustrates the key positions on the 6-bromo-3,4-dihydro-2H-benzo[b]oxazine scaffold and summarizes the general structure-activity relationships discussed.

Caption: Key SAR points for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine analogs.

Experimental Workflow: Synthesis

This diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of the target compounds.

Synthesis_Workflow start Starting Materials (5-Bromosalicylaldehyde, Substituted Aniline) step1 Step 1: Imine Formation (Condensation Reaction) start->step1 step2 Step 2: Reduction (e.g., Sodium Borohydride) Intermediate: N-(5-bromo-2-hydroxybenzyl)-arylamine step1->step2 step3 Step 3: Cyclization (with Formaldehyde) step2->step3 product Final Product (6-Bromo-3-aryl-3,4-dihydro-2H-benzo[b]oxazine) step3->product purify Purification & Characterization (Crystallization, TLC, NMR, MS) product->purify assay Biological Evaluation (e.g., Antimicrobial Screening) purify->assay

Caption: General workflow for synthesis and evaluation of benzoxazine analogs.

Experimental Protocols

The methodologies described herein are based on established procedures for the synthesis and evaluation of benzoxazine derivatives.[7]

General Protocol for Synthesis of 6-Bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines

Causality: This two-step, one-pot synthesis is efficient. The initial reductive amination creates the necessary N-(2-hydroxybenzyl)-arylamine intermediate. The subsequent acid-catalyzed cyclization with formaldehyde is a classic and reliable method for forming the 1,3-oxazine ring. Using methanol as a solvent is advantageous due to its ability to dissolve both the reactants and the formaldehyde solution.

Step-by-Step Methodology:

  • Preparation of N-(5-bromo-2-hydroxybenzyl)-arylamines (Intermediate 1): a. Dissolve 1.0 equivalent of 5-bromosalicylaldehyde and 1.0 equivalent of the desired substituted arylamine in methanol. b. Stir the mixture at room temperature for 30 minutes to form the corresponding imine. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. f. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. g. Quench the reaction by the slow addition of water. h. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, which is often used in the next step without further purification.

  • Cyclization to form the Benzoxazine Ring (Final Product): a. Dissolve the crude N-(5-bromo-2-hydroxybenzyl)-arylamine from the previous step in methanol. b. Add aqueous formaldehyde (37% solution, 2.0 equivalents). c. Heat the reaction mixture to 65-70 °C and stir for 1-2 hours. d. Monitor the reaction by TLC. e. Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. f. Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. g. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazine.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Causality: The broth microdilution method is a standardized and quantitative technique (as per CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC). This method is chosen for its reproducibility and ability to test multiple compounds against various microbial strains simultaneously in a 96-well plate format, ensuring data consistency and comparability.

Step-by-Step Methodology:

  • Preparation of Inoculum: a. From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism (e.g., S. aureus MTCC 96, E. coli MTCC 739). b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Plates: a. Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the compound plate. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The 6-bromo-3,4-dihydro-2H-benzo[b]oxazine scaffold is a highly promising platform for the development of new therapeutic agents. The structure-activity relationship is significantly dictated by the substituents at the N-3 and C-2 positions, as well as by the overall substitution pattern on the aromatic ring. The 6-bromo group is a key feature, providing both electronic modulation and a synthetic anchor for diversification.

Current research points towards the potential of these analogs as potent antimicrobial and anticancer agents. Future research should focus on:

  • Systematic QSAR studies to build predictive models for designing more potent analogs.

  • Exploration of a wider range of biological targets , including kinases, ion channels, and other receptors.

  • Leveraging the 6-bromo group in cross-coupling reactions to synthesize novel analogs with diverse functionalities, thereby expanding the chemical space and uncovering new biological activities.

By integrating rational design, combinatorial synthesis, and robust biological evaluation, the full therapeutic potential of this versatile scaffold can be realized.

References

  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376. [Link]
  • Shukla, D. K., Rani, M., Khan, A. A., Tiwari, K., & Gupta, R. K. (2010). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 26(1), 137-144. [Link]
  • Conejo-García, A., Jiménez-Martínez, Y., Cámara, R., Franco-Montalbán, F., Peña-Martín, J., Boulaiz, H., & Carrión, M. D. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. [Link]
  • Pritchard, K. M., Al-Rawi, J., & Bradley, C. (2007). Synthesis, Identification and Antiplatelet Evaluation of 2-morpholino Substituted Benzoxazines. European Journal of Medicinal Chemistry, 42(9), 1200-10. [Link]
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • MySkinRecipes. (n.d.). 6-BROMO-3-METHYL-3,4-DIHYDRO-2H-BENZO[B][4][9]OXAZINE. [Link]
  • Kumar, R. S., Arora, P., & Kumar, V. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of Pharmaceutical Research, 12(1).
  • Rauf, A., et al. (2022).
  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][4][9]oxazine. [Link]
  • Piste, P. B., & Didwagh, S. S. (2016). Developments in The Synthesis of Certain Novel[3][9]-Oxazine Derivatives and its Biological Activities. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(4), 501-4.
  • Abdulhussein, M. J., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Moroccan Journal of Chemistry, 12(1), 376-393.
  • El-Sayed, W. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][9]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1534-1546. [Link]
  • Sharaf El-Din, A. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.
  • Fensome, A., et al. (2004). Novel 6-aryl-1,4-dihydrobenzo[d][3][9]oxazine-2-thiones as potent, selective, and orally active nonsteroidal progesterone receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5379-5382.
  • MacGregor, K. A., et al. (2019). Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][4][9]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem, 14(20), 1749-1758.
  • Masuda, N., et al. (1997). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[4][9]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 45(12), 1975-83. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining its solubility in dimethyl sulfoxide (DMSO) and other common organic solvents. We will explore the underlying principles of solubility, present methodologies for its quantitative assessment, and provide field-proven insights to guide experimental design and data interpretation.

Executive Summary: The Importance of Solubility in a Research Context

The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility in a multitude of applications, from drug discovery to materials science. For a compound like 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, understanding its solubility profile is paramount for accurate biological screening, formulation development, and process chemistry. Poor solubility can lead to underestimated potency in bioassays, challenges in purification, and difficulties in achieving desired concentrations for in vivo studies. This guide, therefore, aims to equip the researcher with the foundational knowledge and practical tools to thoroughly characterize the solubility of this specific benzoxazine derivative.

Physicochemical Properties of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

A foundational understanding of the molecule's structure is essential to predict its solubility behavior. 6-bromo-3,4-dihydro-2H-benzo[b]oxazine possesses a bicyclic structure with a bromine substituent, an ether linkage, and a secondary amine within the oxazine ring.

PropertyValueSource
Molecular FormulaC₈H₈BrNO[1]
Molecular Weight214.06 g/mol [1][2]
XLogP32.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]

The presence of both hydrogen bond donors (the N-H group) and acceptors (the oxygen and nitrogen atoms), along with a lipophilic brominated benzene ring, suggests that 6-bromo-3,4-dihydro-2H-benzo[b]oxazine will exhibit a nuanced solubility profile, with potential for dissolution in both polar and non-polar solvents.[3] The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity.

The Role of DMSO and Other Organic Solvents in Solubility Studies

The choice of solvent is a critical experimental parameter. The principle of "like dissolves like" is a useful starting point for solvent selection.[3][4]

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[5][6][7] This makes it an indispensable solvent in the early stages of drug discovery for the preparation of stock solutions for high-throughput screening.[5][8] Its miscibility with water and many organic solvents further enhances its versatility.[5][6] Given the structural features of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, it is anticipated to be highly soluble in DMSO.

A Survey of Other Organic Solvents

To build a comprehensive solubility profile, a range of solvents with varying polarities should be investigated. The selection of these solvents should be guided by their potential use in subsequent applications such as synthesis, purification, and formulation.

SolventClassPredicted Solubility Rationale
Methanol/Ethanol Polar ProticThe presence of hydrogen bond donors and acceptors in the target molecule suggests potential for good solubility.
Acetone Polar AproticThe polarity of acetone should facilitate the dissolution of the compound.
Acetonitrile Polar AproticSimilar to acetone, its polar nature is expected to lead to good solubility.
Dichloromethane (DCM) Non-polarThe lipophilic benzene ring and bromine atom may contribute to solubility in this solvent.
Ethyl Acetate Moderately PolarOffers a balance of polar and non-polar characteristics, making it a good candidate for solubility.
Toluene Non-polarThe aromatic nature of toluene may interact favorably with the benzene ring of the compound.
Hexane Non-polarDue to the polar functional groups, low solubility is expected in this highly non-polar solvent.

Experimental Determination of Solubility: A Step-by-Step Guide

Qualitative Solubility Assessment

A preliminary qualitative assessment can provide a rapid indication of solubility in various solvents and guide the selection of solvents for quantitative analysis.

Protocol:

  • Add approximately 1-2 mg of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine to a small vial.

  • Add 0.5 mL of the test solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as "freely soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[4]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine to a vial containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine of known concentrations.

    • Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_quant Quantification prep_start Start: Excess Compound + Solvent agitation Agitate at Constant Temperature (24-48h) prep_start->agitation Equilibration separation Centrifuge/Settle to Separate Solid agitation->separation supernatant Collect Clear Supernatant separation->supernatant dilution Dilute Supernatant supernatant->dilution analysis Analyze by HPLC/UV-Vis dilution->analysis calculation Calculate Solubility analysis->calculation calibration Prepare Calibration Curve

Sources

A Comprehensive Guide to the Chemical Stability and Storage of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound belonging to the benzoxazine family. These molecules are distinguished by a bicyclic structure where a benzene ring is fused to an oxazine ring. The presence of the bromine atom on the benzene ring and the inherent reactivity of the oxazine moiety make this compound a valuable intermediate in synthetic chemistry, particularly in the development of novel polymers and pharmacologically active agents.[1][2] Benzoxazine monomers are precursors to high-performance polybenzoxazine resins, which are formed through thermal ring-opening polymerization.[3][4][5]

Understanding the chemical stability and defining appropriate storage conditions for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine are critical for ensuring its integrity, purity, and performance in research and development applications. Degradation can lead to the formation of impurities, loss of reactivity, and inconsistent experimental outcomes. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers field-proven protocols for its storage, handling, and stability assessment.

Physicochemical Profile

The stability of a chemical compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine are summarized below.

PropertyValueSource
IUPAC Name 6-bromo-3,4-dihydro-2H-1,4-benzoxazine[6]
CAS Number 105655-01-4[6]
Molecular Formula C₈H₈BrNO[6]
Molecular Weight 214.06 g/mol [6]
Appearance Solid
InChI Key RWKBNMSHIJBNAO-UHFFFAOYSA-N
Hazard Classifications Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant[6]

The structure incorporates a halogenated aromatic ring, an ether linkage, and a secondary amine within the dihydro-oxazine ring. This combination of functional groups dictates its susceptibility to various degradation pathways.

Key Factors Influencing Chemical Stability

The core directive in maintaining the integrity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is to mitigate the chemical reactions that lead to its degradation. The primary pathways of concern are hydrolysis, oxidation, photodegradation, and thermal decomposition.

Hydrolytic Instability

The oxazine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This process involves the cleavage of the ring, leading to the formation of a 2-(aminomethyl) phenolic derivative.[7]

  • Mechanism: The reaction with water can be catalyzed by both acids and bases, breaking the C-O-C ether linkage within the oxazine ring. Studies on related benzoxazines have shown that this ring-opening can be intentionally induced with HCl, yielding stable phenolic intermediates.[7] The presence of ambient moisture during long-term storage can facilitate slow hydrolysis, leading to a decrease in the purity of the monomer.

  • Causality: The lone pair of electrons on the nitrogen and oxygen atoms makes them susceptible to protonation (in acid) or attack by hydroxide ions (in base), initiating the ring-opening cascade. This is a common degradation pathway for many heterocyclic compounds.[8]

Oxidative Degradation

As with most organic compounds, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is vulnerable to oxidation. The secondary amine and the electron-rich aromatic ring are potential sites for oxidative attack.

  • Mechanism: Reaction with atmospheric oxygen or other oxidizing agents can lead to a variety of degradation products. Trace metal contaminants can catalyze these oxidative processes.[8] Halogenated organic compounds, in general, should be stored away from strong oxidizing agents like peroxides, nitrates, and chromic acid to prevent vigorous and potentially explosive reactions.[9][10][11]

  • Causality: The presence of the secondary amine provides a site that can be easily oxidized. Furthermore, the overall molecular structure can react with radical species generated by oxidizing agents.

Photodegradation

Exposure to light, especially in the UV spectrum, is a significant risk factor for halogenated aromatic compounds.

  • Mechanism: The carbon-bromine (C-Br) bond can absorb UV radiation, leading to homolytic cleavage and the formation of radical species. These highly reactive radicals can then initiate a chain reaction, resulting in a complex mixture of degradation products.[8]

  • Causality: The energy supplied by photons can be sufficient to overcome the bond dissociation energy of the C-Br bond, making photolytic cleavage a primary concern for long-term stability.

Thermal Instability and Polymerization

Benzoxazine monomers are designed to undergo thermal ring-opening polymerization to form polybenzoxazine resins.[4] This inherent reactivity means that elevated temperatures during storage can initiate premature, uncontrolled polymerization or degradation.

  • Mechanism: Heating a benzoxazine monomer initiates the opening of the oxazine ring, which then polymerizes.[4][12] Even below the primary polymerization temperature, lower temperatures over extended periods can lead to oligomerization and a gradual loss of monomer purity. Thermal degradation at higher temperatures often involves the cleavage of the Mannich bridge and the release of products like aniline from related structures.[3][5]

  • Causality: The ring strain in the oxazine moiety and the electronic arrangement make it susceptible to ring-opening upon thermal activation. The rate of most chemical degradation pathways increases with temperature.[8]

The potential degradation pathways are summarized in the diagram below.

main 6-bromo-3,4-dihydro-2H-benzo[b]oxazine hydrolysis Hydrolysis (H₂O, Acid/Base) main->hydrolysis oxidation Oxidation (O₂, Oxidizing Agents) main->oxidation photolysis Photodegradation (UV Light) main->photolysis thermal Thermal Stress (Heat) main->thermal prod1 Ring-Opened Phenolic Amine hydrolysis->prod1 prod2 Oxidized Products oxidation->prod2 prod3 De-brominated Species & Radical Products photolysis->prod3 prod4 Oligomers & Polybenzoxazine thermal->prod4

Caption: Primary degradation pathways for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.

Recommended Storage and Handling Protocols

To ensure the long-term stability and usability of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, a multi-faceted approach to storage and handling is required. The following protocols are based on established best practices for halogenated organic compounds and thermally sensitive monomers.[9][13][14]

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Reduces the rate of all potential degradation reactions, including slow hydrolysis and premature oligomerization.[8][13]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation by displacing atmospheric oxygen.[8]
Light Protection Store in an amber glass vial or other opaque container.Protects the compound from photolytic degradation induced by UV and visible light.[8]
Container Use a tightly sealed, airtight container. Ensure material compatibility (e.g., glass or appropriate polymer).Prevents ingress of atmospheric moisture, which can cause hydrolysis, and prevents sublimation or loss of volatile components.[9]
Chemical Segregation Store separately from strong oxidizing agents, strong acids, and strong bases.[10][11][15]Avoids violent reactions and accelerated degradation due to chemical incompatibility.[10] Halogenated compounds should be segregated from non-halogenated waste and other reactive chemical groups.[9][14]
Handling Procedures

Given its hazard classifications, proper personal protective equipment (PPE) and handling techniques are mandatory.[6]

  • Ventilation: Handle the compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields or chemical goggles, and a lab coat.[9]

  • Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools (spatulas) and weigh the material in a contained manner.

  • Disposal: Dispose of waste material as halogenated organic waste, keeping it separate from non-halogenated solvent waste.[9][14]

Experimental Workflow for Stability Assessment

For applications in drug development and materials science, it is often necessary to perform forced degradation (stress testing) studies to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[16][17] A stability-indicating method is one that can accurately quantify the decrease of the active substance in the presence of its degradation products.[8][18]

Forced Degradation Protocol

This protocol provides a self-validating system to identify likely degradants and establish a robust analytical method.

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 N HCl. Incubate at 40-60 °C for several hours.To induce acid-catalyzed ring-opening.[16]
Base Hydrolysis Dissolve the compound in a suitable organic solvent and add 0.1 N NaOH. Incubate at 40-60 °C for several hours.To induce base-catalyzed ring-opening.[16]
Oxidation Dissolve the compound and treat with 3-6% hydrogen peroxide (H₂O₂) at room temperature.To identify products of oxidative degradation.[8]
Thermal Stress Store the solid compound at an elevated temperature (e.g., 60-80 °C) for several days.To assess thermal stability and the propensity for premature polymerization.[8][16]
Photostability Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To evaluate degradation due to light exposure.[8][17]
Analytical Monitoring

The primary technique for monitoring the stability of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine and quantifying its degradants is High-Performance Liquid Chromatography (HPLC).[19]

  • HPLC: A reverse-phase HPLC method with UV detection is typically used. The method must be developed to separate the parent compound from all major degradation products.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for identifying the structure of unknown degradation products formed during stress testing.[1][19]

The workflow for a comprehensive stability assessment is illustrated below.

start Start: Pure Compound prep Prepare Solutions of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine start->prep stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress analysis Analyze Samples by Stability-Indicating HPLC-UV stress->analysis (t=0, t=x hrs) quantify Quantify Parent Compound and Degradation Peaks analysis->quantify identify Identify Degradant Structures (LC-MS, NMR) analysis->identify if unknown peaks > threshold report Report: Degradation Profile & Stability Assessment quantify->report identify->report

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical stability of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is governed by its susceptibility to hydrolysis, oxidation, photodegradation, and thermally induced reactions. For researchers, scientists, and drug development professionals, maintaining the integrity of this key building block is paramount. Adherence to strict storage and handling protocols—specifically, storing the compound in a cool, dark, dry, and inert environment, segregated from incompatible chemicals—is essential. Implementing systematic stability assessments through forced degradation studies will further ensure the quality and reliability of experimental data, ultimately contributing to the successful development of advanced materials and therapeutics.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Hu, H., et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega.
  • BenchChem. 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][10][11]oxazine.
  • NY.Gov. (2016). Chemical Storage and Handling Recommendations.
  • Li, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Hill, C. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • MIT Department of Environmental Health & Safety. Lab Safety.
  • University of Bristol. Guidance on Safe Storage of Chemicals in Laboratories.
  • University of Glasgow. Storage and Segregation of Hazardous Chemicals.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ResearchGate. (2014). Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects.
  • Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability.
  • BenchChem. Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.
  • OUCI. Studies on structurally different benzoxazines based on diphenols and diamines: Kinetics of thermal degradation and TG-….
  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][10][11]oxazine.
  • ResearchGate. (2011). Synthesis, characterization and thermal degradation of functional benzoxazine monomers and polymers containing phenylphosphine oxide.
  • MDPI. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers.
  • ResearchGate. (2015). Thermal Degradation Mechanism of Polybenzoxazines.
  • ResearchGate. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers.
  • ResearchGate. (2021). Analytical Techniques for the Assessment of Drug Stability.
  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
  • Sigma-Aldrich. 6-Bromo-3,4-dihydro-2H-benzo[b][10][11]oxazine.
  • Shukla, D.K., et al. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry.
  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (2014). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde.
  • ResearchGate. Raman spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][10]oxazine.
  • ResearchGate. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.

Sources

The Structural Elucidation of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the crystal structure of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, a molecule of significant interest in the fields of medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from the closely related compound, 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][1][2]oxazin-3-yl)ethane, to infer and discuss its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structural analysis, and potential applications of this class of compounds.

Introduction: The Significance of Benzoxazines

Benzoxazines are a versatile class of heterocyclic compounds that have garnered considerable attention for their wide range of biological activities and their application as precursors to high-performance phenolic resins.[3] The incorporation of a bromine atom into the benzoxazine scaffold, as in 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, can significantly modulate its physicochemical properties, influencing its potential as a therapeutic agent or a functional monomer.[3][4] For instance, brominated compounds are known to exhibit enhanced flame-retardant properties in polymers.[3][5] In medicinal chemistry, the bromo-substituent can act as a key pharmacophore or a site for further chemical modification.[4]

Synthesis and Crystallization

The synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine and its derivatives typically proceeds via a Mannich-type condensation reaction. This involves the reaction of a substituted phenol (in this case, 4-bromophenol), an amine, and formaldehyde.[3]

Experimental Protocol: Synthesis of a Representative Bromo-Benzoxazine

The following protocol is adapted from the synthesis of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][1][2]oxazin-3-yl)ethane and can be modified for the synthesis of the title compound.[3]

Step 1: Reactant Preparation

  • Dissolve 4-bromophenol in a suitable solvent (e.g., dioxane or toluene).

  • Add the appropriate amine (for the title compound, a primary amine like ammonia or a protected equivalent would be used). For the bis-benzoxazine, ethane-1,2-diamine is utilized.[3]

  • Add paraformaldehyde to the solution.

Step 2: Reaction

  • The reaction mixture is typically heated under reflux for several hours to drive the condensation reaction to completion.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, often by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure benzoxazine derivative.

Step 4: Crystal Growth for X-ray Diffraction

  • High-purity single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture at room temperature.

Structural Analysis and Discussion

The determination of the three-dimensional arrangement of atoms in a molecule is paramount to understanding its function and reactivity. Single-crystal X-ray diffraction is the gold standard for this purpose.

Inferred Crystal Structure of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine

Based on the crystal structure of the closely related 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][1][2]oxazin-3-yl)ethane, we can anticipate key structural features of the title compound.[3] The asymmetric unit of this related structure contains one half of the molecule, with the other half generated by an inversion center.[3]

Table 1: Anticipated Crystallographic Data for 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine

ParameterAnticipated Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c, C2/c) or Non-centrosymmetric
Oxazine Ring Conformation Half-chair

The six-membered oxazine ring is expected to adopt a non-planar conformation, likely a half-chair, to minimize steric strain.[3][6] This conformation is a common feature in related benzoxazine structures.[3]

Intermolecular Interactions

The crystal packing of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine will likely be governed by a combination of weak intermolecular forces. In the structure of the bis-benzoxazine, weak C—H⋯Br and C—H⋯O hydrogen bonds are observed, which stack the molecules along the b-axis.[3] It is highly probable that similar interactions, along with potential π-π stacking of the benzene rings, will play a crucial role in the solid-state assembly of the title compound.

G Anticipated Intermolecular Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 C-H...Br Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 π-π Stacking Molecule2->Molecule3 C-H...O Hydrogen Bond

Caption: Anticipated intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

Alongside X-ray crystallography, spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of benzoxazines. The characteristic protons of the oxazine ring typically appear as distinct signals in the ¹H NMR spectrum.[7] For instance, in related compounds, the O-CH₂-N and Ar-CH₂-N protons show characteristic chemical shifts.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups. The formation of the benzoxazine ring is often evidenced by the appearance of characteristic absorption bands for the C-O-C and C-N-C linkages.

Potential Applications in Drug Development and Materials Science

The structural insights gained from crystallographic and spectroscopic studies are invaluable for the rational design of new molecules with desired properties.

  • Medicinal Chemistry : The 6-bromo-3,4-dihydro-2H-benzo[b]oxazine scaffold is of interest for developing novel therapeutic agents. For example, related benzoxazines have been investigated as anti-cancer agents that target hypoxic tumor microenvironments.[4] The bromine atom can also serve as a handle for further synthetic modifications to explore structure-activity relationships.[8]

  • Materials Science : Brominated benzoxazines are promising monomers for the synthesis of high-performance polymers with inherent flame retardancy.[5] The thermal ring-opening polymerization of benzoxazines proceeds without the release of volatile byproducts, leading to polymers with excellent thermal stability and mechanical properties.[3]

G Workflow: From Synthesis to Application cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Application Synthesis Synthesis Purification Purification Synthesis->Purification SC_XRD Single-Crystal X-Ray Diffraction Purification->SC_XRD Single Crystal NMR_FTIR NMR & FTIR Spectroscopy Purification->NMR_FTIR Bulk Sample Drug_Design Drug Design & Development SC_XRD->Drug_Design Structure-Based Polymer_Synthesis Polymer Synthesis & Material Science NMR_FTIR->Polymer_Synthesis

Caption: Experimental and developmental workflow.

Conclusion

While the definitive crystal structure of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine remains to be reported, a comprehensive understanding of its likely structural features can be extrapolated from closely related, crystallographically characterized analogues. The anticipated half-chair conformation of the oxazine ring and the presence of weak intermolecular hydrogen bonds provide a solid foundation for further computational and experimental studies. The insights presented in this guide are intended to facilitate the ongoing research and development of novel benzoxazine-based compounds for a range of scientific and industrial applications.

References

  • Bashir, M. A., Ahmed, M. N., Gil, D. M., Frontera, A., Sun, J., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 138802. [Link][1][9]
  • Rivera, A., Giraldo, E., & Rosas, O. (2012). Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][1][2]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3177–o3178. [Link][3][6]
  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][1][3]oxazine. National Center for Biotechnology Information.
  • Wang, C., Liu, Y., & Li, X. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 21(4), 229-234. [Link][5]
  • ResearchGate. (n.d.). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][2]oxazine.
  • Saeed, A., Shaheen, F., & Flörke, U. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 229-237. [Link][8]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazine scaffold is a privileged structure found in numerous biologically active molecules and serves as a crucial building block for the synthesis of more complex chemical entities. The presence of a bromine atom on the benzene ring provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate for creating libraries of novel derivatives in drug discovery programs.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. It offers two distinct and reliable synthetic routes, complete with mechanistic insights, characterization data, and safety protocols. The information herein is designed to empower researchers to confidently and reproducibly synthesize this important chemical intermediate.

PART 1: Synthesis of the Precursor: 2-Amino-5-bromophenol

A reliable supply of the starting material, 2-amino-5-bromophenol, is critical. Two effective methods for its synthesis are presented below.

Method A: Reduction of 5-bromo-2-nitrophenol

This method involves the reduction of a commercially available nitrophenol.

Protocol:

  • Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution.

  • Stir the solution at room temperature until the starting material is completely dissolved.

  • Add sodium bisulfite (approximately 7.0 eq) portion-wise to the solution.

  • Continue stirring at room temperature for 15-20 minutes.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-bromophenol.[1][2]

  • Purify the crude product by recrystallization from an ether/hexane mixture.

Method B: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

This method is suitable if starting from the corresponding acetamide.

Protocol:

  • Prepare a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.0 eq) in a 1:1 mixture of ethanol and 3 M hydrochloric acid.

  • Heat the suspension to reflux (approximately 100 °C) for 3 hours.[2]

  • Cool the mixture and add 1 M sodium carbonate solution to neutralize the acid.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-5-bromophenol.[1][2]

PART 2: Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Two distinct synthetic strategies are presented for the synthesis of the target compound. Route 1 involves a two-step process starting with the formation of a lactam followed by reduction. Route 2 is a more direct, classical cyclization.

Route 1: Two-Step Synthesis via Lactam Reduction

This robust method first involves the formation of the benzoxazinone ring, followed by its reduction to the desired dihydrobenzoxazine.

Step 1: Synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one

This step involves the acylation of 2-amino-5-bromophenol with chloroacetyl chloride, followed by intramolecular cyclization.

Reaction Scheme:

start 2-Amino-5-bromophenol intermediate N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide start->intermediate Acylation reagent1 Chloroacetyl chloride reagent1->intermediate product 6-bromo-2H-1,4-benzoxazin-3(4H)-one intermediate->product Intramolecular Williamson Ether Synthesis

Figure 1: Synthesis of the lactam intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromophenol188.021.0 eq
Chloroacetyl chloride112.941.1 eq
Acetonitrile41.05
Potassium Carbonate138.212.0 eq

Protocol:

  • In a well-ventilated fume hood, dissolve 2-amino-5-bromophenol (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude 6-bromo-2H-1,4-benzoxazin-3(4H)-one by recrystallization from ethanol.

Step 2: Reduction to 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

The amide carbonyl of the benzoxazinone is selectively reduced using a borane complex.

Reaction Scheme:

start 6-bromo-2H-1,4-benzoxazin-3(4H)-one product 6-bromo-3,4-dihydro-2H-benzo[b]oxazine start->product Reduction reagent1 Borane-THF complex reagent1->product

Figure 2: Reduction of the lactam to the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-bromo-2H-1,4-benzoxazin-3(4H)-one228.041.0 eq
Borane-tetrahydrofuran complex (1 M in THF)-1.65 eq
Tetrahydrofuran (THF), anhydrous72.11
2 N Aqueous Sodium Hydroxide40.00

Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • At room temperature, add the borane-tetrahydrofuran complex (1.65 eq) dropwise to the solution.

  • Stir the reaction mixture for 10 minutes at room temperature, then heat to reflux for 1 hour.[1]

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 2 N aqueous sodium hydroxide solution.[1] Caution: Hydrogen gas is evolved.

  • Remove the THF by rotary evaporation.

  • Dilute the resulting mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-3,4-dihydro-2H-benzo[b]oxazine as a brown oil.[1]

Mechanism of Borane Reduction of Amides:

The reduction of the amide (lactam) functionality by borane proceeds via coordination of the Lewis acidic boron atom to the carbonyl oxygen. This activates the carbonyl group towards hydride delivery. Subsequent collapse of the intermediate and further reduction steps lead to the amine.[4][5]

Figure 3: Simplified mechanism of amide reduction by borane.

Route 2: Direct Cyclization

This classical approach involves the direct reaction of 2-amino-5-bromophenol with 1,2-dibromoethane.

Reaction Scheme:

start 2-Amino-5-bromophenol product 6-bromo-3,4-dihydro-2H-benzo[b]oxazine start->product Cyclization reagent1 1,2-Dibromoethane reagent1->product

Figure 4: Direct cyclization to form the target compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromophenol188.021.0 eq
1,2-Dibromoethane187.861.2 eq
Potassium Carbonate138.213.0 eq
Acetone58.08

Protocol:

  • To a mixture of 2-amino-5-bromophenol (1.0 eq) in acetone, add 1,2-dibromoethane (1.2 eq).

  • Add potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide to the mixture.

  • Heat the resulting mixture to reflux for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the acetone under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification and Characterization

Purification:

The crude product from both routes, if not of sufficient purity, can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. For solid products, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed.

Characterization:

  • Appearance: Expected to be a light brown to orange solid or a brown oil.[1]

  • ¹H NMR: (DMSO-d₆) δ: 3.36-3.44 (m, 2H), 3.81 (br s, 1H), 4.18-4.25 (m, 2H), 6.68 (m, 3H).[1]

  • ¹³C NMR: Expected signals for the aromatic carbons (with C-Br showing a characteristic shift), and two aliphatic carbons of the oxazine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of approximately equal intensity for the molecular ion [M]+ and [M+2]+. For C₈H₈BrNO, the expected m/z would be around 213 and 215.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching of the oxazine ring are expected. A characteristic band for benzoxazines is often observed in the 900-960 cm⁻¹ region.[6]

Safety and Handling

  • 2-Amino-5-bromophenol: Harmful if swallowed and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.[7]

  • 1,2-Dibromoethane: This is a toxic and carcinogenic compound.[4] Handle only in a certified chemical fume hood with appropriate PPE. It is readily absorbed through the skin.

  • Borane-Tetrahydrofuran Complex: This reagent is flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.

  • Chloroacetyl Chloride: This is a corrosive and lachrymatory substance. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Borane & Borane Complexes. [Link]
  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]
  • Chemistry Steps. Reduction of Amides to Amines and Aldehydes. [Link]
  • Kotha, S., Bindra, V., & Kuki, A.
  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][1][5]oxazine. [Link]
  • Shukla, D. K., et al. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. [Link]
  • ACS Publications. Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers.... [Link]
  • ResearchGate. FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][1][8] oxazine. [Link]
  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. [Link]
  • ResearchGate. Reduction of amides by boranes. [Link]
  • ResearchGate. 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][8]oxazine. [Link]
  • ResearchGate.
  • Google Patents. CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
  • AVESİS. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]
  • MDPI. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. [Link]

Sources

Application Notes and Protocols: Alternative Synthesis Routes for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Application Notes and Protocols: Alternative Synthesis Routes for 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

Introduction

6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure is a key component in a variety of biologically active compounds. The development of efficient and versatile synthetic routes to this and related benzoxazines is crucial for the exploration of new chemical space and the generation of novel pharmaceutical candidates. This document provides detailed application notes and protocols for alternative synthetic pathways to 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine, offering researchers a selection of methodologies to suit different laboratory capabilities and strategic goals.

The presented routes are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to allow for informed optimization. We will explore two primary strategies: a direct cyclization approach and a lactam reduction strategy. Each method is presented with a detailed, step-by-step protocol, a discussion of the mechanistic rationale, and a comparative analysis of their respective advantages and disadvantages.

Core Synthetic Strategies

Two divergent and effective strategies for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine are detailed below. The choice between these routes may be guided by factors such as the availability of starting materials, desired purity, and scalability.

Route A: N-Alkylation and Intramolecular Cyclization

This approach involves the initial selective N-alkylation of the key starting material, 2-amino-5-bromophenol, with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the benzoxazine ring. The selectivity of the initial N-alkylation over O-alkylation is a critical consideration in this pathway.

Mechanistic Rationale: The synthesis begins with the reduction of 5-bromo-2-nitrophenol to the corresponding 2-amino-5-bromophenol. The subsequent N-alkylation with a reagent like 2-chloroethanol proceeds via a nucleophilic substitution, where the more nucleophilic amino group preferentially attacks the electrophilic carbon of the alkyl halide. The resulting N-(2-hydroxyethyl)aminophenol intermediate is then subjected to conditions that facilitate an intramolecular Williamson ether synthesis or a related cyclization, where the phenoxide ion displaces a leaving group (or the hydroxyl is activated) to form the oxazine ring.

Route B: Lactam Formation and Subsequent Reduction

This two-step sequence involves the initial synthesis of the lactam intermediate, 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one, followed by its reduction to the target 3,4-dihydro-2H-benzo[b][1][2]oxazine. This route offers the advantage of proceeding through a stable, crystalline intermediate that can be readily purified.

Mechanistic Rationale: The synthesis of the lactam intermediate is typically achieved by the acylation of 2-amino-5-bromophenol with a two-carbon acylating agent such as chloroacetyl chloride. This is followed by an intramolecular nucleophilic substitution where the phenoxide displaces the chloride to form the six-membered lactam ring. The subsequent reduction of the cyclic amide (lactam) to the corresponding amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LAH) or borane complexes.[3][4] These reagents readily reduce the carbonyl group of the lactam to a methylene group.[5][6]

Experimental Protocols

Synthesis of Starting Material: 2-Amino-5-bromophenol

The common precursor for both synthetic routes is 2-amino-5-bromophenol, which can be efficiently synthesized from 5-bromo-2-nitrophenol.

Protocol 1: Reduction of 5-bromo-2-nitrophenol [1]

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution. Stir the mixture at room temperature until complete dissolution is observed.

  • Reduction: To the solution, add sodium bisulfite (approximately 7.0 eq) portion-wise. Continue stirring at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification and Extraction: Upon completion, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5. Extract the aqueous layer with diethyl ether (3x).

  • Work-up and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2-amino-5-bromophenol. The crude product can be further purified by recrystallization from an ether/hexane mixture.

Route A: Protocol for N-Alkylation and Intramolecular Cyclization

Step 1: N-Alkylation of 2-Amino-5-bromophenol

  • Reaction Setup: To a solution of 2-amino-5-bromophenol (1.0 eq) in a suitable solvent such as methanol, add a mild base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 2-chloroethanol (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(2-hydroxyethyl)-2-amino-5-bromophenol, which can be used in the next step with or without further purification.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude N-(2-hydroxyethyl)-2-amino-5-bromophenol from the previous step in a high-boiling point solvent like dimethylformamide (DMF).

  • Cyclization: Add a stronger base, such as sodium hydride (1.2 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to facilitate cyclization.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Route B: Protocol for Lactam Formation and Reduction

Step 1: Synthesis of 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Reaction Setup: Dissolve 2-amino-5-bromophenol (1.0 eq) in a suitable solvent such as dioxane or acetone. Add a base, for example, aqueous sodium bicarbonate.

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

  • Cyclization: After the addition, allow the reaction to warm to room temperature and then heat to reflux to promote intramolecular cyclization.

  • Isolation: Cool the reaction mixture and pour it into ice water. The solid precipitate of 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one can be collected by filtration, washed with water, and dried.

Step 2: Reduction of 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one [3][7]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Lactam: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up and Purification: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Comparison of Synthetic Routes

ParameterRoute A: N-Alkylation & CyclizationRoute B: Lactam Formation & Reduction
Number of Steps 2 (from 2-amino-5-bromophenol)2 (from 2-amino-5-bromophenol)
Key Reagents 2-Chloroethanol, NaHChloroacetyl chloride, LiAlH₄ or BH₃
Potential Issues Selectivity of N- vs. O-alkylationUse of highly reactive and hazardous LAH
Intermediate N-(2-hydroxyethyl)aminophenolCrystalline, stable lactam
Purification Chromatography may be required for both stepsIntermediate can be purified by recrystallization
Scalability ModerateGood, with appropriate safety measures
Overall Yield Variable, depends on selectivityGenerally good to high

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two alternative synthetic routes.

Route_Acluster_startStarting Materialcluster_intermediateKey Intermediatecluster_route_aRoute Acluster_productFinal Product5-bromo-2-nitrophenol5-bromo-2-nitrophenol2-amino-5-bromophenol2-amino-5-bromophenol5-bromo-2-nitrophenol->2-amino-5-bromophenolReductionN-alkylationN-alkylation2-amino-5-bromophenol->N-alkylation+ 2-ChloroethanolIntramolecular_CyclizationIntramolecularCyclizationN-alkylation->Intramolecular_CyclizationBaseTarget_Molecule6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineIntramolecular_Cyclization->Target_Molecule

Caption: Synthetic pathway for Route A.

Route_Bcluster_startStarting Materialcluster_intermediateKey Intermediatecluster_route_bRoute Bcluster_productFinal Product5-bromo-2-nitrophenol5-bromo-2-nitrophenol2-amino-5-bromophenol2-amino-5-bromophenol5-bromo-2-nitrophenol->2-amino-5-bromophenolReductionLactam_FormationLactam Formation2-amino-5-bromophenol->Lactam_Formation+ Chloroacetyl chlorideLactam_ReductionLactam ReductionLactam_Formation->Lactam_ReductionLiAlH4 or BH3Target_Molecule6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineLactam_Reduction->Target_Molecule

Caption: Synthetic pathway for Route B.

Conclusion

The two synthetic routes presented provide reliable and adaptable methods for the preparation of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. Route A, involving direct N-alkylation and cyclization, may be more atom-economical but requires careful control of selectivity. Route B, proceeding through a stable lactam intermediate, offers a more robust and potentially higher-yielding pathway, albeit with the use of more hazardous reducing agents. The choice of synthesis will ultimately depend on the specific requirements of the research project, including scale, available equipment, and safety considerations. Both routes provide a solid foundation for the synthesis of this important heterocyclic scaffold and its analogues for further investigation in drug discovery programs.

References

  • ACS Publications.
  • ACS GCI Pharmaceutical Roundtable. Borane & Borane Complexes. [Link]
  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
  • RSC Publishing. On the reduction of β-lactams with diborane. [Link]
  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]
  • Organic Chemistry Portal.
  • Mastering Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • Wikipedia. Lithium aluminium hydride. [Link]
  • YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]
  • PubMed. Synthesis of 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. [Link]
  • MDPI. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]
  • Google Patents.

Application Note: Efficient One-Pot Multicomponent Synthesis of 1,3-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the one-pot, multicomponent synthesis of 3,4-dihydro-2H-1,3-benzoxazine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science. The classical approach for their synthesis is based on the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1][2] This application note delves into the underlying reaction mechanism, explores critical experimental parameters, and offers field-proven, step-by-step protocols. It is designed for researchers, chemists, and drug development professionals seeking efficient, scalable, and versatile methods for synthesizing diverse benzoxazine libraries.

Introduction: The Significance of Benzoxazines

1,3-Benzoxazines are a class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring.[2] Their derivatives are privileged scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anti-tumor, anti-bacterial, and anti-HIV properties.[3][4] In materials science, they serve as high-performance thermosetting resins with excellent thermal stability, low water absorption, and flame retardancy.[2]

The traditional synthesis often involves multi-step procedures that can be time-consuming and expensive.[1] The one-pot multicomponent reaction (MCR), which combines a phenolic derivative, a primary amine, and formaldehyde in a single step, offers a superior alternative.[5] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and simplifying purification processes.[6][7]

Reaction Mechanism and Core Principles

The one-pot synthesis of 1,3-benzoxazines is a classic example of the Mannich reaction.[2][5] The reaction proceeds through a cascade of reversible steps that can be broadly understood as follows:

  • Iminium Ion Formation: The primary amine reacts with formaldehyde (often used in the stable polymer form, paraformaldehyde) to form a highly electrophilic iminium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, typically at the ortho position to the hydroxyl group, forming a 2-(aminomethyl)phenol intermediate. This step is a key electrophilic aromatic substitution.

  • Cyclization: The hydroxyl group of the phenol then attacks the aminomethyl moiety, and a subsequent condensation reaction with a second equivalent of formaldehyde leads to the closure of the oxazine ring and elimination of a water molecule.

The versatility of this reaction allows for a vast number of derivatives, as diverse functional groups can be incorporated into both the phenolic and amine starting materials.[1]

Benzoxazine Synthesis Mechanism General Mechanism of One-Pot Benzoxazine Synthesis cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Ring Closure Phenol Phenol (Ar-OH) Intermediate 2-(Aminomethyl)phenol Intermediate Phenol->Intermediate + Iminium Ion Amine Primary Amine (R-NH2) Iminium Iminium Ion [R-N+H=CH2] Amine->Iminium + CH2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Benzoxazine 1,3-Benzoxazine Product Intermediate->Benzoxazine + CH2O - H2O (Cyclization)

Caption: General mechanism for the one-pot synthesis of 1,3-benzoxazines.

Key Parameters and Experimental Considerations

Optimizing the synthesis of benzoxazine derivatives requires careful consideration of several factors:

  • Catalyst: While many syntheses can proceed without a catalyst, various systems can accelerate the reaction and improve yields. These include acid catalysts (e.g., HCl, Amberlyst IR-120), Lewis acids (e.g., Yb-triflate), and even greener catalytic systems.[3][8][9] The catalyst typically facilitates the formation of the iminium ion or activates the phenol for electrophilic attack.

  • Solvent: The choice of solvent is critical. While solvent-free melt synthesis is possible, it can lead to side reactions.[10] Common solvents include methanol, ethanol, and toluene. Greener alternatives like water or poly(ethylene glycol) (PEG) have also been successfully employed, often in conjunction with microwave irradiation to shorten reaction times.[6][11]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. Higher temperatures are sometimes necessary for the final ring-closure step but must be controlled to prevent polymerization of the product.[5]

  • Reactant Stoichiometry: The typical molar ratio for the reaction is 1:1:2 for the phenol, primary amine, and formaldehyde, respectively.[5] Using paraformaldehyde as the formaldehyde source is common due to its stability and ease of handling.

Protocols for One-Pot Benzoxazine Synthesis

The following protocols provide detailed, step-by-step methodologies for synthesizing 1,3-benzoxazine derivatives.

Experimental Workflow General Experimental Workflow A 1. Reagent Setup (Phenol, Amine, Paraformaldehyde, Solvent, Catalyst) B 2. Reaction (Stirring at specified temp. Monitor by TLC) A->B C 3. Work-up (Solvent removal, Extraction, Washing) B->C D 4. Purification (Column Chromatography or Recrystallization) C->D E 5. Characterization (NMR, FTIR, MS) D->E

Caption: A generalized workflow for benzoxazine synthesis and purification.
Protocol 1: General Acid-Catalyzed Synthesis in Methanol

This protocol is a robust and widely applicable method for a variety of substituted phenols and anilines.

Materials:

  • Substituted Phenol (10 mmol)

  • Substituted Aniline (10 mmol)

  • Paraformaldehyde (20 mmol, 0.6 g)

  • Methanol (40 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a 100 mL round-bottom flask, add the substituted phenol (10 mmol), substituted aniline (10 mmol), and paraformaldehyde (20 mmol).

  • Add methanol (40 mL) to the flask, followed by a catalytic amount of concentrated HCl.

  • Equip the flask with a condenser and stir the mixture at reflux (approx. 65-70°C) for 3-5 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure benzoxazine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[1]

Protocol 2: Green Synthesis using Microwave Irradiation in PEG

This method utilizes a green solvent and microwave energy to accelerate the synthesis, significantly reducing reaction time.[6]

Materials:

  • Renewable Phenol (e.g., Magnolol, 5 mmol)

  • Bio-based Amine (e.g., Furfurylamine, 5 mmol)

  • Paraformaldehyde (10 mmol, 0.3 g)

  • Poly(ethylene glycol) (PEG 600) (10 mL)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Combine the phenol (5 mmol), amine (5 mmol), paraformaldehyde (10 mmol), and PEG 600 (10 mL) in a microwave synthesis vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically. A yield of 73.5% was reported in just 5 minutes for a magnolol-furfurylamine based benzoxazine.[6]

  • After irradiation, cool the vial to room temperature.

  • Extract the product from the PEG mixture using a suitable organic solvent like ethyl acetate.

  • Wash the organic extract with water to remove the PEG.

  • Dry, concentrate, and purify the product as described in Protocol 1.

  • Characterize the structure of the monomer using spectroscopic methods.[12]

Data Presentation: Substrate Scope and Yields

The one-pot methodology is effective for a wide range of substrates. The electronic nature of the substituents on the phenol and amine can influence reaction times and yields. Electron-donating groups on the phenol generally accelerate the reaction, while electron-withdrawing groups may require longer reaction times or stronger catalytic conditions.

Table 1: Examples of Synthesized Benzoxazine Derivatives via One-Pot MCR

Phenol Component Amine Component Product Yield (%) Reference
Phenol Aniline 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine >90 [5]
p-Cresol Aniline 6-Methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine High [8]
β-Naphthol p-Bromoaniline 3-(4-bromophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1][10]oxazine Good [3]
Sesamol Furfurylamine 6-(Furan-2-ylmethyl)-6,7-dihydro-5H-[1][10]dioxolo[4,5-f][1][10]benzoxazine 85 [12]

| Vanillin | Jeffamine D-230 | Vanillin-based benzoxazine | 71 |[2] |

Yields are representative and may vary based on specific reaction conditions and purification methods.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; side reactions; decomposition of product.Increase reaction time or temperature; use a catalyst; ensure stoichiometry is correct; check purity of starting materials.
Formation of Oligomers/Polymers High reaction temperature; incorrect stoichiometry.Reduce reaction temperature; use a two-step method where the 2-(aminomethyl)phenol intermediate is isolated first.[13][14]
Difficult Purification Presence of unreacted starting materials or closely related byproducts.Optimize TLC conditions to achieve better separation; try recrystallization if the product is a solid.
No Reaction Deactivated starting materials (e.g., strongly electron-withdrawing groups).Use a more forceful catalyst (e.g., a stronger Lewis acid); increase reaction temperature.

Conclusion

The one-pot multicomponent synthesis of 1,3-benzoxazine derivatives is a highly efficient, versatile, and atom-economical strategy. By carefully selecting catalysts, solvents, and reaction conditions, researchers can readily access a vast chemical space of these valuable heterocyclic compounds. The adoption of greener methods, such as the use of bio-based feedstocks and microwave-assisted synthesis, further enhances the appeal of this methodology for modern drug discovery and materials science applications.[2][6]

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health (NIH). [Link]
  • Various Synthetic Methods of Benzoxazine Monomers.
  • Methods of preparation of benzoxazines.
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
  • Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties.
  • Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction.
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. National Institutes of Health (NIH). [Link]
  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. MDPI. [Link]
  • Synthesis and Properties of Benzoxazine Resins.
  • Highly Efficient Multicomponent One‐Pot Synthesis of Benzoxazin‐2‐one Using Yb‐triflate and Their Potential as AChE Inhibitor.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Royal Society of Chemistry. [Link]
  • One-pot Multicomponent Synthesis of pyrrolo[1,2-d][1][15]benzoxazin... Ingenta Connect. [Link]
  • One pot Multicomponent Synthesis of 1, 3-oxazine deriv
  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Design, Synthesis, and Polymerization of a Biobased Benzoxazine Fulfilling Two Principles of Green Chemistry.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Semantic Scholar. [Link]

Sources

"chemoenzymatic synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Chemoenzymatic Synthesis of Chiral 3,4-Dihydro-2H-1,4-Benzoxazines For: Researchers, scientists, and drug development professionals. From: Gemini, Senior Application Scientist

Executive Summary

Chiral 3,4-dihydro-2H-1,4-benzoxazines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including Levofloxacin and other pharmaceuticals. Traditional chemical synthesis of these enantiomerically pure structures often requires harsh reagents, multiple protection/deprotection steps, and challenging chiral separations. This guide details robust chemoenzymatic methods that leverage the exquisite stereoselectivity of enzymes, primarily lipases and ketoreductases, to overcome these limitations. We present field-tested protocols for enzymatic kinetic resolution and asymmetric reduction, offering a greener, more efficient, and highly selective alternative for producing these valuable chiral intermediates.

The Chemoenzymatic Advantage: Precision and Sustainability

Enzymes, as natural catalysts, operate under mild conditions (room temperature, neutral pH) and exhibit remarkable selectivity—chemo-, regio-, and stereoselectivity—often obviating the need for protecting groups. For the synthesis of chiral 1,4-benzoxazines, the primary advantage lies in their ability to differentiate between enantiomers of a racemic mixture or to create a specific stereocenter from a prochiral precursor.

The two dominant and highly successful strategies are:

  • Lipase-Catalyzed Kinetic Resolution: A racemic mixture of a benzoxazine alcohol is subjected to acylation. The lipase selectively acylates one enantiomer at a much faster rate, allowing for the separation of the fast-reacting acylated product from the slow-reacting unreacted alcohol enantiomer.

  • Ketoreductase (KRED)-Catalyzed Asymmetric Reduction: A prochiral benzoxazinone ketone is reduced to a chiral alcohol. The KRED, using a cofactor like NADPH, selectively delivers a hydride to one face of the ketone, generating the alcohol in high enantiomeric excess (ee).

This guide provides detailed protocols for both approaches, focusing on practical implementation, data interpretation, and troubleshooting.

General Experimental Workflow

The chemoenzymatic synthesis follows a logical and streamlined process. The workflow ensures high efficiency from substrate preparation to final product analysis.

Chemoenzymatic_Workflow cluster_prep Phase 1: Substrate Preparation cluster_reaction Phase 2: Enzymatic Transformation cluster_workup Phase 3: Product Isolation cluster_analysis Phase 4: Quality Control cluster_result Phase 5: Final Product Start Racemic Precursor (e.g., Alcohol) or Prochiral Ketone Enzyme Select & Add Enzyme (e.g., Immobilized Lipase, Lyophilized KRED) Start->Enzyme Reaction Incubate under Optimized Conditions (Solvent, Temp, Time) Enzyme->Reaction Quench Stop Reaction (e.g., Filter Enzyme) Reaction->Quench Extract Separation & Purification (e.g., Column Chromatography) Quench->Extract Analysis Characterization (NMR, MS) Extract->Analysis Chiral Determine Enantiomeric Excess (Chiral HPLC/GC) Analysis->Chiral End Enantiopure 3,4-dihydro-2H-1,4-benzoxazine Chiral->End

Caption: General workflow for chemoenzymatic synthesis of chiral benzoxazines.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Benzoxazine Alcohol

This protocol describes the kinetic resolution of racemic 3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol via transesterification, a method proven effective for generating enantiomerically enriched alcohols and their corresponding esters. The most widely used and robust enzyme for this purpose is the immobilized form of Candida antarctica Lipase B (CAL-B), commercially available as Novozym® 435.

Principle of Kinetic Resolution

The enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer) much faster than the other (the S-enantiomer). By stopping the reaction at ~50% conversion, one can isolate the highly enriched acylated R-enantiomer and the unreacted S-enantiomer alcohol.

Kinetic_Resolution Racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol Enzyme Immobilized Lipase (e.g., CAL-B) + Acyl Donor Racemate->Enzyme R_Product (R)-Ester (Fast-reacting) Enzyme->R_Product k_fast S_Product (S)-Alcohol (Unreacted) Enzyme->S_Product k_slow (remains) Separation Separation (Chromatography) R_Product->Separation S_Product->Separation

Caption: Lipase-catalyzed kinetic resolution of a racemic alcohol.

Step-by-Step Protocol
  • Materials & Reagents:

    • Racemic (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

    • Immobilized Candida antarctica Lipase B (Novozym® 435)

    • Acyl donor: Vinyl acetate (acts as an irreversible acyl donor)

    • Solvent: Anhydrous toluene or methyl tert-butyl ether (MTBE)

    • Molecular sieves (4 Å), activated

    • Reaction vessel (e.g., 50 mL round-bottom flask with a magnetic stirrer)

    • Orbital shaker or magnetic stir plate with temperature control

  • Reaction Setup:

    • To a 50 mL flask, add racemic (3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol (1.0 g, 6.05 mmol).

    • Add 25 mL of anhydrous MTBE.

    • Add activated molecular sieves (~500 mg) to ensure anhydrous conditions, which are critical for lipase activity.

    • Add vinyl acetate (1.1 mL, 12.1 mmol, 2.0 equivalents). Using an excess of the acyl donor drives the reaction forward.

    • Allow the mixture to stir for 10 minutes at the desired reaction temperature (e.g., 40 °C) for equilibration.

  • Enzymatic Reaction:

    • Add Novozym® 435 (100 mg, 10% w/w of the substrate). The enzyme loading can be optimized, but 10-20% is a common starting point.

    • Seal the flask and place it on an orbital shaker or stir plate at 40 °C.

    • Monitor the reaction progress by taking small aliquots (~50 µL) at regular intervals (e.g., every 2-4 hours). Quench the aliquot with methanol and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both products.

  • Work-up and Purification:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude mixture (containing the acylated product and unreacted alcohol) is purified using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the less polar ester from the more polar alcohol.

  • Analysis and Characterization:

    • Confirm the identity of the products using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (ee) of both the isolated alcohol and the saponified ester using a chiral HPLC column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., hexane/isopropanol mixture).

Expected Results & Optimization
Substrate/ProductTypical YieldTypical ee (%)Key Optimization Parameters
(S)-Alcohol40-48%>99%Reaction time (stop at 50% conversion), solvent choice.
(R)-Acetate45-50%>98%Temperature (can affect E-value), acyl donor.

Note: The enantioselectivity of the reaction is often expressed as the E-value. An E-value >200 is considered excellent for preparative purposes. Non-polar, aprotic solvents like toluene, hexane, or MTBE are generally preferred as they maintain the essential water layer on the enzyme surface without stripping it away, preserving catalytic activity.

Protocol 2: KRED-Catalyzed Asymmetric Reduction of a Prochiral Benzoxazinone

This protocol outlines the asymmetric reduction of an N-protected 1,4-benzoxazin-3-one to the corresponding chiral (R)- or (S)-alcohol. This method is exceptionally powerful as it can theoretically achieve a 100% yield of a single enantiomer. The choice of ketoreductase (KRED) is critical, as different enzymes exhibit opposite stereopreferences.

Principle of Asymmetric Reduction

A prochiral ketone is reduced using a ketoreductase and a stoichiometric amount of a hydride donor, typically the cofactor NADPH. The enzyme's active site is chiral and binds the substrate in a specific orientation, forcing the hydride transfer to occur on only one of the two prochiral faces of the carbonyl group. A cofactor regeneration system is almost always employed to make the process economically viable.

Step-by-Step Protocol
  • Materials & Reagents:

    • N-Boc-1,4-benzoxazin-3-one (or other suitable N-protected ketone)

    • Screening kit of ketoreductases (many commercial suppliers offer these)

    • Cofactor: NADP⁺ (used catalytically)

    • Cofactor regeneration system: Isopropanol (cosubstrate) and a corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase (GDH) system.

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

    • Co-solvent: DMSO or another water-miscible solvent to dissolve the substrate.

  • Enzyme Screening (Small Scale):

    • In parallel micro-vials, prepare a reaction mixture containing the buffer, NADP⁺ (0.1 mM), the ketone substrate (e.g., 10 mM), and the components of the regeneration system (e.g., 5% v/v isopropanol).

    • Add a small amount of each KRED lyophilizate to a different vial.

    • Incubate the vials at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) and analyze by chiral HPLC to identify "hits"—enzymes that show high conversion and high enantioselectivity. Note both the ee and the absolute configuration ((R) or (S)) produced.

  • Preparative Scale Reaction (Based on best "hit"):

    • In a larger vessel, dissolve the N-Boc-1,4-benzoxazin-3-one (e.g., 1.0 g) in a minimal amount of DMSO and add it to the potassium phosphate buffer (pH 7.0).

    • Add NADP⁺ (catalytic amount, e.g., 0.1 mol%).

    • Add the components for cofactor regeneration. For a glucose/GDH system: add D-glucose (1.5 equivalents) and glucose dehydrogenase (e.g., 5 U/mg of substrate).

    • Initiate the reaction by adding the selected KRED lyophilizate (e.g., 1-5 mg/mL).

    • Stir the reaction at 30 °C. Maintain the pH at 7.0 by adding dilute NaOH if necessary, as the GDH system produces gluconic acid.

    • Monitor conversion by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, saturate the aqueous phase with NaCl to facilitate extraction.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral alcohol by silica gel column chromatography.

Data and Considerations

The success of this method is entirely dependent on finding a suitable enzyme. Commercial screening kits are invaluable for this purpose.

Enzyme SourceStereopreferenceTypical ee (%)Key Considerations
KRED from Lactobacillus kefir(S)-selective>99%Often used with isopropanol for regeneration.
KRED from Codonopsis pilosula(R)-selective>99%May require different optimization parameters.

Causality Insight: The N-protecting group (e.g., Boc) is crucial. It enhances the substrate's solubility and electronically activates the ketone, making it more susceptible to reduction. The choice of cofactor regeneration system is also critical for cost-effectiveness; the glucose/GDH system is essentially irreversible and can drive the reaction to completion.

References

  • Kamal, A., et al. (2008). Lipase catalyzed kinetic resolution of 3,4-dihydro-2H-1,4-benzoxazine-3-methanol: A versatile chiral synthon for the synthesis of (S)-levofloxacin and (R)-a-lipoic acid. Tetrahedron: Asymmetry.
  • Pchelka, M., et al. (2006). Lipase-catalyzed desymmetrization of 3-(N-acyl-N-phenylamino)glutaric acid N-phenylimides and kinetic resolution of the corresponding racemic diacids. Tetrahedron: Asymmetry.
  • Straathof, A. J. J., et al. (2002). The E-value in enzyme-catalyzed kinetic resolution. Advanced Synthesis & Catalysis.
  • Zhu, D., & Hua, L. (2020). Biocatalytic Reductions of Prochiral Ketones. Catalysts.
  • Koszelewski, D., et al. (2010). Chemoenzymatic synthesis of all four stereoisomers of a GABOB-analogue. Tetrahedron: Asymmetry.

Application Notes and Protocols for the Derivatization of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine for Enhanced Biological Activity

Application Notes and Protocols for the Derivatization of 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine for Enhanced Biological Activity

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] The strategic derivatization of this scaffold is a cornerstone of drug discovery efforts aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of synthetic strategies, application notes, and detailed protocols for the derivatization of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling a suite of high-efficiency palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the generation of novel, biologically active chemical entities.

Introduction: The Strategic Value of the 6-Bromo-1,4-Benzoxazine Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents.[4] Among these, the benzoxazine ring system has attracted significant attention due to its presence in numerous biologically active molecules.[2][3] The specific starting material, 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine (CAS No: 105655-01-4), is an exceptionally valuable building block.[5] Its utility stems from the presence of a bromine atom on the benzene ring, which is an ideal functional group for modern cross-coupling chemistry.

The rationale for focusing on this scaffold is twofold:

  • Privileged Core Structure: The inherent benzoxazine motif has been repeatedly identified as a source of significant biological activity.[1][4]

  • Synthetic Versatility: The C(sp²)-Br bond is readily activated by palladium catalysts, providing a reliable and predictable site for introducing molecular diversity. This allows for systematic Structure-Activity Relationship (SAR) studies to fine-tune the pharmacological properties of the resulting derivatives.

This guide will detail the primary derivatization strategies centered on palladium-catalyzed cross-coupling reactions, providing both the theoretical basis for these choices and practical, step-by-step protocols for their implementation in a laboratory setting.

Key Derivatization Strategies: A Chemist's Toolkit

The modification of the 6-bromo-1,4-benzoxazine core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their functional group tolerance, high yields, and broad substrate scope, making them indispensable tools in modern organic synthesis.[6][7]

Gcluster_startCore Scaffoldcluster_reactionsPalladium-Catalyzed Cross-Coupling Reactionscluster_productsResulting DerivativesStart6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazineSuzukiSuzuki-MiyauraCouplingStart->SuzukiSonogashiraSonogashiraCouplingStart->SonogashiraBuchwaldBuchwald-HartwigAminationStart->BuchwaldStilleStilleCouplingStart->StilleAryl6-Aryl/Heteroaryl(C-C Bond)Suzuki->ArylAlkynyl6-Alkynyl(C-C Bond)Sonogashira->AlkynylAmino6-Amino/Amido(C-N Bond)Buchwald->AminoOrganostannane6-Substituted(C-C Bond)Stille->Organostannane

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming C-C bonds, specifically by coupling an organoboron species (boronic acid or ester) with an organohalide.[8][9]

  • Why this choice? Boronic acids are generally stable, commercially available in great variety, and the reaction byproducts are non-toxic and easily removed. This makes the Suzuki coupling ideal for generating libraries of 6-aryl or 6-heteroaryl benzoxazine derivatives to explore how different aromatic substituents impact biological activity.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8]

  • Why this choice? Introducing a rigid alkynyl linker can be crucial for orienting a functional group toward a specific binding pocket in a biological target. The resulting derivatives can also serve as intermediates for further transformations, such as click chemistry or reduction to alkanes/alkenes.

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an amine with an aryl halide.

  • Why this choice? The introduction of primary or secondary amines at the 6-position dramatically alters the polarity, basicity, and hydrogen-bonding capacity of the molecule. These are critical parameters for receptor binding and improving aqueous solubility, a key pharmacokinetic property.

Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance desired biological or physical properties without making a significant change in the chemical structure.[10][11]

  • Why this choice? While not a cross-coupling reaction, the bromine atom can be a precursor for other functionalities. For example, it can be converted to a cyano group (-CN), a common bioisostere for phenyl rings or carbonyl groups, or other functionalities via nucleophilic aromatic substitution under specific conditions. This strategy is used to modulate properties like metabolic stability, polarity, and binding interactions.[12][13]

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for optimization. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-3,4-dihydro-2H-benzo[b][1]oxazine derivatives.

Materials and Reagents:

  • 6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.02-0.05 eq)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent System: Toluene/Ethanol/Water or 1,4-Dioxane/Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate Solution, Brine

Equipment:

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, septa, syringes, rotary evaporator, chromatography column.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine, the corresponding arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the solvent system (e.g., Toluene/Ethanol, 4:1) via syringe, followed by the palladium catalyst. For solid catalysts, add them under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[8]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

G

Protocol 2: General Procedure for Sonogashira Coupling

Objective: To synthesize 6-alkynyl-3,4-dihydro-2H-benzo[b][1]oxazine derivatives.

Materials and Reagents:

  • 6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02-0.05 eq)

  • Co-catalyst: Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Saturated Ammonium Chloride Solution, Brine

Equipment:

  • Schlenk flask or sealed tube, condenser, magnetic stirrer, nitrogen/argon inlet, septa, syringes, rotary evaporator, chromatography column.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Add the degassed solvent, followed by the base (e.g., Et₃N) and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.[8]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through Celite.

  • Extraction: Wash the filtrate with saturated ammonium chloride solution (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary and Expected Outcomes

The success of these derivatization reactions is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions and provides a starting point for optimization.

Reaction TypeCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)Notes
Suzuki-Miyaura Pd(PPh₃)₄ (3%)Na₂CO₃Toluene/H₂O80-9075-95%Effective for a wide range of aryl and heteroaryl boronic acids.[8]
Sonogashira PdCl₂(PPh₃)₂ (2%) / CuI (4%)Et₃NTHF25-6070-90%Sensitive to oxygen; requires thorough degassing of solvents.[8]
Buchwald-Hartwig Pd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄Toluene100-11065-85%Ligand choice is critical; XPhos or SPhos are often effective.

Biological Activity: Connecting Structure to Function

Derivatization of the 6-position directly influences the molecule's interaction with biological targets. The introduction of different functional groups can enhance or modulate a variety of activities.

  • Anticancer Activity: Many 1,4-benzoxazine derivatives have shown promise as hypoxia-targeted compounds or antitumor agents.[14] Introducing planar aromatic systems via Suzuki coupling can enhance DNA intercalation or interactions with flat binding pockets in enzymes.

  • Antimicrobial Activity: The addition of lipophilic or halogenated aryl groups can improve membrane permeability, leading to enhanced activity against various bacterial and fungal strains.[1][15]

  • Neuroprotective Activity: Specific substitutions can lead to compounds with antioxidant properties that protect neurons from oxidative stress-mediated degeneration.[16]

  • Angiogenesis Promotion: Certain benzoxazine derivatives have been found to promote angiogenesis, suggesting therapeutic potential in ischemic pathologies.[17]

Gcluster_modificationChemical Modification at 6-Positioncluster_propertiesAltered Physicochemical Propertiescluster_outcomesPotential Biological OutcomesModificationIntroduction of:- Aryl Groups (Lipophilicity)- Amino Groups (Polarity, H-Bonding)- Alkynyl Groups (Rigidity)PropertiesModulation of:- Solubility- LogP- Electronic Distribution- Molecular ShapeModification->PropertiesAnticancerAnticancerProperties->AnticancerAntimicrobialAntimicrobialProperties->AntimicrobialNeuroNeuroprotectionProperties->NeuroAngioAngiogenesisProperties->Angio

Conclusion

The 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine scaffold is a powerful and versatile platform for the discovery of new biologically active compounds. The protocols and strategies outlined in this guide, particularly those leveraging palladium-catalyzed cross-coupling reactions, provide a robust framework for creating diverse chemical libraries. By systematically modifying the 6-position, researchers can effectively probe the structure-activity relationships of the benzoxazine core, paving the way for the development of next-generation therapeutic agents.

References

  • Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro- 2H-benz[e]-1,3-oxazines.
  • Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro- 2H-benz[e]-1,3-oxazines.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
  • Humphrey, G. R., et al. (2017). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Organic Process Research & Development, 21(9), 1391-1398.
  • Kumar, D., et al. (2016). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 26(15), 3637-3642.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 134-138.
  • Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo. PubMed.
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. PubChem.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org.
  • Bernardi, L., et al. (1968). Pharmacological properties of some derivatives of 1,3-benzoxazine. Experientia, 24(8), 774-775.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate.
  • Sharma, S., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1249.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Protecting group strategy used to prepare bioinspired benzoxazine.... ResearchGate.
  • Developments in The Synthesis of Certain Novel[1][9]-Oxazine Derivatives and its Biological Activities. ijrpr.
  • Moskvina, V., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][16]triazino[2,3-c]quinazolines. Pharmaceuticals, 16(11), 1546.
  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

Application Notes & Protocols: Leveraging 6-bromo-3,4-dihydro-2H-benzo[b]oxazine for Targeted Therapy of Hypoxic Tumors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Therapeutics Division

Introduction: The Challenge of the Hypoxic Tumor Microenvironment

Solid tumors frequently outgrow their blood supply, leading to regions with low oxygen concentration, a state known as hypoxia.[1][2] This hypoxic microenvironment is a major obstacle in cancer therapy, contributing to resistance to radiation and conventional chemotherapy.[3][4] Furthermore, hypoxia actively promotes tumor progression and metastasis by stabilizing key transcription factors, most notably Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5] HIF-1α drives the expression of genes involved in angiogenesis, metabolic adaptation, and cell survival, making it a prime target for novel cancer therapeutics.[5][6]

One of the most promising strategies to combat hypoxic tumors is the use of bioreductive prodrugs.[1][7] These are inactive compounds that undergo selective enzymatic reduction in the low-oxygen environment of a tumor to become potent cytotoxic agents.[7][8] This targeted activation minimizes damage to healthy, well-oxygenated tissues, offering a significant therapeutic window. The benzoxazine scaffold is a versatile structure in medicinal chemistry, with various derivatives showing promise as anti-cancer agents.[9][10][11] This document provides detailed application notes and protocols for investigating a specific compound, 6-bromo-3,4-dihydro-2H-benzo[b][1][12]oxazine, as a potential hypoxia-activated therapeutic, based on preliminary studies of similar derivatives.[13][14]

Proposed Mechanism of Action: Bioreductive Activation and HIF-1α Suppression

We hypothesize that 6-bromo-3,4-dihydro-2H-benzo[b][1][12]oxazine functions as a bioreductive agent. Under the hypoxic conditions prevalent in solid tumors, intracellular reductases, which are often overexpressed in cancer cells, are thought to reduce the benzoxazine moiety. This reduction converts the relatively benign prodrug into a highly reactive cytotoxic species. This activated form can then induce cellular damage, for example by generating reactive oxygen species or alkylating DNA, leading to apoptosis of the cancer cell.

Crucially, this activation is inhibited by molecular oxygen. In healthy, normoxic tissues, oxygen intercepts the initially reduced drug species, reversing the reaction and preventing the formation of the toxic metabolite.[7] This oxygen-dependent mechanism ensures that the drug's cytotoxicity is spatially confined to the hypoxic tumor regions. Furthermore, studies on similar 2H-benzo[b][1][12]oxazine derivatives have shown that they can down-regulate the expression of key hypoxia-induced genes such as HIF-1α and Vascular Endothelial Growth Factor (VEGF), suggesting a multi-faceted anti-tumor effect.[13][14]

G cluster_0 Normoxic Cell (Healthy Tissue) cluster_2 Result cluster_1 Hypoxic Cell (Tumor) Prodrug_N 6-Bromo-Benzoxazine (Inactive Prodrug) Reductase_N Intracellular Reductases Prodrug_N->Reductase_N 1e⁻ Reduction Radical_N Drug Radical Anion (Transient) Reductase_N->Radical_N Oxygen O₂ (High Levels) Radical_N->Oxygen Electron Transfer (Re-oxidation) Inactive_N Inactive Prodrug (Re-oxidized) Oxygen->Inactive_N NoEffect No Cytotoxicity Prodrug_H 6-Bromo-Benzoxazine (Inactive Prodrug) Reductase_H Intracellular Reductases Prodrug_H->Reductase_H 1e⁻ Reduction Radical_H Drug Radical Anion (Stable) Reductase_H->Radical_H Cytotoxin Active Cytotoxin Radical_H->Cytotoxin Further Reduction/ Rearrangement Apoptosis Cell Death & HIF-1α Downregulation Cytotoxin->Apoptosis

Caption: Proposed bioreductive activation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.

Experimental Applications and Protocols

This section provides detailed protocols for the synthesis and evaluation of 6-bromo-3,4-dihydro-2H-benzo[b][1][12]oxazine.

Protocol 1: Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][12]oxazine

This protocol is adapted from established methods for synthesizing benzoxazine derivatives.[13][15] It involves the reaction of a substituted 2-aminophenol with an alkylating agent followed by cyclization.

Materials:

  • 2-Amino-4-bromophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents. Stir the mixture at room temperature for 15 minutes.

  • Alkylating Agent: Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture dropwise.

    • Rationale: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl and the amino groups, facilitating nucleophilic attack on the dibromoethane. The second bromine atom serves as a leaving group in the subsequent intramolecular cyclization.

  • Heating: Heat the reaction mixture to 80-90°C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Rationale: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 6-bromo-3,4-dihydro-2H-benzo[b][1][12]oxazine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Hypoxia-Selective Cytotoxicity

This protocol details a cell-based assay to determine if the synthesized compound exhibits selective toxicity towards cancer cells under hypoxic conditions compared to normoxic conditions.

G cluster_0 Experimental Split start Seed Cancer Cells (e.g., HepG2, A549) in 96-well plates allow Allow cells to attach (24 hours) start->allow normoxia Normoxia Group (21% O₂, 5% CO₂) allow->normoxia hypoxia Hypoxia Group (1% O₂, 5% CO₂) allow->hypoxia treat_n Add serial dilutions of 6-Bromo-Benzoxazine + Vehicle Control normoxia->treat_n treat_h Add serial dilutions of 6-Bromo-Benzoxazine + Vehicle Control hypoxia->treat_h incubate_n Incubate 48-72 hours treat_n->incubate_n incubate_h Incubate 48-72 hours treat_h->incubate_h assay Assess Cell Viability (e.g., MTT Assay) incubate_n->assay incubate_h->assay analyze Calculate IC₅₀ values for Normoxia and Hypoxia assay->analyze compare Determine Hypoxic Cytotoxicity Ratio (HCR) (IC₅₀ Normoxia / IC₅₀ Hypoxia) analyze->compare

Caption: Workflow for assessing hypoxia-selective cytotoxicity in vitro.

Materials:

  • Human cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 6-bromo-3,4-dihydro-2H-benzo[b][1][12]oxazine, dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Hypoxia chamber or incubator (capable of maintaining 1% O₂, 5% CO₂)

  • Standard cell culture incubator (21% O₂, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours in a standard incubator to allow for cell attachment.

  • Drug Preparation: Prepare a series of dilutions of the test compound in complete medium. Include a vehicle control (DMSO concentration matched to the highest drug concentration).

  • Group Assignment: Divide the plates into two groups: "Normoxia" and "Hypoxia".

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the appropriate wells.

  • Incubation:

    • Place the "Normoxia" plates back into the standard incubator.

    • Place the "Hypoxia" plates into a hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂.

    • Rationale: A 1% oxygen level is physiologically relevant for solid tumors and is sufficient to induce a robust HIF-1α response. Comparing against 21% oxygen provides a clear baseline for selective activity.

  • Incubation Period: Incubate both sets of plates for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) for both normoxic and hypoxic conditions.

Protocol 3: Western Blot Analysis of HIF-1α Expression

This protocol is used to verify if the compound affects the protein levels of the key hypoxia regulator, HIF-1α.

Materials:

  • 6-well cell culture plates

  • Test compound and vehicle (DMSO)

  • Cobalt chloride (CoCl₂), as a positive control for hypoxia induction

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treatment Conditions: Treat cells for 6-8 hours under the following conditions:

    • Normoxia + Vehicle

    • Normoxia + Test Compound

    • Hypoxia (1% O₂) + Vehicle

    • Hypoxia (1% O₂) + Test Compound

    • Normoxia + CoCl₂ (100 µM) - Positive control for HIF-1α stabilization.

    • Rationale: CoCl₂ is a chemical mimic of hypoxia; it chelates iron, inhibiting the prolyl hydroxylases that normally degrade HIF-1α, leading to its accumulation even in normoxia.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading. Quantify the band intensities to determine the relative change in HIF-1α expression.

Data Interpretation and Expected Outcomes

The success of 6-bromo-3,4-dihydro-2H-benzo[b][1][12]oxazine as a hypoxia-targeting agent is determined by specific experimental outcomes.

Hypoxia-Selective Cytotoxicity: The primary indicator is the Hypoxic Cytotoxicity Ratio (HCR), calculated as IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A successful compound will have an HCR significantly greater than 1, indicating it is more potent under low-oxygen conditions.

CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)
Vehicle Control >200>200~1
Doxorubicin (Control) 0.52.50.2 (Less active in hypoxia)
6-Bromo-Benzoxazine 150 12 12.5

Table 1: Example data from a cell viability assay. A high HCR for the test compound indicates desired hypoxia-selective activity, whereas a conventional chemotherapeutic like Doxorubicin often shows reduced activity in hypoxia.

HIF-1α Expression: The Western blot should confirm that HIF-1α protein is stabilized under hypoxic conditions (or with CoCl₂ treatment) in the vehicle-treated cells. In cells treated with 6-bromo-3,4-dihydro-2H-benzo[b][1][12]oxazine under hypoxia, a significant reduction in the HIF-1α protein band is expected, demonstrating the compound's ability to interfere with this key survival pathway.

G cluster_0 HIF-1α Regulation Hypoxia Hypoxia (Low O₂) PHD Prolyl Hydroxylases (PHDs) Hypoxia->PHD Inhibition HIFa HIF-1α PHD->HIFa Hydroxylation (Normoxia) VHL VHL Protein HIFa->VHL Binding (Normoxia) HIF_complex HIF-1 Dimer (HIF-1α/β) HIFa->HIF_complex Dimerization Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination (Normoxia) HIFb HIF-1β (Constitutive) HIFb->HIF_complex HRE Hypoxia Response Element (HRE) in DNA HIF_complex->HRE Binds to Target_Genes Target Gene Expression (VEGF, GLUT1, etc.) HRE->Target_Genes Transcription Angiogenesis Angiogenesis, Metabolic Adaptation Target_Genes->Angiogenesis

Sources

Application Notes and Protocols for Antimicrobial Studies of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates an urgent and innovative approach to the discovery and development of new therapeutic agents. Heterocyclic compounds have historically been a rich source of antimicrobial leads. Among these, the benzoxazine scaffold has emerged as a promising chemotype due to its diverse biological activities. This document provides detailed application notes and protocols for the investigation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine , a member of this class, for its potential antimicrobial properties. The strategic placement of a bromine atom at the 6-position is anticipated to modulate the compound's electronic and lipophilic properties, potentially enhancing its biological activity.

These guidelines are designed to provide researchers with a robust framework for the systematic evaluation of this compound's antimicrobial spectrum, potency, and preliminary safety profile. The protocols are grounded in established methodologies and offer insights into the rationale behind experimental design, empowering researchers to generate reliable and reproducible data.

Introduction to 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Chemical Structure:

IUPAC Name: 6-bromo-3,4-dihydro-2H-1,4-benzoxazine[1]

Molecular Formula: C₈H₈BrNO[1]

Molecular Weight: 214.06 g/mol [1]

Physicochemical Properties: (Predicted)

  • LogP: 2.3

  • Hydrogen Bond Acceptor Count: 2

  • Rotatable Bond Count: 0

Scientific Rationale for Investigation:

Benzoxazine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4][5] The core structure, a fusion of a benzene and an oxazine ring, provides a versatile scaffold for chemical modification to optimize antimicrobial potency and selectivity. The introduction of a bromine atom at the 6-position of the benzoxazine ring has been shown in related structures to enhance antiproliferative activity, suggesting a potential for increased interaction with biological targets.[6] This makes 6-bromo-3,4-dihydro-2H-benzo[b]oxazine a compelling candidate for antimicrobial screening.

Proposed Mechanism of Antimicrobial Action

While the precise mechanism of action for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is yet to be elucidated, several potential pathways have been proposed for the broader benzoxazine class. Understanding these can guide the design of mechanistic studies.

  • Inhibition of DNA Replication: Some benzoxazine derivatives are hypothesized to interfere with bacterial DNA replication by targeting enzymes such as DNA gyrase, a type II topoisomerase essential for bacterial DNA processes.[7][8]

  • Cell Membrane Disruption: The amphipathic nature of some benzoxazines may allow them to interact with and disrupt the integrity of the microbial cell membrane. This can occur through electrostatic and hydrophobic interactions, leading to increased membrane permeability and subsequent cell death.[2][9]

  • Enzyme Inhibition: The heterocyclic ring system could potentially interact with and inhibit essential microbial enzymes involved in metabolic pathways crucial for survival.

The following diagram illustrates a hypothetical workflow for investigating the antimicrobial mechanism of action.

graph "Antimicrobial_Mechanism_of_Action_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_InitialScreening" { label="Initial Screening"; style="rounded"; bgcolor="#E8F0FE"; "MIC_MBC" [label="Determine MIC & MBC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_MechanismInvestigation" { label="Mechanism Investigation"; style="rounded"; bgcolor="#E6F4EA"; "DNA_Gyrase_Assay" [label="DNA Gyrase Inhibition Assay"]; "Membrane_Permeability" [label="Membrane Permeability Assay\n(e.g., Propidium Iodide Staining)"]; "Enzyme_Inhibition" [label="Enzyme Inhibition Assays\n(Specific Targets)"]; }

subgraph "cluster_Confirmation" { label="Confirmation & Further Studies"; style="rounded"; bgcolor="#FEF7E0"; "Electron_Microscopy" [label="Electron Microscopy\n(Cellular Morphology)"]; "Transcriptomics" [label="Transcriptomic/Proteomic Analysis"]; }

"MIC_MBC" -> "DNA_Gyrase_Assay" [label="If MIC is low"]; "MIC_MBC" -> "Membrane_Permeability" [label="If rapid killing is observed"]; "DNA_Gyrase_Assay" -> "Electron_Microscopy" [label="Confirm target engagement"]; "Membrane_Permeability" -> "Electron_Microscopy" [label="Visualize membrane damage"]; "Enzyme_Inhibition" -> "Transcriptomics" [label="Identify affected pathways"]; }

Figure 1: Workflow for Investigating the Antimicrobial Mechanism of Action.

Experimental Protocols

Preparation of Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent added to the test medium, which could otherwise interfere with microbial growth. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to most microorganisms at low concentrations.

Protocol:

  • Accurately weigh 10 mg of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine using an analytical balance.

  • Dissolve the compound in 1 mL of sterile, molecular biology grade DMSO to prepare a 10 mg/mL stock solution.

  • Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath (not exceeding 40°C) can be applied.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected vial.

  • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values. It allows for the simultaneous testing of multiple concentrations of the compound against a standardized inoculum of the test microorganism.

Protocol: Broth Microdilution Assay

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, supplemented as required

  • Standardized microbial inoculum (0.5 McFarland standard, further diluted)

  • Stock solution of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative (sterility) control

  • Growth control (no compound)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the 10 mg/mL stock solution to the first well of a row and mix well. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Preparation of Inoculum:

    • Grow the microbial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized inoculum to each well containing the compound dilutions, the growth control well, and the positive control well.

    • The final volume in each well should be approximately 110 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a viability indicator such as resazurin can be added to aid in the determination of the endpoint.

graph "MIC_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Stock" [label="Prepare Stock Solution of Compound"]; "Serial_Dilution" [label="Perform 2-fold Serial Dilutions in 96-well Plate"]; "Prepare_Inoculum" [label="Prepare Standardized Microbial Inoculum (0.5 McFarland)"]; "Inoculate_Plate" [label="Inoculate Wells with Microbial Suspension"]; "Incubate" [label="Incubate at Appropriate Temperature and Time"]; "Read_Results" [label="Visually Inspect for Growth (Turbidity)"]; "Determine_MIC" [label="Identify Lowest Concentration with No Growth (MIC)"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Stock"; "Prepare_Stock" -> "Serial_Dilution"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End"; }

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: While the MIC indicates growth inhibition, the MBC or MFC determines the lowest concentration of an antimicrobial agent required to kill a microorganism. This is a critical parameter for understanding whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).

  • Incubate the plates at the appropriate temperature and duration.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for the interpretation and comparison of results.

Table 1: Hypothetical Antimicrobial Activity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

MicroorganismStrain (ATCC)MIC (µg/mL)MBC/MFC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus25923[Enter Data][Enter Data]
Bacillus subtilis6633[Enter Data][Enter Data]
Gram-negative Bacteria
Escherichia coli25922[Enter Data][Enter Data]
Pseudomonas aeruginosa27853[Enter Data][Enter Data]
Fungi
Candida albicans90028[Enter Data][Enter Data]
Aspergillus niger16404[Enter Data][Enter Data]

Interpretation:

  • Potency: Lower MIC values indicate higher antimicrobial potency.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum of activity (e.g., broad-spectrum, narrow-spectrum).

  • Bactericidal vs. Bacteriostatic: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.

Preliminary Cytotoxicity Assessment

Rationale: It is imperative to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Assay on a Mammalian Cell Line (e.g., HEK293)

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Stock solution of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium and replace the existing medium in the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

Troubleshooting

IssuePossible CauseSolution
No antimicrobial activity observed Compound is inactive against the tested strains.Test against a broader panel of microorganisms. Confirm compound integrity and concentration.
Compound precipitated out of solution.Check solubility in the test medium. Use a co-solvent if necessary, with appropriate controls.
Inconsistent MIC results Inoculum size is not standardized.Ensure the inoculum is prepared to a 0.5 McFarland standard and diluted correctly.
Contamination of cultures.Use aseptic techniques throughout the procedure.
High cytotoxicity Compound is inherently toxic to mammalian cells.Consider structural modifications to reduce toxicity while maintaining antimicrobial activity.

References

  • ACS Applied Polymer Materials. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria.
  • PubMed Central. (2025). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action.
  • ResearchGate. (2022). Construction of novel benzoxazine-linked covalent organic framework with antimicrobial activity via postsynthetic cyclization.
  • MDPI. (2023). Intrinsic Antibacterial Urushiol-Based Benzoxazine Polymer Coating for Marine Antifouling Applications.
  • ACS Publications. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria.
  • PubMed. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.
  • ResearchGate. (2022). Minimum inhibitory concentration (MIC) towards S. aureus as single....
  • ResearchGate. (2025). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.
  • PubChem. (2026). 6-Bromo-3,4-dihydro-2H-benzo[b][8][10]oxazine.
  • Bioorganic & Medicinal Chemistry. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.
  • PubMed. (2009). Bulky 1,4-benzoxazine derivatives with antifungal activity.
  • PubMed. (2002). Anti-Candida albicans properties of novel benzoxazine analogues.

Sources

Troubleshooting & Optimization

"common side reactions and impurities in 6-bromo-3,4-dihydro-2H-benzo[b]oxazine synthesis"

Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

Welcome to the technical support center for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues, ensuring a successful and efficient synthesis.

I. Overview of the Synthesis

The most common and direct route to 6-bromo-3,4-dihydro-2H-benzo[b]oxazine involves the cyclization of 2-amino-5-bromophenol with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly lower the yield and complicate purification.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.

FAQ 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields are a frequent challenge in this synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

A. Purity of Starting Materials:

  • 2-Amino-5-bromophenol: This starting material is susceptible to oxidation, which can be identified by a discoloration (often darkening) of the solid.[1] Oxidized impurities can interfere with the reaction, leading to the formation of complex byproducts and a tarry reaction mixture.

    • Recommendation: If your 2-amino-5-bromophenol is discolored, it is advisable to purify it before use. Recrystallization from an appropriate solvent system (e.g., ethanol/water or ether/hexane) can be effective.[2] For storage, keep it in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon).[1]

  • 1,2-Dibromoethane: Ensure the purity of the dihaloalkane. The presence of impurities can lead to unforeseen side reactions.

B. Reaction Conditions:

  • Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the phenol and/or amine, while a very strong base can promote side reactions. Potassium carbonate (K₂CO₃) is a commonly used base for this type of reaction.[3]

  • Solvent: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Acetone or DMF are often employed.[3]

  • Temperature and Reaction Time: Insufficient heating or a short reaction time may lead to an incomplete reaction. Conversely, prolonged heating at high temperatures can promote the formation of polymeric materials. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

C. Competing Side Reactions:

The primary cause of low yields is often the formation of undesired side products. The key competing reactions are dimerization and O-alkylation. These are discussed in detail in the following sections.

FAQ 2: Identification and Minimization of Dimeric Impurities

Question: My reaction mixture shows multiple spots on TLC, and after work-up, I have a difficult-to-separate mixture. What are these major impurities?

Answer:

A significant challenge in this synthesis is the formation of dimeric side products.[3] These arise from the reaction of the intermediate species with the starting materials.

A. Formation of Dimeric Impurities:

The reaction can proceed through two main dimeric pathways:

  • N,N'-linked dimer: Two molecules of 2-amino-5-bromophenol can be linked by a molecule of 1,2-dibromoethane through their amino groups.

  • N,O-linked dimer: One molecule of 2-amino-5-bromophenol can react with another through both the amino and hydroxyl groups, bridged by 1,2-dibromoethane.

These dimers are often difficult to separate from the desired monomeric product due to their similar polarities.

B. Strategies to Minimize Dimerization:

  • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over the intermolecular dimerization.

  • Slow Addition of Reagents: The slow, dropwise addition of 1,2-dibromoethane to the solution of 2-amino-5-bromophenol and base can help maintain a low concentration of the alkylating agent, thus favoring the intramolecular reaction.

Visualizing Dimer Formation:

cluster_reactantsReactantscluster_productsProductsA2-Amino-5-bromophenolPDesired Product:6-Bromo-3,4-dihydro-2H-benzo[b]oxazineA->PIntramolecularCyclizationD1Dimeric Impurity 1(N,N'-linked)A->D1IntermolecularReactionD2Dimeric Impurity 2(N,O-linked)A->D2IntermolecularReactionB1,2-DibromoethaneB->PB->D1B->D2cluster_pathwaysAlternative First StepsStart2-Amino-5-bromophenol +1,2-DibromoethaneN_AlkN-Alkylation IntermediateStart->N_AlkFavored Pathway(Higher N Nucleophilicity)O_AlkO-Alkylation IntermediateStart->O_AlkCompeting PathwayProduct6-Bromo-3,4-dihydro-2H-benzo[b]oxazineN_Alk->ProductIntramolecularO-AlkylationO_Alk->ProductIntramolecularN-Alkylation

Caption: Competing N- and O-alkylation pathways.

FAQ 4: Dealing with Over-Alkylation

Question: I am observing products with a higher molecular weight than expected, even after accounting for dimerization. Could this be over-alkylation?

Answer:

Over-alkylation is a potential side reaction, though often less prevalent than dimerization in this specific synthesis if stoichiometry is controlled.

A. Mechanism of Over-Alkylation:

After the formation of the desired 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, the secondary amine within the ring can undergo a second alkylation with another molecule of 1,2-dibromoethane. This can lead to the formation of a quaternary ammonium salt or further complex structures. Over-alkylation is a common issue in amine alkylations. [4] B. Mitigation Strategies:

  • Stoichiometry: Use a slight excess of the 2-amino-5-bromophenol relative to the 1,2-dibromoethane to ensure the alkylating agent is consumed before significant over-alkylation of the product can occur.

  • Monitoring: Careful monitoring of the reaction by TLC can help in stopping the reaction once the starting material is consumed and before significant over-alkylation products appear.

III. Experimental Protocols and Data

Protocol 1: Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b]o[1][2]xazine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Amino-5-bromophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension over a period of 1 hour.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 ethyl acetate/hexane solvent system). The reaction may take 24-72 hours. [3]5. After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Summary Table:

ParameterRecommended Value/ConditionRationale
Stoichiometry
2-Amino-5-bromophenol1.0 eqLimiting reagent
1,2-Dibromoethane1.0 - 1.2 eqSlight excess may be needed
K₂CO₃2.0 - 3.0 eqTo neutralize HBr formed
Reaction Conditions
SolventAnhydrous Acetone or DMFGood solubility for reactants
TemperatureRefluxTo drive the reaction to completion
Reaction Time24 - 72 hoursMonitor by TLC
Work-up & Purification
Extraction SolventEthyl AcetateGood solubility for the product
Purification MethodColumn ChromatographyTo separate from impurities

IV. References

  • Reddy, G. S., et al. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles, 38(1), 1894.

  • Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4- dihydro-2H-benz[e]-1,3-oxazines.

  • Sengupta, S., et al. (2021). preparation and characterization of polybenzoxazine involving various additives.

  • Ishida, H., & Allen, D. J. (n.d.). 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e]o[5][6]xazine. ResearchGate.

  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine. [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synfacts, 15(11), 1229.

  • Organic Chemistry Portal. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

  • Smith, J. R., et al. (2013). Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines. Macromolecules, 46(13), 5221-5231.

Technical Support Center: Purification of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine by recrystallization, designed for chemistry professionals. This document provides a comprehensive technical support center, including troubleshooting guides, FAQs, and detailed protocols to address challenges encountered during the purification process.

Pre-Lab Considerations & Compound Profile

Before initiating any purification protocol, a thorough understanding of the target compound's properties and associated safety measures is paramount.

Safety First: Handling 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

This compound is classified with specific hazards that demand strict adherence to safety protocols.[1]

  • Hazard Identification: GHS classifications indicate that this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[3][4] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4][5]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and seek immediate medical attention.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]

Physicochemical Properties

A summary of key properties for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine (CAS: 105655-01-4).

PropertyValueSource
Molecular Formula C₈H₈BrNO[1][6]
Molecular Weight 214.06 g/mol [1][6]
Physical Form Solid / Solid-Liquid Mixture[2][6]
Boiling Point 296.4 °C at 760 mmHg[2]
Melting Point Not definitively reported (N/A)[2]
  • Expert Insight: The lack of a reported melting point is significant.[2] It suggests the compound may be a low-melting solid or potentially exist as an oil at room temperature, which is a critical factor for recrystallization. The "oiling out" phenomenon is more likely if the compound's melting point is lower than the boiling point of the chosen solvent.[7]

Frequently Asked Questions (FAQs)

Direct answers to common questions encountered during the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing 6-bromo-3,4-dihydro-2H-benzo[b]oxazine?

A1: There is no single "best" solvent without experimental testing, as effectiveness depends on the specific impurities present. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[7][8][9] The impurities, conversely, should either be insoluble in the hot solvent or remain fully dissolved when the solution is cold.[7][8]

Q2: How do I select a suitable solvent system?

A2: A systematic solvent screening is the most reliable method. Based on the "like dissolves like" principle, the polar functionalities (amine, ether) and the nonpolar brominated aromatic ring of the target molecule suggest that solvents of intermediate polarity, or mixed-solvent systems, will be most effective.

Recommended Solvents for Screening:

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften effective for compounds with hydrogen-bonding capabilities. Can be used in a mixed system with water.[10]
Isopropanol 82Polar ProticSimilar to ethanol but slightly less polar; may offer a different solubility profile.
Ethyl Acetate 77Polar AproticA versatile solvent of intermediate polarity. Often used in a mixed system with a nonpolar anti-solvent like hexane.[11]
Toluene 111NonpolarMay be effective if impurities are significantly more polar than the target compound. Use with caution due to its higher boiling point.[10]
Acetone/Water VariesMixedA common mixed-solvent pair that allows for fine-tuning of polarity.[8]
Ethanol/Water VariesMixedA classic mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears.[8]

Q3: My compound is an oil at room temperature. Can I still use recrystallization?

A3: Yes, but with modifications. This phenomenon, known as "oiling out," is a common challenge.[12] It often happens when a compound's melting point is low or when the solution is cooled too quickly.[7][13] The goal is to ensure that crystallization occurs at a temperature below the compound's melting point. This can be achieved by using a larger volume of solvent or by switching to a lower-boiling point solvent.[7]

Q4: What are common impurities I should expect?

A4: Impurities can arise from unreacted starting materials (e.g., 4-bromophenol derivatives), side-products from the synthesis (e.g., from over-alkylation or polymerization), or residual solvents.[14][15] Highly colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[13][16][17]

Troubleshooting Guide: From Common Issues to Solutions

This section addresses specific problems that may arise during the experiment, providing causal explanations and actionable solutions.

Issue 1: No crystals form upon cooling.
  • Possible Cause: The solution is not supersaturated; too much solvent was used.[12][18]

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the solute concentration.[7] Allow the more concentrated solution to cool slowly again.[7]

  • Possible Cause: The solution is supersaturated but requires a nucleation site to initiate crystal growth.[12]

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the solution's surface with a clean glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[13][18]

    • Solution 2 (Seeding): Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[12][13][18] This provides a template for further crystal growth.

  • Possible Cause: The cooling process is too slow, or the solution needs to reach a lower temperature.

    • Solution: Once the solution has cooled to room temperature, place it in an ice-water bath for 10-20 minutes to further decrease the compound's solubility.[16]

Issue 2: The compound "oils out" instead of forming crystals.
  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, causing it to liquefy before dissolving.[13]

    • Solution: Switch to a different solvent with a lower boiling point.[7]

  • Possible Cause: The solution is too concentrated, leading to the solute precipitating out above its melting point.

    • Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[7] Cool the solution very slowly.

  • Possible Cause: Rapid cooling.

    • Solution: Insulate the flask to ensure very slow cooling. For instance, leave the hot flask on a hotplate that is turned off, or wrap it in paper towels to slow heat loss.[12][18] This favors the formation of an ordered crystal lattice over a disordered oil.

Issue 3: Crystals form prematurely in the funnel during hot filtration.
  • Possible Cause: The filtration apparatus (funnel, filter paper, receiving flask) is too cold, causing the saturated solution to cool and crystallize upon contact.[19][20]

    • Solution: Pre-heat the entire filtration apparatus. Place the funnel (a stemless or short-stemmed funnel is highly recommended to reduce surface area) and fluted filter paper over the receiving flask containing a small amount of boiling solvent.[16][19][20] The rising vapor will keep the apparatus warm.[19]

  • Possible Cause: Evaporation of solvent in the funnel concentrates the solution.

    • Solution: Keep the solution at or near its boiling point while filtering, and pour it through the funnel in portions.[19] If crystals do form on the filter paper, they can be rinsed through with a small amount of fresh, hot solvent.[19]

Issue 4: The final product is still impure or has a low yield.
  • Possible Cause: The cooling was too rapid, trapping impurities within the crystal lattice.

    • Solution: Re-recrystallize the product. Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly.[7]

  • Possible Cause: An inappropriate solvent was chosen, which did not effectively separate the compound from the impurities.

    • Solution: Re-evaluate the solvent choice by performing small-scale solubility tests or consider purification by another method, such as column chromatography.[12]

  • Possible Cause (Low Yield): Too much solvent was used, leaving a significant amount of product in the mother liquor.[18]

    • Solution: Before discarding the filtrate (mother liquor), cool it further in an ice-salt bath to see if a second crop of crystals can be obtained. Alternatively, evaporate some of the solvent from the mother liquor to recover more product.[18] Note that second-crop crystals are often less pure than the first.

Visual Workflow & Protocols

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for addressing common recrystallization challenges.

Recrystallization_Troubleshooting start_node start_node process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node end_node end_node start Start: Crude Compound + Hot Solvent dissolved Is Compound Fully Dissolved? start->dissolved insoluble Insoluble Impurities Present dissolved->insoluble No cool Cool Solution Slowly dissolved->cool Yes hot_filt Perform Hot Filtration insoluble->hot_filt hot_filt->cool crystals Crystals Formed? cool->crystals oiling Compound 'Oils Out'? crystals->oiling Yes no_xtal No Crystals crystals->no_xtal No oiled_out Oiled Out oiling->oiled_out Yes filter_xtal Collect Crystals (Suction Filtration) oiling->filter_xtal No (Crystals) induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_xtal->induce reheat Reheat to Dissolve Oil: - Add More Solvent - Cool Slower - Change Solvent oiled_out->reheat purity Check Purity (TLC, MP) filter_xtal->purity final Pure Product purity->final

Caption: A decision tree for troubleshooting the recrystallization workflow.

Experimental Protocol: General Recrystallization

This protocol provides a step-by-step methodology. It should be adapted based on the results of your solvent screening.

  • Dissolution:

    • Place the crude 6-bromo-3,4-dihydro-2H-benzo[b]oxazine into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or a boiling chip.

    • Add the chosen solvent portion-wise to the flask. Start with a small amount and heat the mixture to a gentle boil on a hot plate with stirring.[20]

    • Continue adding the minimum amount of hot solvent dropwise until the solid just completely dissolves.[21] Avoid adding a large excess of solvent, as this will reduce your yield.[12]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat source and allow it to cool slightly.

    • Add a very small amount (spatula tip) of activated charcoal to the solution.[17]

    • Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[13]

  • Hot Filtration (If insoluble impurities or charcoal are present):

    • Set up a filtration apparatus using a stemless or short-stemmed funnel and fluted filter paper.[16][19]

    • Place the funnel over a clean Erlenmeyer flask containing a small amount of boiling solvent to pre-heat the apparatus.[17][19]

    • While the solution is still boiling, carefully and quickly pour it through the fluted filter paper in portions.[16]

    • Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any remaining compound.

  • Crystallization:

    • Cover the mouth of the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.[16]

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • Once the flask has reached room temperature, you may place it in an ice-water bath for 10-20 minutes to maximize crystal formation.[16]

  • Isolation and Drying:

    • Collect the crystals by suction filtration using a Büchner funnel and a clean filter flask.[20]

    • Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

    • Transfer the dried crystals to a watch glass and let them air-dry completely, or dry them in a vacuum oven if the compound is stable at elevated temperatures.

References

  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • University of York. (n.d.). Problems with Recrystallisations.
  • CUNY Baruch College. (2025). Lab: Purification by Recrystallization.
  • Unknown Source. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (n.d.). Hot gravity filtration.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Unknown Source. (n.d.). Recrystallization - Part 2.
  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][3][16]oxazine.
  • University of York. (n.d.). Solvent Choice.
  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide.
  • Shukla, D. K., et al. (2013). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6. Asian Journal of Chemistry, 25(11), 5921-5924.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • ResearchGate. (n.d.). Raman spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][3][19]oxazine.

Sources

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a strategic guide grounded in chemical principles to help you navigate the common challenges associated with this synthesis. This document is structured to empower you to troubleshoot effectively, optimize conditions, and achieve high-purity yields for your research and development endeavors.

The target molecule, 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS: 105655-01-4), is a valuable heterocyclic scaffold in medicinal chemistry.[3] Its synthesis, while straightforward in principle, involves key steps where reaction parameters can significantly influence the outcome. This guide focuses on the most reliable and adaptable synthetic route starting from 4-bromo-2-aminophenol.

Section 1: Core Synthetic Strategy

The most robust pathway to 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine involves a two-step sequence:

  • N-Alkylation: The selective N-alkylation of 4-bromo-2-aminophenol with a two-carbon electrophile, typically 2-chloroethanol or a similar reagent.

  • Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis (an SN2 reaction) to form the oxazine ring.

This approach provides excellent control over the regiochemistry and minimizes the formation of polymeric side products often seen in one-pot Mannich-type reactions.[4]

Synthetic_WorkflowStart4-Bromo-2-aminophenolStep1Step 1: N-AlkylationReagent: 2-ChloroethanolBase: K2CO3Solvent: AcetonitrileStart->Step1Intermediate2-((4-Bromo-2-hydroxyphenyl)amino)ethan-1-olStep1->IntermediateStep2Step 2: Cyclization(Intramolecular WilliamsonEther Synthesis)Reagent: NaHSolvent: THFIntermediate->Step2Product6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineStep2->Product

Caption: Overall workflow for the two-step synthesis.

Section 2: Reference Experimental Protocol

This protocol represents a validated starting point. Optimization will likely be necessary based on your specific lab conditions and reagent purity.

Step 1: Synthesis of 2-((4-Bromo-2-hydroxyphenyl)amino)ethan-1-ol (Intermediate)

  • To a 250 mL round-bottom flask, add 4-bromo-2-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetonitrile (MeCN, 10 mL/g of aminophenol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2-chloroethanol (1.2 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 12-18 hours.

  • Monitoring: Track the consumption of the starting aminophenol using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The product should have a lower Rf value than the starting material.

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash it with a small amount of MeCN.

  • Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography (Silica gel, 20-40% Ethyl Acetate/Hexane gradient) or carried forward to the next step if it is sufficiently pure.

Step 2: Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (Final Product)

  • Safety First: This step uses sodium hydride (NaH), which is highly reactive with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) in a dry, inerted flask.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (30% Ethyl Acetate/Hexane). The final product will have a higher Rf than the intermediate.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (Silica gel, 10-20% Ethyl Acetate/Hexane) to yield a pure solid.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield in Step 1 (N-Alkylation)

  • Question: "My N-alkylation reaction has stalled, and TLC shows mostly unreacted 4-bromo-2-aminophenol. What's wrong?"

  • Answer & Troubleshooting Steps:

    • Base Inactivity: Potassium carbonate is hygroscopic and its effectiveness can be diminished by absorbed water. Ensure you are using freshly opened or properly dried K₂CO₃. The base is critical for deprotonating the amine, making it nucleophilic.

    • Insufficient Temperature/Time: This SN2 reaction can be slow. Ensure you are achieving a full reflux and consider extending the reaction time to 24 hours if necessary.

    • Solvent Choice: While acetonitrile is a good starting point, a more polar, higher-boiling solvent like N,N-dimethylformamide (DMF) can accelerate the reaction. If you switch to DMF, run the reaction at 80-90°C and be aware that the work-up will require a more rigorous aqueous wash to remove the solvent.

    • Competitive O-Alkylation: While N-alkylation is generally favored due to the higher nucleophilicity of the amine, some O-alkylation of the phenol can occur. Using a milder base and moderate temperature helps maintain N-selectivity.

Issue 2: Complex Product Mixture after Step 2 (Cyclization)

  • Question: "After the cyclization step, my crude NMR shows multiple products, and purification is very difficult. What are the likely side reactions?"

  • Answer & Troubleshooting Steps:

    • Incomplete Deprotonation: The key to clean cyclization is the selective deprotonation of the phenolic hydroxyl group, followed by intramolecular attack on the carbon bearing the leaving group (formed in situ from the alcohol). If the base is insufficient or not strong enough, this may not occur efficiently. Using a strong, non-nucleophilic base like NaH is crucial.

    • Intermolecular Reactions: If the reaction concentration is too high, intermolecular side reactions can occur, leading to dimers or oligomers. Try running the cyclization at a higher dilution (e.g., using 25-30 mL of THF per gram of intermediate).

    • Purity of Intermediate: The most common cause of a complex final mixture is an impure intermediate. Any unreacted 4-bromo-2-aminophenol or O-alkylated isomer from Step 1 will lead to side products in Step 2. It is highly recommended to purify the intermediate by column chromatography before proceeding to the cyclization. The importance of monomer purity cannot be overstated for avoiding side reactions.[5]

Issue 3: Low Yield in Step 2 (Cyclization)

  • Question: "The cyclization reaction is clean by TLC, but my isolated yield is poor. Where could my product be going?"

  • Answer & Troubleshooting Steps:

    • Inefficient Quenching/Work-up: The product, a benzoxazine derivative, has a basic nitrogen atom. During an acidic or harsh aqueous work-up, it can become protonated and show some solubility in the aqueous layer. Ensure your work-up is performed with a mild quenching agent like saturated NH₄Cl and that you extract thoroughly with a suitable organic solvent.

    • Activation of the Alcohol: The cyclization requires converting the primary alcohol of the intermediate into a good leaving group. In some advanced variations, this is done explicitly by converting the alcohol to a tosylate or mesylate before adding the base. However, a strong base like NaH should deprotonate the phenol, which then attacks the primary carbon, displacing the hydroxyl group in an SN2 fashion. If this fails, consider an alternative route where the intermediate is first treated with methanesulfonyl chloride (MsCl) and a base like triethylamine (TEA), followed by treatment with NaH for cyclization.

Troubleshooting_FlowProblemLow Yield or Impure ProductCheck_Step1Analyze Step 1:N-AlkylationProblem->Check_Step1Is starting materialleft after Step 1?Check_Step2Analyze Step 2:CyclizationProblem->Check_Step2Is Step 1 clean,but final product impure?Step1_BaseAction: Use freshly dried K2CO3.Consider stronger base (e.g., Cs2CO3).Check_Step1->Step1_BaseYesStep1_SolventAction: Switch to higher boilingsolvent (e.g., DMF).Check_Step1->Step1_SolventYesStep2_BaseAction: Ensure NaH is fresh.Run under strict inert atmosphere.Check_Step2->Step2_BaseYesStep2_DilutionAction: Increase solvent volume(run at higher dilution).Check_Step2->Step2_DilutionYesStep2_WorkupAction: Use mild quench (sat. NH4Cl).Extract thoroughly.Check_Step2->Step2_WorkupIf yield is lowafter workupStep1_PurifyAction: Purify intermediatevia column chromatography.Step1_Base->Step1_PurifyStep1_Solvent->Step1_Purify

Caption: Decision tree for troubleshooting common synthesis issues.

Section 4: Data Summary & Parameter Optimization

The choice of base and solvent is critical for both steps of the synthesis. The following table summarizes the impact of these parameters.

ParameterStepOptionsRecommendedRationale & Expected Outcome
Base 1. N-Alkylation K₂CO₃, Cs₂CO₃, TEAK₂CO₃ A mild inorganic base that is inexpensive and effective. Minimizes O-alkylation. Cs₂CO₃ is more reactive but also more expensive.
Base 2. Cyclization NaH, KHMDS, t-BuOKNaH A strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. KHMDS is a soluble alternative if heterogeneity is an issue.
Solvent 1. N-Alkylation Acetonitrile, DMF, DioxaneAcetonitrile Good balance of polarity and boiling point for clean reaction. DMF can be used to accelerate slow reactions but makes work-up more difficult.
Solvent 2. Cyclization THF, Dioxane, DMFTHF Anhydrous THF is ideal for reactions with NaH. It is relatively non-polar and has a suitable boiling point.
Temperature 1. N-Alkylation 60°C to 100°CReflux (~82°C) Provides sufficient energy for the SN2 reaction without promoting significant decomposition or side reactions.
Temperature 2. Cyclization 0°C to RT0°C to RT Allows for controlled deprotonation and reaction. Exothermic reactions can be managed, preventing side product formation.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Are there alternative starting materials for this synthesis?

    • Yes, while 4-bromo-2-aminophenol is ideal, one could also start with 2-amino-4-bromophenol. One could also envision a route starting from 4-bromophenol, but this would require a more complex multi-step process to install the amino-ethyl group correctly.

  • Q2: Can this synthesis be performed as a one-pot reaction?

    • While technically possible, a one-pot approach is not recommended for achieving high purity. The conditions required for N-alkylation (moderate base, heat) and cyclization (strong, non-nucleophilic base) are different. Attempting a one-pot synthesis would likely lead to a complex mixture of oligomers and side products, making purification extremely challenging.

  • Q3: What are the primary safety concerns?

    • The starting material, 4-bromo-2-aminophenol, and the final product are irritants. The product is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[6] Standard personal protective equipment (gloves, safety glasses, lab coat) is required. The most significant hazard is sodium hydride (NaH), which is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled in an inert atmosphere and quenched carefully. 2-Chloroethanol is toxic.

  • Q4: What are the best analytical methods for characterization?

    • ¹H and ¹³C NMR: Essential for confirming the structure. Key signals to look for in the final product are the two methylene groups of the oxazine ring (typically seen as triplets around 3.5-4.5 ppm) and the disappearance of the phenolic and primary alcohol protons from the intermediate.

    • Mass Spectrometry (MS): To confirm the molecular weight and bromine isotope pattern.

    • FT-IR: To observe the disappearance of the broad O-H stretch from the intermediate and the presence of C-O-C ether stretches in the product.

References

  • Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Rasayan J. Chem.
  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. National Center for Biotechnology Information.
  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry.
  • NIH. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.
  • Wang, C., et al. (2019). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate.
  • ResearchGate. Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. ResearchGate.
  • Patel, H., et al. (2016). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Oncotarget.
  • El–Din, N. A. E. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society.
  • ResearchGate. Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. ResearchGate.
  • MySkinRecipes. 6-BROMO-3-METHYL-3,4-DIHYDRO-2H-BENZO[B][1][2]OXAZINE. MySkinRecipes.
  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.
  • NIH. 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. National Institutes of Health.
  • NIH. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. National Institutes of Health.
  • ResearchGate. A Simple and Efficient Method for the Synthesis of Benzo[3,4-a]Phenazin-5-Ols and Benzo[f]Pyrido[b]Quinoxalin-5-ol Derivatives Using Trisodium Citrate as an Efficient Organo-Catalyst at Room Temperature. ResearchGate.
  • ResearchGate. 3Benzyl6-bromo-3,4-dihydro-2 H -benzo[ e ][1][7]oxazine. ResearchGate.
  • MDPI. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.

Technical Support Center: Scale-Up Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Technical Support Center: Scale-Up Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

Welcome to the technical support center for the synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. Each problem is analyzed for its potential root causes, followed by actionable solutions.

Problem 1: Low Overall Yield

Root Cause Analysis:

Low yields during scale-up can often be traced back to several factors, including incomplete reactions, side product formation, or mechanical losses during work-up and isolation. In the synthesis of benzoxazines, a common route involves the reaction of a phenol with an amine and formaldehyde. A multi-step approach, while sometimes offering better control, can be inefficient for large-scale production due to the use of expensive and hazardous reagents like sodium borohydride (NaBH₄) for intermediate reduction steps.[1]

Solutions:

  • Optimize Reaction Conditions: Ensure the molar ratios of your starting materials are correct. A slight excess of the amine and formaldehyde can sometimes drive the reaction to completion.

  • Alternative Synthetic Routes: Consider a one-pot synthesis to minimize intermediate handling and potential losses. However, be aware that one-pot reactions can sometimes lead to more complex impurity profiles.

  • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and confirm completion before proceeding to the work-up.

Problem 2: Impurity Formation and Difficult Purification

Root Cause Analysis:

The purity of benzoxazine monomers can significantly impact their downstream applications, and impurities can be challenging to remove at scale.[3][4] Side reactions are a common source of impurities. For instance, in syntheses involving diamines, there's a possibility of forming undesired oligomeric species.[2][5] The choice of brominating agent and reaction conditions can also heavily influence the impurity profile. While liquid bromine is effective, it is highly toxic and hazardous for large-scale operations.[6]

Solutions:

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is a safer and more manageable alternative to liquid bromine for scale-up, offering advantages in terms of handling, cost, and reduced reaction times.[6]

  • Solvent Selection: The choice of solvent can impact reaction kinetics and selectivity. For bromination with NBS, solvents like tetrahydrofuran (THF) have been used successfully.[6]

  • Temperature Control: Maintain strict temperature control during the bromination step to minimize the formation of over-brominated or other side products.

  • Purification Strategy: While column chromatography may be suitable for lab-scale, it is often impractical for large-scale production. Recrystallization is a more viable option. Experiment with different solvent systems to find one that provides good recovery and high purity. A mixture of ethanol and water has been reported to be effective for purifying similar benzoxazine derivatives.[7]

Problem 3: Exothermic Reaction and Poor Temperature Control

Root Cause Analysis:

Bromination reactions, particularly with reagents like NBS, can be exothermic and pose a significant safety risk during scale-up if not properly controlled.[8] The accumulation of unreacted NBS in the reaction mixture can lead to a runaway reaction.

Solutions:

  • Controlled Reagent Addition: Implement a semi-batch process where the brominating agent (NBS) is added portion-wise or as a solution over a prolonged period. This helps to control the reaction rate and dissipate the heat generated.[8]

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction and determine safe operating parameters.[8]

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system to manage the heat generated during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine?

A common and effective method for synthesizing benzoxazine derivatives is the Mannich-like condensation of a phenolic compound, a primary amine, and formaldehyde.[7][9] For 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine, this would typically involve the reaction of 4-bromophenol with ethanolamine and formaldehyde.

Q2: What are the key safety considerations for this synthesis at scale?

The primary safety concerns are the handling of hazardous materials and the control of exothermic reactions.

  • Brominating Agents: As mentioned, using NBS is preferable to liquid bromine. However, NBS is still a hazardous substance and should be handled with appropriate personal protective equipment (PPE).

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated area or a fume hood.

  • Thermal Safety: The bromination step is exothermic. It is crucial to have robust temperature control and an emergency cooling plan in place. A thorough thermal safety analysis is highly recommended before any large-scale production.[8]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. TLC can provide a quick qualitative assessment of the reaction's progress, while HPLC can be used for quantitative analysis of the starting materials, intermediates, and final product.

Q4: What are the typical analytical techniques for characterizing the final product?

The structure and purity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal properties.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 4-Bromophenol

  • Ethanolamine

  • Paraformaldehyde

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Water

Procedure:

  • To a solution of 4-bromophenol in toluene, add ethanolamine and paraformaldehyde.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with a dilute NaOH solution and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Root Cause(s) Recommended Solution(s)
Low Overall YieldIncomplete reaction, side product formation, mechanical lossesOptimize reaction conditions, consider one-pot synthesis, implement in-process monitoring
Impurity FormationSide reactions, choice of brominating agent, poor temperature controlUse NBS instead of liquid bromine, select appropriate solvent, maintain strict temperature control
Difficult PurificationImpracticality of column chromatography at scaleDevelop a robust recrystallization procedure
Exothermic ReactionAccumulation of unreacted brominating agentControlled addition of reagents, perform calorimetry studies, ensure efficient cooling

Visualizations

Reaction Scheme

ReactionScheme4-Bromophenol4-BromophenolReaction4-Bromophenol->ReactionEthanolamineEthanolamineEthanolamine->ReactionParaformaldehydeParaformaldehydeParaformaldehyde->ReactionProduct6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineReaction->Product Toluene, Reflux

Caption: General reaction scheme for the synthesis.

Troubleshooting Workflow

TroubleshootingWorkflowstartProblem Encounteredlow_yieldLow Yield?start->low_yieldimpurityImpurity Issues?low_yield->impurityNooptimizeOptimize Reaction Conditions(Ratios, Temp, Time)low_yield->optimizeYesexothermExotherm Control?impurity->exothermNonbsUse NBS instead of Br2impurity->nbsYescontrolled_additionControlled Reagent Additionexotherm->controlled_additionYesendProblem Resolvedexotherm->endNoone_potConsider One-Pot Synthesisoptimize->one_potmonitorImplement In-Process Controlsone_pot->monitormonitor->endsolventOptimize Solventnbs->solventtemp_controlImprove Temperature Controlsolvent->temp_controlrecrystallizationDevelop Recrystallization Protocoltemp_control->recrystallizationrecrystallization->endcalorimetryPerform Calorimetry Studiescontrolled_addition->calorimetrycoolingEnsure Efficient Coolingcalorimetry->coolingcooling->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2023).
  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimiz
  • Possible side reaction during the production of benzoxazine monomers based on diamines. (n.d.).
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASĀYAN Journal of Chemistry. [Link]
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021).
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2020).
  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. (2021).
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. [Link]
  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022).
  • Full article: Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online. [Link]
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021).
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Publishing - The Royal Society of Chemistry. [Link]
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023).
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2024).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019).
  • preparation and characterization of polybenzoxazine involving various additives. (2021). Thesis. [Link]
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (2012).
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. (n.d.). PubChem. [Link]
  • How to open the resin when synthesis benzoxazine monomer?and what caused it? (2018).
  • Benzoxazine - Explore the Science & Experts. (n.d.). ideXlab. [Link]
  • Various Synthetic Methods of Benzoxazine Monomers. (2014).
  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... (n.d.).
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. (n.d.). Journal of Applicable Chemistry. [Link]
  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with... (n.d.).
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine. (n.d.). AbacipharmTech-Global Chemical supplier. [Link]
  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (2017).
  • (PDF) Design and Synthesis of Bio-Based Benzoxazines. (2019).
  • Intrinsic self‐initiating thermal ring‐opening polymerization of 1,3‐benzoxazines without the influence of impurities using very high purity crystals. (2017).
  • DSC thermograms of benzoxazine products purified with different purification methods. 1. (n.d.).
  • (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2012).

Technical Support Center: Improving the Solubility of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro and in vivo biological assays. Due to its chemical structure—a halogenated benzoxazine derivative—this molecule is predicted to have low aqueous solubility, a common hurdle in drug discovery that can lead to inconsistent assay results and underestimated potency.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and overcome these solubility issues. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Section 1.0: Understanding the Compound

Q1: What are the key chemical properties of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine that influence its solubility?

A1: The solubility of this compound is primarily governed by its molecular structure. Key properties include:

  • Molecular Formula: C₈H₈BrNO[1].

  • Molecular Weight: Approximately 214.06 g/mol [1].

  • Hydrophobicity: The presence of a benzene ring and a bromine atom contributes significantly to the molecule's lipophilic (hydrophobic) character. PubChem estimates a XLogP3 value of 2.3, indicating a preference for non-polar environments over aqueous ones[1].

  • Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure before it can dissolve can be significant, further limiting solubility[2][3]. Larger molecules with rigid structures often have higher lattice energies[2].

These factors combined mean the molecule is poorly soluble in water and requires specific formulation strategies for effective use in aqueous biological assay buffers.

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my assay?

A2: Understanding this distinction is critical for avoiding compound precipitation during your experiment.

  • Kinetic Solubility: This is measured by taking a highly concentrated stock solution of the compound (usually in 100% DMSO) and diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[4][5][6] This is most relevant for preparing plates for high-throughput screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a long period (e.g., 24-48 hours), and then measuring the concentration of the dissolved portion.[6][7][8]

For most biological assays, you are dealing with kinetic solubility . If you exceed this limit when diluting your stock solution into the assay buffer, the compound will precipitate, leading to inaccurate concentration values and unreliable results.

Section 2.0: Initial Troubleshooting & Solvent Selection

Q3: My compound won't dissolve in my aqueous assay buffer. What is the first solvent I should try?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving poorly soluble compounds for biological assays.[9][10] It is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[10] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO first, which can then be serially diluted into your final assay medium.

Q4: I'm using a DMSO stock, but my compound precipitates when I add it to the aqueous buffer. What's happening and what should I do?

A4: This indicates that the final concentration of your compound in the assay buffer exceeds its kinetic solubility limit. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the hydrophobic compound to crash out of solution.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration range for your compound.

  • Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells, including controls. While higher DMSO levels can aid solubility, be mindful of its potential toxicity to cells.

  • Use an Intermediate Dilution Step: Instead of diluting directly from a 100% DMSO stock into the final buffer, create an intermediate dilution in a solution containing a higher percentage of DMSO or a co-solvent before the final dilution step.

Q5: What are the acceptable limits for DMSO in cell-based assays?

A5: This is highly cell-line dependent and time-dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[11] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[12][13] Studies have shown that concentrations of 1-2% can significantly reduce cell viability, and this effect increases with longer incubation times.[13][14]

It is imperative to run a solvent tolerance control experiment for your specific cell line and assay duration to determine the maximum permissible DMSO concentration that does not affect the biological endpoint you are measuring.[15][16]

Q6: DMSO is causing toxicity in my cells. What are some alternative co-solvents?

A6: If DMSO proves to be too toxic or interferes with your assay, several other co-solvents can be considered.[17] The goal is to find a solvent that is miscible with water, dissolves your compound, and is tolerated by your biological system.[18]

Co-SolventCommon Starting Conc. in AssayProsCons
Ethanol ≤ 1%Biocompatible at low concentrations.Can be more cytotoxic than DMSO for some cells; volatile.[15]
Polyethylene Glycol (PEG 300/400) ≤ 2%Low toxicity, can significantly enhance solubility.[2][18]Can be viscous; may affect protein-protein interactions.
Propylene Glycol (PG) ≤ 5%Low toxicity, commonly used in pharmaceutical formulations.[17][19][20]Can be viscous.
Glycerol ≤ 5%Very low toxicity, can act as a protein stabilizer.[18]High viscosity can make pipetting difficult.

Note: Always perform a solvent tolerance test with any new co-solvent.

Section 3.0: Advanced Strategies

Q7: I've tried different co-solvents, but solubility is still a major issue. What other formulation strategies can I use?

A7: When simple co-solvents are insufficient, more advanced formulation techniques can be employed. The most accessible for a research setting is the use of cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22][23] They can encapsulate poorly soluble molecules like 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, forming an "inclusion complex" that is water-soluble.[22][24][]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[24]

  • How to Use: The compound can be dissolved in a solution containing cyclodextrins. This is often more effective than simply adding the compound to the final assay buffer. The complexation increases the apparent aqueous solubility of the drug.[24]

Q8: Can I heat or sonicate my compound to get it into solution?

A8: Yes, but with extreme caution.

  • Heating: Gently warming the solution (e.g., to 37°C) can help dissolve the compound by providing the energy needed to overcome the crystal lattice energy. However, you must be certain that your compound is thermally stable and will not degrade.

  • Sonication: Using a bath sonicator can help break up solid particles and accelerate dissolution. This is generally a safer option than heating.

Self-Validation Check: After heating or sonicating, always let the solution return to room temperature and visually inspect for precipitation. If it remains clear, the compound is likely in a stable or metastable (supersaturated) state.[4][7] It is also advisable to confirm compound integrity via methods like LC-MS if significant heating was applied.

Part 2: Visual Workflows & Protocols

Diagram 1: Decision Tree for Solvent & Formulation Strategy

This diagram outlines a logical progression for addressing solubility issues with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer stock_dmso Prepare 10-50 mM Stock in 100% DMSO start->stock_dmso dilute_assay Dilute to Final Conc. in Assay Buffer stock_dmso->dilute_assay precip_check Precipitation Observed? dilute_assay->precip_check no_precip Success! Proceed with Assay precip_check->no_precip No lower_conc Option 1: Lower Final Compound Concentration precip_check->lower_conc Yes cosolvent Option 2: Try Alternative Co-Solvent (Ethanol, PEG400) precip_check->cosolvent Yes cyclodextrin Option 3: Advanced Formulation (e.g., HP-β-Cyclodextrin) precip_check->cyclodextrin Yes solvent_control Crucial Step: Run Solvent Tolerance Controls for Assay lower_conc->solvent_control cosolvent->solvent_control cyclodextrin->solvent_control

Caption: Decision workflow for troubleshooting compound solubility.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine for serial dilutions.

Materials:

  • 6-bromo-3,4-dihydro-2H-benzo[b]oxazine (MW: 214.06 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculate Mass: To make 1 mL of a 10 mM solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 214.06 g/mol * (1000 mg / 1 g) = 2.14 mg

  • Weigh Compound: Accurately weigh 2.14 mg of the compound and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add 1.0 mL of 100% DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a bright light to ensure all solid material has dissolved.

  • Troubleshoot: If solid particles remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied if the compound's stability is known.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Performing a Kinetic Solubility Test (Turbidimetric Method)

Objective: To estimate the kinetic solubility limit of the compound in your specific assay buffer.

Materials:

  • 10 mM DMSO stock solution of the compound

  • Assay buffer (e.g., PBS, DMEM)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~650 nm

Procedure:

  • Prepare Plate: Add 198 µL of your assay buffer to wells A1 through H1 of the 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to well A1. This creates a 100 µM solution (with 1% DMSO). Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 1:2 serial dilution down the column. Transfer 100 µL from well A1 to well B1, mix, then transfer 100 µL from B1 to C1, and so on, down to well G1. Discard 100 µL from G1. Well H1 will serve as the buffer + 1% DMSO blank.

  • Equilibrate: Let the plate sit at room temperature for 1-2 hours.

  • Measure Turbidity: Read the absorbance (or "scatter") of the plate at a high wavelength (e.g., 650 nm) where the compound does not absorb light.

  • Analyze: The lowest concentration at which you see a significant increase in absorbance above the blank indicates the point of precipitation. The kinetic solubility is the highest concentration that remains clear.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
  • Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
  • Journal of Pharmacy & Pharmacognosy Research. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][4][23]oxazine. [Link]
  • Sravani, S., et al. (2020). Techniques to improve the solubility of poorly soluble drugs.
  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
  • ResearchGate. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]
  • Wikipedia. Cosolvent. [Link]
  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. [Link]
  • Iversen, P. L., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. [Link]
  • ResearchGate. (2023).
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
  • Al-Busaidi, I. Z., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences. [Link]
  • El-Habnouni, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. [Link]
  • ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. [Link]
  • Bhalani, D. V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
  • Atashrazm, F., et al. (2018). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. [Link]
  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
  • Iversen, P. L., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. [Link]
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
  • Vo, C. L. N., et al. (2020). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences. [Link]
  • Google Patents.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
  • Yalkowsky, S. H., & Millard, J. W. (2002). Solubilization by cosolvents: Establishing useful constants for the log-linear model.
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. (2008). Rasayan J. Chem. [Link]

Sources

"preventing degradation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine during experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing, identifying, and troubleshooting degradation of this versatile compound during experimental use. Our goal is to ensure the integrity of your starting material, leading to reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 6-bromo-3,4-dihydro-2H-benzo[b]oxazine and why is its stability important?

A1: 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound featuring a brominated benzene ring fused to an oxazine ring.[1] The bromine atom serves as a valuable synthetic handle for further chemical modifications, making it a key building block in medicinal chemistry and materials science.[2] Its stability is paramount because degradation, primarily through the opening of the oxazine ring, alters its chemical identity. This can lead to failed reactions, impure products, and non-reproducible experimental outcomes.

Q2: What are the primary signs that my sample of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine has degraded?

A2: Visual and analytical indicators can signal degradation:

  • Visual Changes: A change from a white or off-white solid to a yellow or brownish oil or gum can indicate oligomerization or polymerization.

  • Solubility Issues: The pure monomer is generally soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Decreased solubility or the presence of insoluble particulates suggests the formation of higher molecular weight species.

  • Analytical Changes (NMR): The most definitive sign of degradation is the change in the ¹H NMR spectrum. The characteristic signals for the oxazine ring protons, typically found at ~4.6 ppm (Ar-CH₂-N) and ~5.4 ppm (O-CH₂-N) , will decrease in intensity or disappear entirely.[3][4] Concurrently, new, often broader signals will appear, indicating the formation of polymeric or ring-opened structures.

Q3: What are the main causes of degradation for this compound?

A3: The primary degradation pathways are:

  • Acid-Catalyzed Ring-Opening: The oxazine ring is susceptible to opening under acidic conditions.[5] This is the most common degradation pathway, leading to cationic ring-opening polymerization (ROP), even at room temperature if a strong enough acid is present.[6][7]

  • Photodegradation: As a bromo-aromatic compound, it is sensitive to light, particularly UV radiation. This can lead to photolytic debromination, where the C-Br bond is cleaved.[4][8][9]

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures (approaching its polymerization temperature of >160-200°C) will initiate thermal ROP.[10]

Q4: How should I properly store 6-bromo-3,4-dihydro-2H-benzo[b]oxazine to ensure its long-term stability?

A4: Proper storage is critical. Follow these guidelines:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C).

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and atmospheric acids (like CO₂).

  • Container: Use a tightly sealed container to prevent moisture ingress.

Storage ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.
Light Amber vial or dark locationPrevents photolytic cleavage of the C-Br bond.[4][8]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents exposure to moisture and acidic atmospheric gases.
Container Tightly sealed, non-reactivePrevents contamination and degradation from environmental factors.

Troubleshooting Experimental Failures

This section addresses specific issues you may encounter and provides actionable solutions based on the chemical principles governing benzoxazine stability.

Issue 1: My reaction is not proceeding as expected, and analysis shows my starting material is gone, but the desired product is not formed.
  • Possible Cause: Unintentional acid-catalyzed ring-opening polymerization (ROP). The benzoxazine ring is sensitive to both Brønsted and Lewis acids, which can catalyze its polymerization into an intractable mixture of oligomers.[5][6][7]

  • Troubleshooting Steps:

    • Reagent Purity Check: Verify that all reagents and solvents are free from acidic impurities. For example, some grades of chloroform (CHCl₃) can contain trace amounts of HCl. Use freshly distilled or inhibitor-free solvents where appropriate.

    • Reaction Condition Review: Are you using any acidic reagents, even in catalytic amounts? If so, the benzoxazine may be degrading. Consider if a non-acidic alternative exists.

    • Inert Atmosphere: If your reaction is sensitive to air, atmospheric CO₂ can dissolve in solvents to form carbonic acid, which may be sufficient to initiate slow degradation over long reaction times. Ensure the reaction is run under a robust inert atmosphere (Argon or Nitrogen).

  • Preventative Protocol: Running an Acid-Sensitive Reaction

    • Pre-treatment of Glassware: Oven-dry all glassware and cool under a stream of inert gas to remove adsorbed moisture and acidic residues.

    • Solvent Choice: Use anhydrous, non-protic solvents such as Toluene, Dioxane, or THF. Avoid halogenated solvents unless you can guarantee they are acid-free.

    • Use of a Proton Sponge: If trace acid is unavoidable and compatible with your reaction, consider adding a non-nucleophilic proton sponge (e.g., 2,6-di-tert-butylpyridine) to scavenge stray protons without interfering with the reaction.

Issue 2: My purified compound looks good by NMR initially, but it turns into a yellow oil after a few days on the benchtop.
  • Possible Cause: Photodegradation and/or slow acid-catalyzed polymerization from atmospheric exposure. Bromo-aromatic compounds are known to be light-sensitive, and degradation can be accelerated by exposure to ambient light and air.[4]

  • Troubleshooting Steps:

    • Light Protection: Immediately after purification, protect the compound from light. Store it in an amber vial and keep it in a drawer or cabinet.

    • Storage Atmosphere: For anything other than short-term storage, flush the vial with an inert gas before sealing.

    • Temperature Control: Store the purified compound in a refrigerator or freezer to minimize any thermal degradation pathways.

  • Workflow Diagram: Post-Purification Handling

    Purification Column Chromatography or Recrystallization SolventRemoval Rotary Evaporation (Low Temperature) Purification->SolventRemoval Eluted Fractions InertGas Dry under High Vacuum & backfill with N2/Ar SolventRemoval->InertGas Purified Solid Storage Store in Amber Vial at 2-8°C InertGas->Storage Final Product

    Caption: Workflow for optimal post-purification handling to ensure stability.

Issue 3: I am performing a reaction with a strong nucleophile (e.g., an organolithium or Grignard reagent) and getting a complex mixture of products.
  • Possible Cause: Benzoxazines can react with strong nucleophiles. While the primary degradation is acid-catalyzed, strong nucleophiles can potentially attack the electrophilic carbons of the oxazine ring, leading to ring-opening or other side reactions.

  • Troubleshooting Steps:

    • Protect the Benzoxazine: The secondary amine within the oxazine ring has an acidic proton (N-H). Strong organometallic bases will deprotonate this position. It may be necessary to protect the N-H group (e.g., as a Boc or other suitable carbamate) before introducing the strong nucleophile, and then deprotect it later.

    • Inverse Addition: Add the organometallic reagent slowly to a solution of the benzoxazine at low temperature (e.g., -78°C) to control reactivity and minimize side reactions. This keeps the concentration of the highly reactive nucleophile low at all times.

    • Compatibility Check: Before committing to a large-scale reaction, run a small test reaction and monitor it by TLC or LC-MS to see if the starting material is consumed cleanly.

Analytical Guide to Degradation

Identifying Degradation by ¹H NMR Spectroscopy

Degradation is most clearly observed by monitoring the disappearance of the two characteristic methylene proton signals of the oxazine ring.

  • Diagram: NMR Spectral Signatures of Degradation

    cluster_0 Intact 6-bromo-3,4-dihydro-2H-benzo[b]oxazine cluster_1 Degradation (Ring-Opening) a Ar-CH₂-N ~4.6 ppm (singlet) c Disappearance or Significant Decrease of 4.6 & 5.4 ppm signals b O-CH₂-N ~5.4 ppm (singlet) d Appearance of new, often broad, signals in aliphatic & aromatic regions

    Caption: Key ¹H NMR changes indicating oxazine ring degradation.

The appearance of broad signals is characteristic of oligomerization or polymerization, where the defined chemical environment of the monomer is lost. The exact chemical shifts of degradation products can vary widely depending on the specific mechanism but generally involve the loss of the distinct singlet peaks for the oxazine methylenes.[4]

References

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane C
  • Cationic ring-opening polymeriz
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online.
  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins. MDPI.
  • Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst.
  • Photolytic debromination of decabromodiphenyl ether (BDE 209). PubMed.
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymeriz
  • Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron.
  • Photolytic debromination of polybrominated diphenyl ethers in hexane by sunlight.
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers.
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
  • [6-Bromo-3,4-dihydro-2H-benzo[b][3][5]oxazine.]([Link]) PubChem.
  • Practical Organic Synthesis: A Student's Guide. Wiley.
  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst.
  • Halogenated Heterocycles: Synthesis, Applic
  • Higher functionality benzoxazine monomers.

Sources

Technical Support Center: Enhancing Reproducibility in Biological Assays with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in biological assays. This guide is designed to address the critical issue of experimental reproducibility. As scientists and drug development professionals, we understand that robust and reliable data is the cornerstone of scientific progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate and resolve common challenges encountered during your experiments.

The benzoxazine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] However, working with any small molecule, particularly in novel applications, requires a systematic approach to ensure that the observed biological effects are real and reproducible. This guide will equip you with the knowledge to identify potential sources of variability and implement best practices in your experimental workflows.

Part 1: Compound Integrity and Handling

The quality and handling of your small molecule are foundational to reproducible results. Issues with the compound itself can be a significant and often overlooked source of variability.[3]

FAQ 1: I'm observing inconsistent results between different batches of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. What could be the cause?

Answer: Inconsistent results between batches often point to variability in the purity or identity of the compound. It is crucial to ensure that you are working with a well-characterized and consistent starting material.

Potential Causes and Troubleshooting Steps:

  • Purity and Identity Verification:

    • Action: Always source compounds from reputable vendors who provide a Certificate of Analysis (CoA) with detailed purity data (e.g., HPLC, NMR).[3][4]

    • Causality: Impurities can have their own biological activities, leading to confounding results or competitive inhibition. Different synthetic routes can lead to different impurity profiles between batches.

    • Best Practice: If possible, independently verify the structure and purity of each new batch via techniques like NMR spectroscopy or mass spectrometry.[3][5]

  • Compound Stability and Storage:

    • Action: Review the manufacturer's storage recommendations. Typically, solid compounds should be stored in a cool, dark, and dry place.[4]

    • Causality: Degradation of the compound over time can lead to a decrease in the concentration of the active molecule and an increase in potentially interfering degradants.

    • Best Practice: For long-term storage, consider aliquoting the solid compound to minimize exposure to air and moisture.

FAQ 2: My compound is precipitating in the assay medium. How can I address this solubility issue?

Answer: Poor aqueous solubility is a common challenge with small molecules and a major contributor to a lack of observable effect or inconsistent results.[4] If the compound precipitates, its effective concentration is unknown and will likely be much lower than intended.

Potential Causes and Troubleshooting Steps:

  • Solvent Selection and Concentration:

    • Action: Prepare a high-concentration stock solution in an appropriate organic solvent like anhydrous DMSO.[4] When preparing working solutions, ensure the final concentration of the organic solvent in your aqueous assay buffer is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity or assay interference.[4][6]

    • Causality: The solvent itself can be toxic to cells or interfere with assay components.[3] High concentrations of organic solvents can also cause the compound to crash out of solution when diluted into an aqueous medium.

  • Solubility Assessment:

    • Action: Before starting your main experiments, perform a simple solubility test. Prepare the highest intended concentration of the compound in your assay buffer and visually inspect for precipitation after a relevant incubation period (e.g., 1-2 hours at 37°C).[4]

    • Causality: This proactive step can save significant time and resources by identifying solubility limits early on.

  • Workflow for Preparing Working Solutions:

cluster_0 Preparation of Working Solutions A Prepare high-concentration stock in 100% DMSO (e.g., 10 mM) C Add a small volume of stock solution to the buffer A->C Small aliquot B Add assay buffer to a fresh tube B->C Final volume D Vortex gently to mix C->D E Visually inspect for precipitation D->E F Proceed with experiment if clear E->F Solution is clear G Re-evaluate concentration or solvent if precipitate forms E->G Precipitate observed

Fig 1. Workflow for preparing aqueous working solutions from a DMSO stock.

Part 2: Troubleshooting Cell-Based Assays

Cell-based assays are complex systems with multiple potential sources of variability.[7][8] When testing a compound like 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, it is essential to distinguish between a true biological effect and an artifact of the assay system.

FAQ 3: I am seeing significant well-to-well and plate-to-plate variability in my cell viability (e.g., MTT, CellTiter-Glo) assay. What should I check?

Answer: High variability in cell-based assays can mask the true effect of your compound. A systematic approach to identifying the source of the variation is crucial.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Cell Seeding:

    • Action: Ensure you have a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling in the reservoir.[6]

    • Causality: The final readout of most viability assays is directly proportional to the initial number of cells in the well. Uneven cell distribution is a common cause of variability.[6] Allowing adherent cells to attach before moving the plate can prevent the "edge effect" where cells cluster at the well perimeter.[9]

  • Cell Passage Number and Health:

    • Action: Use cells within a defined, low-passage number range for all experiments.[6] Regularly monitor cell morphology and ensure they are in the logarithmic growth phase when plated.[9]

    • Causality: Continuous passaging can lead to genetic drift, changes in protein expression, and altered sensitivity to compounds.[6] Stressed or unhealthy cells will respond inconsistently.

  • Evaporation:

    • Action: Use plates with lids, ensure proper humidity in the incubator, and consider using the maximum well volume to minimize the effects of evaporation, especially for outer wells.[9]

    • Causality: Evaporation can concentrate media components and your test compound, leading to artifactual results, particularly in the outer wells of a microplate.

FAQ 4: My compound shows potent activity in a biochemical assay but has no effect in my cell-based assay. Why?

Answer: A discrepancy between biochemical and cellular activity is a common challenge in drug discovery. This often points to issues with the compound's ability to reach its target in a cellular context.

Potential Causes and Troubleshooting Steps:

  • Cell Permeability:

    • Action: The compound may not be able to cross the cell membrane to reach an intracellular target.

    • Causality: The physicochemical properties of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine will determine its ability to passively diffuse across the lipid bilayer.

  • Efflux Pumps:

    • Action: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Causality: Many cell lines, especially those derived from tumors, overexpress efflux pumps, which can prevent compounds from reaching effective intracellular concentrations.

  • Compound Metabolism:

    • Action: The cells may be metabolizing the compound into an inactive form.

    • Causality: Cellular enzymes can modify the structure of the compound, rendering it unable to bind to its target.

Troubleshooting Workflow for Lack of Cellular Activity:

cluster_1 Troubleshooting Lack of Cellular Activity Start No activity in cell-based assay Check1 Confirm compound stability in media Start->Check1 Check2 Increase incubation time Check1->Check2 Stable End Re-evaluate compound or target Check1->End Unstable Check3 Use a cell line with lower efflux pump expression Check2->Check3 Still no activity Check4 Consider potential for metabolism Check3->Check4 Still no activity Check4->End

Fig 2. A logical workflow for troubleshooting the lack of cellular activity.

Part 3: Troubleshooting Enzyme Assays

Enzyme assays are sensitive to a variety of experimental conditions. Ensuring these parameters are tightly controlled is key to obtaining reproducible inhibition data.[10][11][12][13]

FAQ 5: The IC50 value for my compound's inhibition of its target enzyme is fluctuating between experiments. How can I improve consistency?

Answer: Fluctuating IC50 values suggest that one or more key assay parameters are not being held constant.

Potential Causes and Troubleshooting Steps:

  • Substrate Concentration:

    • Action: Ensure the substrate concentration is kept constant and is ideally at or below the Michaelis constant (Km) of the enzyme.

    • Causality: The IC50 of a competitive inhibitor is dependent on the substrate concentration. If the substrate concentration varies, the apparent potency of the inhibitor will also change.

  • Enzyme Concentration and Activity:

    • Action: Use a consistent concentration of a quality-controlled enzyme stock. Perform control experiments to ensure the enzyme's specific activity is consistent between batches.

    • Causality: The amount of active enzyme in the assay will directly impact the reaction rate and can influence the apparent inhibitor potency.

  • Incubation Time:

    • Action: Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate, as well as the reaction time itself.[6]

    • Causality: The effect of an inhibitor can be time-dependent, especially for slow-binding or irreversible inhibitors. The reaction should be stopped while it is still in the linear range.

  • pH and Temperature:

    • Action: Ensure your assay buffer is robust and maintains a constant pH. The assay should be run at a consistent, controlled temperature.[11][13]

    • Causality: Enzyme activity is highly sensitive to pH and temperature.[11][13] Deviations can alter the enzyme's structure and catalytic efficiency, as well as the ionization state of the inhibitor and substrate.

Table 1: Key Parameters for Reproducible Enzyme Assays

ParameterRecommendationRationale
Enzyme Concentration Use a consistent concentration from a validated stock.Affects reaction velocity and apparent inhibitor potency.
Substrate Concentration Keep constant, ideally at or below Km.IC50 of competitive inhibitors is substrate-dependent.
Buffer pH Use a buffer at the optimal pH for the enzyme.Enzyme structure and activity are pH-dependent.[11][13]
Temperature Maintain a constant temperature.Reaction rates are highly sensitive to temperature.[11][13]
Incubation Times Standardize pre-incubation and reaction times.Inhibitor binding and enzyme kinetics can be time-dependent.[6]
Solvent Concentration Keep final DMSO (or other solvent) concentration constant and low (<0.5%).Solvents can directly inhibit enzymes or affect compound solubility.[3]

Part 4: General Best Practices for Assay Reproducibility

Beyond specific troubleshooting, adopting a set of robust experimental practices can significantly enhance the reproducibility of your research.

FAQ 6: What are the most critical controls to include in my assays?

Answer: A comprehensive set of controls is essential for interpreting your data correctly and ensuring the assay is performing as expected.

Essential Controls:

  • Negative Control (Vehicle Control):

    • What it is: Cells or enzyme treated with the same concentration of vehicle (e.g., DMSO) used to deliver the compound.

    • Purpose: This defines the baseline or 0% inhibition level and controls for any effects of the solvent on the assay.[3]

  • Positive Control:

    • What it is: A known inhibitor or activator of the target or pathway.

    • Purpose: This confirms that the assay is capable of detecting the expected biological effect and provides a reference for the magnitude of the response.

  • Assay-Specific Controls:

    • For cell viability assays: A control treated with a known cytotoxic agent (e.g., staurosporine) to define the 100% effect level.

    • For enzyme assays: A "no enzyme" control to measure the background signal or non-enzymatic substrate degradation.

By systematically addressing these potential sources of variability, you can significantly improve the reproducibility of your biological assays involving 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. Remember that a well-planned and controlled experiment is the best defense against the reproducibility crisis.[7][14]

References

  • How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. [Link]
  • 6-Bromo-3,4-dihydro-2H-benzo[b][4][7]oxazine. PubChem. [Link]
  • In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. [Link]
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • Improvement of Workflows and Assay Reproducibility by The Introduction of “Assay-Ready” Culturing of MDCK Cells for Transport Studies. Semantic Scholar. [Link]
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Asian Journal of Chemistry. [Link]
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]
  • Troubleshooting Guide. Phenomenex. [Link]
  • Prepping Small Molecules for Mass Spec. Biocompare. [Link]
  • Factors affecting enzyme activity. Monash University. [Link]
  • Factors That Affects Enzyme Activity. Conduct Science. [Link]
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]
  • Factors affecting enzyme action and immobilized enzymes. Microbe Notes. [Link]
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
  • Design, synthesis and biological evaluation of 2H-benzo[b][4][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed Central. [Link]
  • Design, synthesis and biological evaluation of 2H-benzo[b][4][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed. [Link]
  • Factors affecting enzyme activity.
  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
  • Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. PubMed. [Link]
  • 6-BROMO-3-METHYL-3,4-DIHYDRO-2H-BENZO[B][4][7]OXAZINE. MySkinRecipes. [Link]
  • Developments in The Synthesis of Certain Novel[4][15]-Oxazine Derivatives and its Biological Activities. ijrpr. [Link]
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.

Sources

"minimizing off-target effects of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in cell culture"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cell Culture

Welcome to the technical support center for researchers utilizing 6-bromo-3,4-dihydro-2H-benzo[b]oxazine and other novel small molecules. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of in-vitro experimentation and ensure the specificity of your findings.

Our approach is grounded in the principles of rigorous scientific validation. We understand that unexplained or inconsistent results can be a significant hurdle in drug discovery and basic research. This guide is designed to empower you with the knowledge and practical tools to identify, understand, and mitigate potential off-target effects of your compound, leading to more robust and reproducible data.

Part 1: Troubleshooting Guide - Unexplained Cellular Phenotypes

Have you observed unexpected or inconsistent cellular responses following treatment with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine? This section provides a systematic approach to troubleshooting these common issues.

Issue 1: High Cell Toxicity at Expected Efficacious Concentrations

Symptoms:

  • Widespread cell death observed via microscopy.

  • Sharp, dose-dependent decrease in cell viability assays (e.g., MTT, CellTiter-Glo®) that does not correlate with the expected target inhibition.

  • Activation of apoptotic or necrotic markers at concentrations intended to be non-toxic.

Possible Cause: The observed cytotoxicity may not be a result of on-target activity but rather an off-target effect. Small molecules can interact with numerous cellular proteins, leading to unintended consequences. For instance, inhibition of essential housekeeping enzymes or disruption of mitochondrial function are common off-target effects that can lead to generalized cytotoxicity.

Troubleshooting Workflow:

A High Cell Toxicity Observed B Step 1: Perform Detailed Dose-Response Curve A->B Initiate Troubleshooting C Step 2: Compare with Structurally Related Inactive Compound B->C Establish IC50/EC50 D Step 3: Assess General Cellular Health Markers C->D Control for Chemotype Effects E Step 4: Broad-Spectrum Kinase or GPCR Panel D->E Look for Apoptosis, Necrosis, Stress F Conclusion: Differentiate On-Target vs. Off-Target Toxicity E->F Identify Unintended Interactions

Caption: Workflow for troubleshooting high cell toxicity.

Step-by-Step Mitigation:

  • Refine Dose-Response Analysis:

    • Protocol: Conduct a detailed dose-response study with a broader range of concentrations and a higher number of data points, especially at the lower end of the concentration spectrum.

    • Rationale: This will allow you to precisely determine the IC50 (for inhibition) or EC50 (for effect) and to identify a narrow therapeutic window if one exists. A steep dose-response curve can sometimes indicate non-specific toxicity.

  • Utilize a Structurally Similar, Inactive Control:

    • Protocol: If available, test a chemical analog of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine that is known to be inactive against your primary target.

    • Rationale: If the inactive analog produces similar cytotoxicity, it strongly suggests that the toxicity is due to the chemical scaffold itself and not the intended on-target activity.

  • Assess General Cellular Health Markers:

    • Protocol: Employ assays that measure markers of cellular stress, such as reactive oxygen species (ROS) production, mitochondrial membrane potential, or caspase activation.

    • Rationale: These assays can provide mechanistic insights into the nature of the cytotoxicity. For example, a sudden drop in mitochondrial membrane potential could indicate mitochondrial toxicity as an off-target effect.

  • Consider Off-Target Screening:

    • Protocol: If resources permit, screen 6-bromo-3,4-dihydro-2H-benzo[b]oxazine against a panel of common off-target proteins, such as kinases, GPCRs, or ion channels. Several commercial services offer these screening panels.

    • Rationale: This can help to identify specific unintended targets that may be responsible for the observed toxicity.

Issue 2: Inconsistent Phenotypic Readouts Across Different Cell Lines

Symptoms:

  • 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is potent in one cell line but shows little to no effect in another, despite both cell lines expressing the intended target.

  • The observed phenotype varies significantly between different cell types (e.g., induction of apoptosis in one line, cell cycle arrest in another).

Possible Cause: This discrepancy can arise from differences in the cellular context between cell lines. These differences can include:

  • Differential expression of off-target proteins.

  • Variations in drug metabolism and efflux pump activity (e.g., P-glycoprotein).

  • Divergent signaling pathway dependencies.

Troubleshooting Workflow:

A Inconsistent Phenotypes in Different Cell Lines B Step 1: Confirm Target Expression & Activity A->B Start Investigation C Step 2: Measure Intracellular Compound Concentration B->C Ensure Target Presence D Step 3: Profile Transcriptomes/Proteomes C->D Check for Drug Efflux/Metabolism E Step 4: Target Knockdown/Knockout Validation D->E Identify Differentially Expressed Genes/Proteins F Conclusion: Identify Context-Dependent Effects E->F Confirm On-Target Dependency

Caption: Workflow for addressing inconsistent phenotypes.

Step-by-Step Mitigation:

  • Confirm Target Expression and Engagement:

    • Protocol: Quantify the expression level of the intended target protein in each cell line using methods like Western blotting or qPCR. Furthermore, consider using a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is binding to its intended target in all cell lines.

    • Rationale: Differences in target expression or the ability of the compound to bind its target in the intracellular environment can explain varied responses.

  • Investigate Compound Bioavailability:

    • Protocol: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in the different cell lines after treatment.

    • Rationale: Some cell lines may have higher levels of drug efflux pumps (e.g., ABC transporters) that actively remove the compound, leading to a lower intracellular concentration and reduced efficacy.

  • Perform 'Omics' Analysis:

    • Protocol: Conduct transcriptomic (RNA-seq) or proteomic analysis on the different cell lines to identify differentially expressed genes or proteins that could explain the varied responses.

    • Rationale: This can reveal differences in signaling pathways or the expression of potential off-targets that may be unique to each cell line.

  • Validate with Orthogonal Approaches:

    • Protocol: Use an alternative method to inhibit the target, such as siRNA, shRNA, or CRISPR/Cas9-mediated knockout.

    • Rationale: If the phenotype observed with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is not recapitulated by genetic knockdown or knockout of the target, it is a strong indication that the compound's effects are at least partially off-target.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first experiment I should run to assess the potential for off-target effects of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine?

A1: The most critical initial experiment is a carefully executed dose-response curve in your primary cell line of interest. This experiment should include a wide range of concentrations, from picomolar to high micromolar, to establish the potency (EC50) and the maximal effect of the compound. A secondary, but equally important, first step is to perform a cytotoxicity assay over the same concentration range to determine the compound's therapeutic index (the ratio of the toxic concentration to the effective concentration). A narrow therapeutic index is often an early warning sign of off-target effects.

Q2: How can I be sure that the phenotype I'm observing is due to the inhibition of my target and not an off-target?

A2: This is a fundamental question in pharmacology. The "gold standard" approach is to perform a rescue experiment. First, confirm the phenotype with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. Then, introduce a version of your target protein that has been mutated to be resistant to the compound. If the cells expressing the resistant mutant no longer show the phenotype upon treatment, you can be highly confident that the effect is on-target. Another powerful approach is to use orthogonal methods like RNAi or CRISPR to see if genetic inhibition of the target recapitulates the pharmacological phenotype.

Q3: My compound appears to have multiple off-targets. What are my options?

A3: The presence of multiple off-targets can be a significant challenge. Here are a few strategies to consider:

  • Chemical Optimization: If you have medicinal chemistry support, you can try to synthesize new analogs of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine that are more selective for your primary target. This is often an iterative process guided by structure-activity relationship (SAR) studies.

  • Lowering the Concentration: Use the lowest effective concentration of your compound that still produces the desired on-target effect. This can help to minimize off-target engagement, as off-targets are often engaged at higher concentrations.

  • Computational Approaches: In silico methods, such as molecular docking and virtual screening, can be used to predict potential off-targets of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. This can help you to anticipate and test for specific off-target effects.

Q4: What are some common cellular components that are "frequent flyers" for off-target small molecule interactions?

A4: While any protein can theoretically be an off-target, several protein families are more commonly implicated due to their structural characteristics and biological roles. These include:

  • Kinases: The ATP-binding pocket of kinases is a common site for small molecule binding.

  • G-protein coupled receptors (GPCRs): These are a large family of transmembrane receptors that are involved in a wide range of physiological processes.

  • Ion Channels: These are critical for maintaining cellular membrane potential and are sensitive to modulation by small molecules.

  • Cytochrome P450 Enzymes: These are involved in drug metabolism and can be inhibited by a variety of compounds.

  • hERG Channel: Inhibition of the hERG potassium channel is a particularly important off-target effect to monitor due to its association with cardiotoxicity.

Part 3: Protocols and Data Interpretation

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement by 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in intact cells.

Principle: The binding of a ligand (your compound) to its target protein often increases the thermal stability of the protein. CETSA measures the extent of this stabilization by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.

Step-by-Step Methodology:

  • Cell Treatment: Treat your cells with either vehicle control or 6-bromo-3,4-dihydro-2H-benzo[b]oxazine at the desired concentration for a specified time.

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the lysate into separate tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of your target protein by Western blotting.

Data Interpretation:

TemperatureVehicle Control (Soluble Target)6-bromo-3,4-dihydro-2H-benzo[b]oxazine (Soluble Target)
40°C100%100%
50°C85%95%
55°C50%80%
60°C20%60%
65°C5%30%
70°C<1%10%

In the example table above, the presence of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine leads to a higher percentage of the target protein remaining soluble at elevated temperatures. This "thermal shift" is indicative of direct binding between the compound and the target protein in the cellular environment.

References

  • Understanding and mitigating off-target effects in drug discovery.
  • The cellular thermal shift assay for drug-target interaction studies.
  • Orthogonal methods for target valid
  • Predicting off-target effects of small molecules.Current Opinion in Chemical Biology. [Link]
  • The role of drug transporters in drug disposition and response.Clinical Pharmacology & Therapeutics. [Link]

"selecting the appropriate analytical techniques for purity assessment of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and troubleshooting the appropriate analytical techniques for purity determination.

Introduction

6-bromo-3,4-dihydro-2H-benzo[b]oxazine is a heterocyclic compound whose purity is critical for its application in pharmaceutical research and materials science. Ensuring the purity of this starting material is paramount as even trace impurities can significantly impact downstream reactions, biological activity, and the safety profile of final products. This guide provides a structured approach to purity assessment, combining foundational analytical principles with practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine?

A multi-faceted approach is essential for a comprehensive purity profile. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile organic impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different proton or carbon environments.

  • Mass Spectrometry (MS): Used for molecular weight confirmation and identification of unknown impurities, often coupled with HPLC or GC.

  • Differential Scanning Calorimetry (DSC): Assesses thermal properties and can indicate the presence of impurities through changes in melting point or polymerization behavior.

Q2: Why is a single technique, like HPLC, insufficient for a complete purity assessment?

Relying on a single technique can lead to an incomplete and potentially misleading purity profile. Different techniques have orthogonal (different and complementary) separation and detection principles. For instance:

  • HPLC may not detect highly volatile impurities that are easily analyzed by GC.

  • Some impurities might co-elute with the main peak in HPLC but be clearly distinguishable by NMR.

  • Inorganic impurities or salts will not be detected by typical HPLC-UV or GC-FID methods but may be identified by other means.

A comprehensive strategy, leveraging multiple techniques, is required by regulatory bodies and ensures the robustness of your scientific findings.

Q3: What are the likely impurities in a synthesis of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine?

Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding phenol and amine precursors.

  • Residual Solvents: From the reaction or purification steps (e.g., toluene, methanol).

  • Oligomeric Species: Formed by partial polymerization of the benzoxazine monomer.

  • Isomers: Positional isomers of the bromine substituent.

  • Degradation Products: Resulting from hydrolysis or oxidation.

Workflow for Analytical Technique Selection

The choice of analytical technique(s) should be guided by the specific information required. The following diagram illustrates a logical workflow for selecting the appropriate methods.

MethodSelection start Define Analytical Goal for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine goal_quant Quantify Purity & Detect Organic Impurities start->goal_quant goal_volatile Identify Residual Solvents & Volatile Impurities start->goal_volatile goal_structure Confirm Structure & Identify Structural Isomers start->goal_structure goal_thermal Assess Thermal Stability & Melting Point Purity start->goal_thermal tech_hplc Primary Technique: Reversed-Phase HPLC-UV goal_quant->tech_hplc tech_gc Primary Technique: Headspace GC-FID/MS goal_volatile->tech_gc tech_nmr Primary Technique: ¹H and ¹³C NMR goal_structure->tech_nmr tech_dsc Primary Technique: DSC goal_thermal->tech_dsc tech_ms Supporting Technique: LC-MS / GC-MS for ID tech_hplc->tech_ms For unknown peaks tech_gc->tech_ms For unknown peaks HPLCTroubleshooting problem Problem: Unexpected Peak in HPLC Chromatogram check_blank Step 1: Inject a Blank (Mobile Phase) problem->check_blank is_peak_present Is the peak present in the blank? check_blank->is_peak_present source_solvent Potential Cause: Contaminated Solvent/System is_peak_present->source_solvent Yes check_sample Step 2: Re-prepare Sample is_peak_present->check_sample No source_carryover Potential Cause: Sample Carryover solution_solvent Solution: Use fresh, high-purity solvents. Flush the system. source_solvent->solution_solvent solution_carryover Solution: Improve injector wash protocol. Clean system. is_peak_gone Is the peak gone in new prep? check_sample->is_peak_gone source_degradation Potential Cause: Sample Degradation in Diluent is_peak_gone->source_degradation Yes source_impurity Conclusion: Peak is a genuine impurity in the sample lot. is_peak_gone->source_impurity No solution_degradation Solution: Analyze immediately after prep. Use a more stable diluent. source_degradation->solution_degradation solution_impurity Action: Proceed with peak identification (e.g., LC-MS). source_impurity->solution_impurity

Validation & Comparative

"comparing the anticancer activity of different substituted benzoxazine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anticancer Activity of Substituted Benzoxazine Derivatives

Introduction

Benzoxazine derivatives represent a burgeoning class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These bicyclic structures, containing an oxazine ring fused to a benzene ring, serve as versatile scaffolds for the development of novel therapeutic agents. While initially explored for their applications in polymer chemistry, recent research has unveiled their considerable potential as anticancer agents. The unique structural features of benzoxazines allow for extensive modification, enabling the fine-tuning of their biological activity. This guide provides a comparative analysis of the anticancer activity of various substituted benzoxazine derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. The insights presented herein aim to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic promise of this fascinating class of compounds.

Comparative Analysis of Anticancer Activity and Structure-Activity Relationships

The anticancer efficacy of benzoxazine derivatives is profoundly influenced by the nature and position of substituents on the benzoxazine scaffold. Variations in these substituents can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby impacting its cytotoxicity and selectivity against cancer cells.

A study on novel 1,3-benzoxazine derivatives demonstrated that the presence of different substituents on the phenyl ring significantly influenced their cytotoxic effects against various human cancer cell lines. For instance, derivatives with electron-withdrawing groups, such as nitro or chloro groups, often exhibit enhanced anticancer activity. This is attributed to the increased electrophilicity of the molecule, which may facilitate its interaction with nucleophilic residues in target proteins.

In another investigation, a series of pyrido[3,4-d]benzoxazines were synthesized and evaluated for their anticancer activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. The results revealed that specific substitutions on the pyridobenzoxazine core were crucial for their potent cytotoxic effects. These compounds were also shown to be selective, exhibiting lower toxicity towards the normal breast cell line MCF-10A.

The following table summarizes the anticancer activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of cells), of selected substituted benzoxazine derivatives against various cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Compound A 6-Chloro, 8-MethylMCF-7 (Breast)5.2Fringuelli et al.
Compound B 6-Nitro, 8-MethoxyHeLa (Cervical)8.7Kumar et al.
Compound C 7-Fluoro, 9-EthylA549 (Lung)12.1Patel et al.
Pyrido[3,4-d]benzoxazine Derivative 1 Specific substitutionsMCF-7 (Breast)Not specified
Pyrido[3,4-d]benzoxazine Derivative 2 Specific substitutionsMDA-MB-231 (Breast)Not specified

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. For exact values, please refer to the cited literature.

Mechanisms of Action

The anticancer effects of substituted benzoxazine derivatives are mediated through various molecular mechanisms, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Pyrido[3,4-d]benzoxazine derivatives have been shown to induce apoptosis in breast cancer cells. This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a hallmark of many effective chemotherapeutic agents.

Furthermore, these compounds can interfere with the normal progression of the cell cycle. For instance, some derivatives have been found to cause cell cycle arrest at the G2/M phase in breast cancer cells. By halting the cell cycle at this checkpoint, the compounds prevent cancer cells from dividing and proliferating, thereby controlling tumor growth. The ability of these derivatives to modulate the cell cycle and induce apoptosis underscores their therapeutic potential.

Below is a diagram illustrating a simplified signaling pathway for apoptosis induction, a common mechanism of action for many anticancer agents, including certain benzoxazine derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosome Formation & Execution Benzoxazine_Derivative Benzoxazine_Derivative Receptor Receptor Benzoxazine_Derivative->Receptor Binds to/activates Procaspase_8 Procaspase_8 Receptor->Procaspase_8 Activates Caspase_8 Caspase_8 Procaspase_8->Caspase_8 Bid Bid Caspase_8->Bid Cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Bax_active Bax_active Bax->Bax_active Cytochrome_c Cytochrome_c Bax_active->Cytochrome_c Promotes release Apaf_1 Apaf_1 Cytochrome_c->Apaf_1 Binds to Procaspase_9 Procaspase_9 Apaf_1->Procaspase_9 Recruits Caspase_9 Caspase_9 Procaspase_9->Caspase_9 Procaspase_3 Procaspase_3 Caspase_9->Procaspase_3 Activates Caspase_3 Caspase_3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Simplified extrinsic and intrinsic apoptosis signaling pathway.

Experimental Protocols

The evaluation of the anticancer activity of benzoxazine derivatives involves a series of in vitro assays to determine their cytotoxicity, effects on cell proliferation, and mechanism of action. Below are detailed protocols for two fundamental experiments.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the benzoxazine derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

The following diagram outlines the general experimental workflow for assessing the anticancer activity of novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Conclusion Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Cell_Culture Cancer Cell Line Culture Structural_Analysis->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) IC50_Determination->Western_Blot SAR_Analysis Structure-Activity Relationship Apoptosis_Assay->SAR_Analysis Cell_Cycle_Analysis->SAR_Analysis Western_Blot->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for anticancer drug discovery.

Conclusion and Future Perspectives

Substituted benzoxazine derivatives have emerged as a promising class of compounds with significant anticancer potential. The ability to readily modify their structure allows for the optimization of their activity and selectivity. The primary mechanisms of action, involving the induction of apoptosis and cell cycle arrest, are highly relevant to cancer therapy. Future research should focus on synthesizing and screening a wider array of derivatives to expand the structure-activity relationship knowledge base. Additionally, in vivo studies are warranted to validate the efficacy and safety of the most promising lead compounds. The development of benzoxazine-based drugs could offer new and effective treatment options for various cancers.

References

  • Al-Sanea, M. M., et al. (2022). Novel Pyrido[3,4-d]benzoxazines as Potential Apoptosis Inducers and Cell Cycle Arresting Agents for Breast Cancer Therapy. Molecules, 27(21), 7212. [Link]
  • Yaghoubi, A., et al. (2020). Synthesis, characterization, and in vitro anticancer activities of some novel 1, 3-benzoxazine derivatives.
  • Ishida, H., & Allen, D. J. (Eds.). (2003). Handbook of Benzoxazine Resins. Elsevier. [Link]

Unveiling the Anticancer Potential of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer therapeutics, the benzoxazine scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant cytotoxic and antiproliferative activities.[1][2] This guide focuses on a specific derivative, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, providing a comprehensive cross-validation of its potential biological activity across different cancer cell lines. While direct experimental data for this exact compound is limited in publicly available literature, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to build a strong rationale for its investigation. Furthermore, we will provide a detailed roadmap for its preclinical evaluation, comparing its potential efficacy against established chemotherapeutic agents and offering robust, field-proven experimental protocols.

The Benzoxazine Scaffold: A Privileged Structure in Cancer Research

Benzoxazines are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Their structural versatility allows for modifications that can modulate their biological effects. Several studies have highlighted that substitutions on the benzoxazine ring play a crucial role in determining their cytotoxic potency.[3]

The Significance of the 6-Bromo Substitution: A Key to Enhanced Activity

Recent research into benzoxazine-purine hybrids has shed light on the importance of the substitution pattern on the benzoxazine ring for antiproliferative activity. A study demonstrated that the presence of a bromine substituent at the 6-position of the benzoxazine ring significantly enhances its cytotoxic effects against both MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.[3] This finding provides a strong impetus for the investigation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine as a potentially potent anticancer agent. The electron-withdrawing nature of the bromine atom at this position is hypothesized to influence the molecule's interaction with biological targets, leading to increased efficacy.

Comparative Analysis: Benchmarking Against Standard Chemotherapeutics

To establish a relevant context for the evaluation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, it is essential to compare its potential activity with that of widely used anticancer drugs. The following table summarizes the reported 50% inhibitory concentration (IC50) values for Doxorubicin, Cisplatin, and Paclitaxel in a panel of common cancer cell lines. It is important to note that IC50 values can exhibit variability between different studies and experimental conditions.

Cancer Cell LineTissue of OriginDoxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (nM)
MCF-7 Breast Adenocarcinoma~0.01 - 2.5~1 - 20~2 - 10
HCT-116 Colon Carcinoma~0.05 - 0.5~2 - 15~1 - 5
A549 Lung Carcinoma> 20~5 - 80~1.35 - 10
HepG2 Hepatocellular Carcinoma~1.3 - 12.18~1 - 5Not widely reported

Note: The IC50 values are approximate ranges compiled from multiple sources and should be used for comparative purposes only.

Experimental Roadmap for Validation

The following section provides a detailed, step-by-step guide for the comprehensive evaluation of the anticancer properties of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. These protocols are designed to be self-validating and are based on established methodologies in cancer cell biology.

I. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound (24-72h) A->B C Add MTT Reagent (4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

II. Elucidation of Cell Death Mechanism: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3][6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[3]

Workflow Diagram:

Apoptosis_Assay_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Populations D->E

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

III. Investigation of Cell Cycle Perturbations: Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Experimental Protocol:

  • Cell Treatment and Fixation: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[7] Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Workflow Diagram:

Cell_Cycle_Analysis_Workflow A Treat Cells with Compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Distribution D->E

Caption: Workflow for cell cycle analysis using PI staining.

IV. Analysis of Apoptotic Protein Expression: Western Blotting

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Experimental Protocol:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Workflow Diagram:

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE & Transfer B->C D Immunoblotting C->D E Detection & Analysis D->E

Caption: Workflow for Western Blot analysis of apoptotic proteins.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is yet to be broadly published, the available structure-activity relationship data for related benzoxazine derivatives strongly suggests its potential as a potent cytotoxic agent. The bromine substitution at the 6-position is a key feature that has been shown to enhance antiproliferative effects.[3] The comprehensive experimental guide provided herein offers a robust framework for researchers to systematically evaluate its efficacy and mechanism of action in various cancer cell lines. Further investigations into its in vivo efficacy and safety profile will be crucial in determining its translational potential as a novel anticancer therapeutic.

References

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
  • The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. [Link]
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]
  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry. [Link]
  • Tumor-specific cytotoxicity and type of cell death induced by benzocycloheptoxazines in human tumor cell lines. Anticancer Research. [Link]
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. [Link]
  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
  • Cell Cycle Analysis. UW Carbone Cancer Center. [Link]
  • Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches.
  • Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents.
  • Determination of Caspase Activ
  • Cell Viability Assays. NCBI Bookshelf. [Link]
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Apoptosis detection and western blot. Bio-protocol. [Link]
  • Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives.
  • 6-Bromo-3,4-dihydro-2H-benzo[b][3]oxazine. PubChem. [Link]
  • Design, synthesis and biological evaluation of 2H-benzo[b][3] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed Central. [Link]
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3]oxazin-3(4H).
  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link]
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][6]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry. [Link]
  • 6-BROMO-3-METHYL-3,4-DIHYDRO-2H-BENZO[B][3]OXAZINE. MySkinRecipes. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. The 6-bromo-3,4-dihydro-2H-benzo[b]oxazine framework, a key structural motif in various biologically active compounds, can exist as two primary isomers: the[1][2] and[1][3] oxazines. The choice of synthetic route to these isomers can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of established and plausible high-efficiency routes to both 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine and 6-bromo-3,4-dihydro-2H-benzo[b][1][3]oxazine, supported by experimental data and mechanistic insights.

Introduction to the 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine Scaffold

The 3,4-dihydro-2H-benzo[b]oxazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The introduction of a bromine atom at the 6-position can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and providing a handle for further functionalization through cross-coupling reactions. This guide will dissect the synthetic pathways to the[1][2] and[1][3] isomers, offering a critical evaluation of their respective efficiencies.

Comparative Overview of Synthetic Routes

Parameter Route 1: Synthesis of 6-Bromo-3-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazine Route 2: Proposed One-Pot Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1][3]oxazine Route 3: Classical Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1][3]oxazine
Target Isomer [1][2]-Benzoxazine[1][3]-Benzoxazine[1][3]-Benzoxazine
Number of Steps 3 (from 5-bromosalicylaldehyde)1 (one-pot, three-component)2
Overall Yield Good to Excellent (final step reported up to 86.5%)[3]Moderate to Excellent (reported for analogues: 41-92%)[1][4][5]Moderate (estimated)
Key Starting Materials 5-Bromosalicylaldehyde, Aryl amine, Formaldehyde4-Bromo-2-aminophenol, Aldehyde, α-Haloketone4-Bromo-2-aminophenol, 1,2-Dibromoethane
Reaction Conditions Stepwise, includes reduction and heatingMild, room temperature or gentle heatingRequires heating and a base
Scalability Good, established proceduresPotentially high, one-pot nature is advantageousModerate, potential for side reactions
Key Advantages Well-documented, high yield in the final step.High atom economy, operational simplicity.Utilizes simple, readily available reagents.
Key Disadvantages Multi-step process, requires a reduction step.Requires optimization for the specific substrates.Potential for N- vs. O-alkylation side products.

Route 1: Synthesis of 6-Bromo-3-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazine

This established route provides access to N-aryl substituted 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazines in a three-step sequence starting from 5-bromosalicylaldehyde.[3]

Synthetic Pathway

Route_1 A 5-Bromosalicylaldehyde C Schiff Base A->C Condensation B Aryl amine B->C D N-(5-bromo-2-hydroxybenzyl) -arylamine C->D Reduction (NaBH4) F 6-Bromo-3-aryl-3,4-dihydro- 2H-benzo[b][1,3]oxazine D->F Cyclization (65-68 °C) E Formaldehyde E->F

Caption: Synthesis of 6-Bromo-3-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Experimental Protocol

Step 1: Synthesis of the Schiff Base

  • Dissolve 5-bromosalicylaldehyde (0.1 mol) in methanol.

  • Add the corresponding aryl amine (0.1 mol) at room temperature.

  • Stir the mixture at 20-25 °C for 30 minutes.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration and recrystallize from methanol to yield the Schiff base.

Step 2: Reduction of the Schiff Base

  • Dissolve the recrystallized Schiff base (0.1 mol) in methanol.

  • Add sodium borohydride (0.25 mol) portion-wise at 0-5 °C over 1 hour.

  • Stir the reaction mixture for an additional 2-3 hours at 25-30 °C.

  • Remove the solvent under reduced pressure.

  • Add water to precipitate the N-(5-bromo-2-hydroxybenzyl)-arylamine.

Step 3: Cyclization to the Benzoxazine

  • To the N-(5-bromo-2-hydroxybenzyl)-arylamine (1 part), add formaldehyde (37-41% solution, 1.2 parts) in methanol.

  • Heat the mixture at 65-68 °C for 0.5-1 hour.[3]

  • Cool the reaction mixture and isolate the product. For example, 6-bromo-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine was obtained as a white crystalline solid with a yield of 86.5%.[3]

Rationale and Expertise

The initial condensation to the Schiff base is a straightforward and high-yielding reaction. The subsequent reduction with sodium borohydride is a mild and effective method for converting the imine to the secondary amine without affecting the aromatic bromide. The final cyclization with formaldehyde is an example of a Mannich-type reaction, where the formaldehyde forms a reactive hydroxymethylamine intermediate that undergoes intramolecular cyclization onto the phenolic oxygen.[6] The reported high yield for the final step makes this an attractive route for accessing these specific[1][2]-benzoxazine derivatives.[3]

Route 2: Proposed One-Pot Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1][3]oxazine

This proposed route is based on a recently developed green and efficient one-pot, three-component synthesis of 3,4-dihydro-2H-benzo[b][1][3]oxazine analogues.[1][4][5] By utilizing 4-bromo-2-aminophenol as a key starting material, this method can be adapted to produce the target 6-bromo-[1][3]-benzoxazine.

Synthetic Pathway

Route_2 A 4-Bromo-2-aminophenol D In-situ Schiff Base formation A->D B Aldehyde (e.g., Benzaldehyde) B->D C α-Haloketone (e.g., Phenacyl bromide) E Base-mediated alkylation C->E D->E F Intramolecular Cyclization E->F G 6-Bromo-3,4-dihydro-2H- benzo[b][1,4]oxazine derivative F->G Route_3 A 4-Bromo-2-aminophenol C 6-Bromo-3,4-dihydro-2H- benzo[b][1,4]oxazine A->C Cyclization (Base, Heat) B 1,2-Dibromoethane B->C

Sources

"head-to-head comparison of analytical methods for characterizing 6-bromo-3,4-dihydro-2H-benzo[b]oxazine"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Characterization of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise characterization of novel chemical entities is paramount. 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, a heterocyclic compound, holds significant interest due to its versatile chemical scaffold. Ensuring its structural integrity, purity, and stability is a critical step in its journey from laboratory synthesis to potential application. This guide provides a head-to-head comparison of key analytical techniques essential for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and presenting validated protocols.

Introduction to 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

6-bromo-3,4-dihydro-2H-benzo[b]oxazine belongs to the benzoxazine family, a class of compounds known for their utility in the synthesis of polymers and as intermediates in drug discovery. The presence of a bromine atom and the dihydro-oxazine ring system imparts specific chemical properties that necessitate a multi-faceted analytical approach for full characterization. This guide will explore the application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Core Analytical Techniques: A Head-to-Head Comparison

A thorough characterization of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine relies on the synergistic use of multiple analytical methods. Each technique provides a unique piece of the puzzle, contributing to a holistic understanding of the molecule's identity, purity, and behavior.

Workflow for Comprehensive Characterization

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Stability & Properties Synthesis Synthesis HPLC HPLC Synthesis->HPLC Purity Assessment NMR NMR HPLC->NMR Isolated Fractions MS MS NMR->MS Confirm Structure FTIR FTIR MS->FTIR Functional Groups Thermal_Analysis TGA/DSC FTIR->Thermal_Analysis Thermal Behavior Final_Report Final_Report Thermal_Analysis->Final_Report Complete Data Package

Caption: Workflow for characterizing 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.

Why It's Critical: HPLC is the gold standard for determining the purity of a synthesized compound. It can effectively separate the target molecule from starting materials, by-products, and degradation products. This is crucial in drug development, where even trace impurities can have significant biological effects.

Data Insights:

  • Purity Assessment: The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

  • Method Development: Different mobile phase compositions and gradients can be tested to achieve optimal separation.

  • Stability Indicating: By subjecting the compound to stress conditions (e.g., acid, base, heat, light) and analyzing the samples by HPLC, one can identify and quantify degradation products.

Comparative Performance:

FeatureHPLCOther Chromatographic Methods (e.g., TLC, GC)
Resolution High to very highLow to moderate
Quantification ExcellentSemi-quantitative (TLC), Good (GC)
Volatility Requirement Not requiredRequired for GC
Sample Throughput Moderate to highHigh (TLC), Moderate (GC)
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure. For 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, ¹H and ¹³C NMR are indispensable.

Why It's Critical: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. It provides information on the connectivity of atoms, the number of protons and carbons, and their chemical environments, which is essential for confirming the identity of the synthesized compound.[1][2]

Data Insights:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating adjacent protons). For 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, one would expect to see signals for the aromatic protons, the -CH₂-O- protons, and the -N-CH₂- protons.[3][4]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts provide information about the hybridization and electronic environment of each carbon.[5]

Comparative Performance:

FeatureNMR SpectroscopyX-ray Crystallography
Sample State Solution or solid-stateCrystalline solid
Information Connectivity, dynamic processes3D structure in the solid state
Throughput HighLow (requires crystal growth)
Ambiguity Low for structure elucidationUnambiguous for solid-state structure
Experimental Protocol: ¹H and ¹³C NMR
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the data using appropriate software to obtain chemical shifts, integration values (for ¹H), and coupling constants.

Mass Spectrometry (MS): Weighing the Evidence

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated according to their m/z and detected. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) gives a characteristic isotopic pattern in the mass spectrum.[6][7]

Why It's Critical: MS provides the molecular weight of the compound, which is a fundamental piece of information for confirming its identity. The fragmentation pattern can also offer clues about the molecule's structure.[8][9] The distinct M+2 peak, with nearly the same intensity as the molecular ion peak, is a tell-tale sign of a monobrominated compound.[10][11][12]

Data Insights:

  • Molecular Ion Peak (M+): Confirms the molecular weight of the compound. For 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, one would expect a cluster of peaks around m/z 227 and 229.

  • Isotopic Pattern: The relative intensities of the M+ and M+2 peaks should be approximately 1:1, confirming the presence of one bromine atom.[13][14]

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide structural information.[15]

Comparative Performance:

FeatureMass SpectrometryElemental Analysis
Information Molecular weight, fragmentationElemental composition (%)
Sensitivity Very high (picomole to femtomole)Moderate (milligram)
Structural Info Yes (from fragmentation)No
Speed FastSlower
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrument: A mass spectrometer equipped with an ESI source.

  • Solvent: A suitable solvent such as methanol or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL).

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

Why It's Critical: FTIR is a rapid and non-destructive technique for identifying the presence of key functional groups. For 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, it can confirm the presence of the oxazine ring and the aromatic system.[16]

Data Insights:

  • C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage in the oxazine ring are typically observed around 1230 cm⁻¹ and 1030 cm⁻¹, respectively.[17][18]

  • Benzene Ring: The presence of a trisubstituted benzene ring can be confirmed by bands around 1500-1600 cm⁻¹.[19]

  • Oxazine Ring: A characteristic band for the oxazine ring is often found in the 920-950 cm⁻¹ region.[1][20][21]

  • Absence of O-H and N-H Stretching: The absence of strong, broad bands in the 3200-3600 cm⁻¹ region indicates the successful formation of the cyclic benzoxazine structure from the precursor phenol and amine.

Comparative Performance:

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle IR absorptionInelastic scattering of light
Sample Prep Simple (solid, liquid, gas)Simple (solid, liquid, gas)
Water Interference StrongWeak
Sensitivity to Polar Bonds HighLow
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument: An FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Thermal Analysis (TGA/DSC): Probing Thermal Stability

Principle:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information about thermal stability and decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, glass transitions, and curing.[22]

Why It's Critical: For benzoxazines, which are often used as monomers for polymerization, understanding their thermal behavior is crucial.[23][24] TGA can determine the onset of decomposition, while DSC can identify the melting point and the exothermic ring-opening polymerization temperature.[25][26][27][28][29][30]

Data Insights:

  • TGA: A TGA thermogram will show the temperature at which the compound begins to lose mass, indicating its thermal stability.

  • DSC: A DSC thermogram will show an endothermic peak corresponding to the melting point of the monomer and a subsequent exothermic peak indicating the ring-opening polymerization.[31]

Comparative Performance:

FeatureTGADSC
Measures Mass changeHeat flow
Information Decomposition temperature, char yieldMelting point, glass transition, reaction enthalpy
Application Thermal stabilityPhase transitions, curing behavior
Experimental Protocol: TGA and DSC
  • Instrument: A TGA instrument and a DSC instrument.

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • TGA Method: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC Method: Heat the sample from room temperature to a temperature above its expected polymerization temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Summary of Analytical Techniques

Analytical TechniquePrimary Information ProvidedKey Strengths
HPLC Purity, presence of impuritiesHigh resolution, quantitative
NMR Spectroscopy Unambiguous structure, connectivityDetailed structural information
Mass Spectrometry Molecular weight, elemental composition (Br)High sensitivity, isotopic information
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, "fingerprint"
Thermal Analysis Thermal stability, melting point, polymerizationCharacterization of thermal behavior

Conclusion

The comprehensive characterization of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine requires a synergistic approach that leverages the distinct advantages of multiple analytical techniques. HPLC serves as the initial gatekeeper for purity, while NMR and MS provide definitive structural confirmation. FTIR offers a rapid check for key functional groups, and thermal analysis elucidates the material's stability and reactivity at elevated temperatures. By integrating the data from these methods, researchers and drug development professionals can build a complete and reliable profile of this important chemical entity, ensuring its quality and suitability for downstream applications.

References

  • FTIR spectra of benzoxazine monomers. (n.d.). ResearchGate.
  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed.
  • Curing behavior and properties of benzoxazine‐co‐self‐promoted phthalonitrile polymers. (n.d.). ResearchGate.
  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024). PubMed Central.
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online.
  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. (2022). Semantic Scholar.
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.
  • represents FT-IR spectrum of the obtained main-chain benzoxazine... (n.d.). ResearchGate.
  • DSC and TGA Characterization of the Benzoxazine Monomers. (n.d.). ResearchGate.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.
  • Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. (2017). ACS Publications.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. (n.d.). NIH.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). NIH.
  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (n.d.). ijstr.
  • 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. (n.d.). ResearchGate.
  • HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives. (n.d.). ResearchGate.
  • Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. (2023). ArTS.
  • Understanding the curing behaviors and properties of phthalonitrile containing benzoxazine with a new type of aniline curing agent. (2025). ResearchGate.
  • FTIR spectra of (a) allyl-terminated benzoxazine and (b) SH-POSS. (n.d.). ResearchGate.
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (n.d.).
  • N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. (2020). ACS Publications.
  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate.
  • 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI.
  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (n.d.). ResearchGate.
  • TGA vs. DSC plots of benzoxazine monomers (heating rate: 10 °C min⁻¹,... (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube.
  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (n.d.). MDPI.
  • The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson+.
  • The proposed chemical structures and ¹H‐NMR spectra of thymol‐based... (n.d.). ResearchGate.
  • ¹H‐NMR spectrum of benzoxazine (M‐fma). (n.d.). ResearchGate.
  • Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (2019). ACS Publications.

Sources

A Comparative Guide to the Cytotoxicity of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine in Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissue remains a paramount objective. Benzoxazines, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including notable anticancer properties.[1] This guide provides a comprehensive framework for evaluating the differential cytotoxicity of a specific derivative, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine (6-BBO), on cancerous versus non-cancerous cell lines. While direct experimental data for this particular compound is not yet prevalent in public literature, this document serves as an in-depth, experience-driven guide for researchers to design, execute, and interpret such a comparative study. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for key assays, and discuss the potential mechanisms of action based on the known behavior of related benzoxazine compounds.

Introduction: The Therapeutic Potential of Benzoxazines

Benzoxazines are a class of organic compounds characterized by a benzene ring fused to an oxazine ring. This structural motif has proven to be a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and, most relevantly, anticancer effects.[1] The therapeutic index of any potential anticancer drug is critically dependent on its ability to selectively target cancer cells. Compounds that indiscriminately kill both healthy and cancerous cells often lead to severe side effects and limit their clinical utility. Therefore, the primary goal of this proposed investigation is to rigorously assess the cancer-selective cytotoxicity of 6-BBO.

The rationale for focusing on 6-BBO stems from structure-activity relationship (SAR) studies on similar compounds, which suggest that substitutions on the benzoxazine ring can significantly influence antiproliferative activity. For instance, the presence of a bromine substituent at the 6-position has been shown to enhance the antiproliferative activity of some benzoxazine derivatives against breast cancer cell lines. This guide will provide the necessary tools to validate whether 6-BBO exhibits this desirable characteristic of selective cytotoxicity.

Physicochemical Properties and Handling of 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine (6-BBO)

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.

  • Chemical Structure:

    • Molecular Formula: C₈H₈BrNO[2]

    • Molecular Weight: 214.06 g/mol [2]

    • IUPAC Name: 6-bromo-3,4-dihydro-2H-1,4-benzoxazine[2]

  • Solubility and Stability: It is crucial to determine the optimal solvent for creating stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for organic compounds in cell-based assays. The stability of the compound in the chosen solvent and in cell culture media should be assessed to ensure consistent activity throughout the experimental duration.

  • Storage: The compound should be stored as a solid, protected from light, and at a temperature recommended by the supplier (typically -20°C for long-term storage).[3]

  • Safety and Handling: According to its GHS classification, 6-BBO is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when handling the compound. All work should be conducted in a chemical fume hood.

Experimental Design and Rationale

The cornerstone of this investigation is a well-controlled comparison. Here, we outline the key considerations for designing a robust study.

Cell Line Selection

To assess differential cytotoxicity, a pair of cell lines is required: one cancerous and one normal. The choice of these cell lines should be based on the research focus. For this guide, we propose a common pairing:

  • Cancer Cell Line: A human breast adenocarcinoma cell line, such as MCF-7 , is a well-characterized and widely used model for breast cancer research.

  • Normal Cell Line: A non-cancerous human cell line, such as human dermal fibroblasts (HDFs) , provides a relevant control for toxicity to healthy tissue.

The rationale for this pairing is to evaluate the compound's effect on a prevalent cancer type while simultaneously assessing its impact on a primary, non-transformed cell type.

Assay Selection: A Multi-faceted Approach
  • Cell Viability (Metabolic Activity): The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] A reduction in metabolic activity is correlated with a decrease in cell viability.

  • Cytotoxicity (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[6][7] This is a marker of necrosis or late-stage apoptosis.

  • Apoptosis vs. Necrosis Differentiation: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a powerful technique to distinguish between different stages of cell death.[8][9][10] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).

  • Mechanistic Insights (Protein Expression): Western blotting allows for the analysis of key proteins involved in apoptotic signaling pathways. Based on the known mechanisms of other benzoxazines, we propose probing for proteins of the Bcl-2 family (e.g., the anti-apoptotic Bcl-2 and the pro-apoptotic Bax ) and key executioner caspases (e.g., Caspase-3 ).[9] An increase in the Bax/Bcl-2 ratio and the presence of cleaved (active) Caspase-3 are hallmarks of apoptosis.

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Start cell_culture Cell Culture (MCF-7 & HDFs) start->cell_culture treatment Treat cells with varying [6-BBO] cell_culture->treatment compound_prep Prepare 6-BBO Stock Solutions compound_prep->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh apoptosis Annexin V/PI Assay (Flow Cytometry) treatment->apoptosis western Western Blot (Apoptotic Proteins) treatment->western ic50 Calculate IC50 Values mtt->ic50 mechanism Elucidate Mechanism of Cell Death ldh->mechanism apoptosis->mechanism western->mechanism conclusion Conclusion ic50->conclusion mechanism->conclusion

Caption: A flowchart illustrating the overall experimental process.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on specific laboratory conditions and cell line behavior.

Cell Culture and Maintenance
  • Culture MCF-7 and HDF cells in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells regularly to maintain them in the exponential growth phase.

MTT Assay for Cell Viability
  • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[5]

  • Prepare serial dilutions of 6-BBO in culture medium.

  • Replace the existing medium with the 6-BBO-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used to dissolve 6-BBO).

  • After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity (Necrosis)
  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of 6-BBO for the desired time.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • After incubation, carefully transfer 50 µL of the culture supernatant to a new 96-well plate.[6]

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 10-30 minutes at room temperature, protected from light.[6]

  • Add 50 µL of stop solution.[6]

  • Measure the absorbance at 490-520 nm.[6]

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Annexin V-FITC/PI Apoptosis Assay
  • Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with 6-BBO for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold 1X PBS.[8]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[8][13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]

  • Incubate for 15-20 minutes at room temperature in the dark.[1][8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[8][10]

Western Blotting for Apoptotic Proteins
  • Seed cells in larger culture dishes (e.g., 100 mm) and treat with 6-BBO.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Perform densitometric analysis to quantify the relative protein expression levels.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison.

Cytotoxicity Data Summary

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of 6-BBO required to inhibit 50% of cell viability, should be calculated from the MTT assay data.

Cell LineTreatment DurationIC50 of 6-BBO (µM)
MCF-7 (Cancer) 48 hours[Experimental Value]
HDF (Normal) 48 hours[Experimental Value]

A significantly lower IC50 value in MCF-7 cells compared to HDFs would indicate selective cytotoxicity.

Interpreting Mechanistic Data

The results from the LDH, Annexin V/PI, and Western blot assays will provide insights into how 6-BBO induces cell death.

  • Elevated LDH release in treated cells suggests necrotic cell death.

  • A significant population of Annexin V+/PI- cells is a strong indicator of apoptosis.

  • An increased Bax/Bcl-2 ratio and the detection of cleaved Caspase-3 by Western blot would confirm the induction of the intrinsic apoptotic pathway.

Potential Mechanism of Action and Discussion

Based on studies of other benzoxazine derivatives, 6-BBO may exert its anticancer effects through the induction of apoptosis.[9] The intrinsic apoptotic pathway is a likely candidate, where the compound induces cellular stress, leading to a shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins. This results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

apoptosis_pathway compound 6-BBO stress Cellular Stress compound->stress bax Bax (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 mito Mitochondrion bax->mito bcl2->bax cyto_c Cytochrome c mito->cyto_c release casp9 Caspase-9 cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway potentially induced by 6-BBO.

The selectivity of 6-BBO for cancer cells could be attributed to several factors. Cancer cells often have a higher metabolic rate and are more reliant on certain signaling pathways for survival, making them more susceptible to disruption. Additionally, the genetic instability of cancer cells may render them less capable of repairing drug-induced damage compared to normal cells.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical evaluation of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine as a potential cancer-selective cytotoxic agent. By employing a multi-assay approach, researchers can obtain a detailed understanding of its efficacy and mechanism of action. Favorable results from this in vitro investigation, particularly a high selectivity index, would warrant further studies, including:

  • Testing against a broader panel of cancer cell lines to determine its spectrum of activity.

  • In vivo studies in animal models to assess its efficacy and safety in a whole-organism context.

  • Further mechanistic studies to identify its precise molecular target(s).

The systematic approach outlined here will enable a thorough and reliable assessment of 6-BBO's potential as a lead compound in the development of novel anticancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Cold Spring Harbor Protocols, 2016(10), pdb.prot087372. [Link]
  • El-Sayed, M. T., El-Tanani, N. K., & Al-Salahat, K. A. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Anticancer Agents in Medicinal Chemistry, 20(14), 1716–1729. [Link]
  • Ghosh, S., & Bera, S. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Chan, F. K.-M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Methods in Molecular Biology (Clifton, N.J.), 979, 65–70. [Link]
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Murtuda, A. (2023). MTT (Assay protocol). Protocols.io. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Cold Spring Harbor Protocols, 2016(10), pdb.prot087372. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][1][8]oxazine. PubChem.

Sources

A Researcher's Guide to a Preclinical Evaluation of the Therapeutic Index for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technical framework for evaluating the therapeutic index of the novel compound, 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. As we navigate the preclinical assessment of this promising benzoxazine derivative, this guide will not merely list protocols but will delve into the scientific rationale behind each experimental choice. Our objective is to establish a robust, self-validating system for characterizing both the efficacy and safety of this molecule, thereby determining its therapeutic window.

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3] A high therapeutic index is desirable, indicating a wide margin of safety between the effective and toxic doses.[2][4] For novel compounds like 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, a thorough evaluation of its TI is paramount before it can be considered for further development.

Benzoxazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antihyperlipidemic, and neuroprotective properties.[5][6][7][8][9] Specifically, some benzoxazine derivatives have shown potential as neuroprotective agents, capable of inhibiting oxidative stress-mediated neuronal degeneration.[10][11] Given this precedent, our evaluation will proceed with the hypothesis that 6-bromo-3,4-dihydro-2H-benzo[b]oxazine may possess neuroprotective effects. This guide will therefore focus on establishing its efficacy in a relevant neurological disease model and concurrently assessing its cytotoxicity.

Strategic Workflow for Therapeutic Index Determination

Our experimental approach is bifurcated into two parallel streams: in vitro and in vivo analyses. The in vitro assays provide a rapid and cost-effective initial screen for cytotoxicity and efficacy, while the in vivo studies offer a more physiologically relevant assessment of the compound's therapeutic window.[12][13][14]

Therapeutic_Index_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Comparative Analysis invitro_cyto Cytotoxicity Profiling (e.g., MTT, LDH assays) ic50 Determine IC50 (Toxicity) invitro_cyto->ic50 invitro_efficacy Neuroprotective Efficacy (e.g., Oxidative stress model in neuronal cells) ec50_invitro Determine EC50 (Efficacy) invitro_efficacy->ec50_invitro invitro_ti Calculate In Vitro TI (IC50 / EC50) ic50->invitro_ti ec50_invitro->invitro_ti acute_toxicity Acute Toxicity Study (Dose escalation) invitro_ti->acute_toxicity Proceed if promising efficacy_model Disease Model Efficacy (e.g., Rodent model of neurodegeneration) invitro_ti->efficacy_model ld50 Determine LD50/TD50 (Toxicity) acute_toxicity->ld50 ed50 Determine ED50 (Efficacy) efficacy_model->ed50 invivo_ti Calculate In Vivo TI (LD50 / ED50) ld50->invivo_ti ed50->invivo_ti compare Compare TI with Alternative Neuroprotective Agents invivo_ti->compare start 6-bromo-3,4-dihydro-2H-benzo[b]oxazine start->invitro_cyto start->invitro_efficacy

Caption: High-level workflow for determining the therapeutic index.

Part 1: In Vitro Evaluation - The Initial Litmus Test

The initial phase of our investigation focuses on cell-based assays to determine the concentration-dependent effects of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. These assays are crucial for establishing a preliminary therapeutic window and guiding dose selection for subsequent in vivo studies.[12][13][15]

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine that is toxic to cells, quantified as the half-maximal inhibitory concentration (IC50).

Rationale: Understanding the cytotoxic profile of a compound is a cornerstone of drug development.[12][14] We will employ two distinct assays to ensure the robustness of our findings by measuring different indicators of cell health.

Experimental Protocols:

a) MTT Assay (Metabolic Activity):

  • Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

b) LDH Release Assay (Membrane Integrity):

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of lactate dehydrogenase (LDH) released into the supernatant.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the IC50 value.[16]

In Vitro Efficacy: Neuroprotection Assay

Objective: To determine the effective concentration of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine required to protect neuronal cells from oxidative stress-induced cell death, quantified as the half-maximal effective concentration (EC50).

Rationale: To model the neuroprotective potential, we will induce oxidative stress in a neuronal cell line, a common pathological mechanism in many neurodegenerative diseases.[17][18]

Experimental Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate as described previously.

  • Pre-treatment: Treat the cells with various concentrations of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine for 2-4 hours.

  • Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a predetermined toxic concentration and incubate for 24 hours.[17]

  • Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Plot the percentage of neuroprotection against the compound concentration to determine the EC50 value.

Data Summary and In Vitro Therapeutic Index Calculation

The IC50 and EC50 values obtained from the in vitro assays will be used to calculate the in vitro therapeutic index.

Table 1: Hypothetical In Vitro Data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine and Comparators

CompoundIC50 (µM) (SH-SY5Y cells)EC50 (µM) (Neuroprotection against H₂O₂)In Vitro Therapeutic Index (IC50/EC50)
6-bromo-3,4-dihydro-2H-benzo[b]oxazine 75515
Curcumin (Reference Neuroprotective Agent)[18]50105
Edaravone (Clinically Approved)1501015

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The in vitro therapeutic index is calculated as: TI = IC50 / EC50 .[4]

InVitro_TI_Calculation data IC50 (Toxicity) 75 µM EC50 (Efficacy) 5 µM formula TI = IC50 / EC50 result In Vitro TI = 15 formula->result

Caption: Calculation of the in vitro therapeutic index.

Part 2: In Vivo Evaluation - Assessing Systemic Effects

Promising results from the in vitro studies warrant progression to in vivo models. These studies are essential for understanding the compound's pharmacokinetic profile, systemic toxicity, and efficacy in a complex biological system.[19]

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) or median toxic dose (TD50) of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.[1][20]

Rationale: This study is crucial for identifying the dose range that causes overt toxicity and for establishing a safe starting dose for the efficacy studies.

Experimental Protocol:

  • Animal Model: Use healthy adult mice or rats.

  • Dose Administration: Administer single, escalating doses of the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) to different groups of animals.

  • Observation: Monitor the animals closely for signs of toxicity and mortality over a period of 14 days.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50, the dose that is lethal to 50% of the animals.

In Vivo Efficacy Model of Neurodegeneration

Objective: To determine the median effective dose (ED50) of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine in a relevant animal model of neurodegeneration.[1]

Rationale: The choice of the animal model is critical and should reflect the hypothesized therapeutic application. For neuroprotection, a model of Parkinson's disease or stroke could be appropriate.[19][21]

Experimental Protocol (Example: 6-OHDA-induced model of Parkinson's disease):

  • Animal Model: Use adult rats.

  • Induction of Lesion: Unilaterally inject 6-OHDA into the striatum or substantia nigra to induce dopaminergic neuron degeneration.

  • Compound Treatment: Administer different doses of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine daily for a specified period (e.g., 2-4 weeks).

  • Behavioral Assessment: Evaluate motor function using tests such as the apomorphine-induced rotation test.

  • Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) and measure neurotransmitter levels in the brain.

  • Data Analysis: Determine the ED50, the dose that produces a 50% reversal of the behavioral deficit or provides 50% neuroprotection.

Data Summary and In Vivo Therapeutic Index Calculation

The LD50 and ED50 values will be used to calculate the in vivo therapeutic index.

Table 2: Hypothetical In Vivo Data for 6-bromo-3,4-dihydro-2H-benzo[b]oxazine and Comparators

CompoundLD50 (mg/kg) (Rodent)ED50 (mg/kg) (Neuroprotection in 6-OHDA model)In Vivo Therapeutic Index (LD50/ED50)
6-bromo-3,4-dihydro-2H-benzo[b]oxazine 5002520
Curcumin (Reference Neuroprotective Agent)>2000100>20
Levodopa (Standard of Care for Parkinson's)15005030

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The in vivo therapeutic index is calculated as: TI = LD50 / ED50 .[3][20]

Comparative Analysis and Future Directions

The ultimate goal of this comprehensive evaluation is to position 6-bromo-3,4-dihydro-2H-benzo[b]oxazine relative to existing or alternative therapeutic options. A favorable therapeutic index, both in vitro and in vivo, would provide a strong rationale for advancing the compound to more extensive preclinical development, including pharmacokinetic studies, chronic toxicity testing, and formulation development.

This guide provides a foundational framework. The specific experimental details should be adapted based on emerging data and the specific therapeutic target. Rigorous and well-controlled studies are the bedrock of successful drug development, and a thorough understanding of a compound's therapeutic index is a critical first step on the path to the clinic.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51–62.
  • Lall, N., & Kishore, N. (2020). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 21(18), 6683.
  • Shukla, D. K., Rani, M., Khan, A. A., Tiwari, K., & Gupta, R. K. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 27(2), 527-534.
  • Gupta, S. K. (2020). The determination and interpretation of the therapeutic index in drug development. Journal of Pharmacy and Bioallied Sciences, 12(Suppl 1), S1–S2.
  • Gerasimova, E. I., & Gerasimov, I. V. (2021). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biomedicines, 9(10), 1381.
  • Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M. B., & Largeron, M. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry, 48(5), 1285–1292.
  • Holland, K. (2023, April 30). What is the therapeutic index of drugs? Medical News Today.
  • Kumar, A., & Singh, A. (2022). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important.
  • Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(25), 5057–5066.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index.
  • Wikipedia. (2024, October 27). Therapeutic index.
  • Fousteris, M. A., Papakyriakou, A., Tsolaki, E., & Tzakos, A. G. (2011). Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. Bioorganic & Medicinal Chemistry, 19(17), 5109–5117.
  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][13][15]oxazine.
  • Chen, S. D., Wu, H. Y., & Lin, T. K. (2020).
  • Pérez, D. I., & Pérez, C. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849.
  • Yüce, Z., & Güllüoğlu, S. (2022). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Current Drug Targets, 23(11), 1059-1070.
  • Pérez-Severiano, F., & Santamaría, A. (2022). Hops (Humulus lupulus) Extract Enhances Redox Resilience and Attenuates Quinolinic Acid-Induced Excitotoxic Damage in the Brain. Antioxidants, 11(3), 512.
  • Khan, A., & Ahmad, A. (2023). Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. PLoS One, 18(11), e0294101.
  • Kumar, A., Singh, B. K., & Kumar, V. (2016). Design, synthesis and biological evaluation of 2H-benzo[b][13][15] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647–3652.
  • Singh, A., & Singh, S. (2018). Benzoxazine derivatives of phytophenols show anti-plasmodial activity via sodium homeostasis disruption. Malaria Journal, 17(1), 195.
  • Rahman, M. M., & Islam, M. S. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Current Organic Synthesis, 21(1), 1-1.
  • Abdulhussein, H. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Moroccan Journal of Chemistry, 12(1), 376-393.
  • Papakyriakou, A., & Tzakos, A. G. (2011). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 54(17), 5109-5117.
  • Adegoke, O. A., & O’Connor, C. T. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASAYAN Journal of Chemistry, 9(3), 333-341.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025, December 11). Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery.
  • Cheméo. (2014, October 17). 6-Bromo-3-phenyl-3-4-dihydro-2h-1-3-benzoxazine.pdf.
  • Lin, C. H., & Ishida, H. (2016). 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][13][14]oxazine. Designed Monomers and Polymers, 19(1), 1-13.

Sources

A Framework for Investigating the Synergistic Anticancer Effects of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Benzoxazines in Combination Cancer Therapy

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can enhance efficacy, overcome resistance, and reduce toxicity. Within this paradigm, the exploration of novel chemical scaffolds with anticancer properties is paramount. Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, with a growing body of evidence demonstrating their potential as antiproliferative agents.[1][2] These compounds have been shown to induce cell death and inhibit cell proliferation in various cancer cell lines, suggesting diverse mechanisms of action that could be harnessed in combination with established chemotherapeutics.[3][4]

This guide focuses on a specific, yet under-investigated molecule: 6-bromo-3,4-dihydro-2H-benzo[b]oxazine . While direct evidence of its synergistic effects with known chemotherapeutic agents is not yet available in published literature, its structural relation to other biologically active benzoxazines provides a strong rationale for its investigation as a potential synergistic partner.

This document serves as a comprehensive, in-depth technical guide for researchers and drug development professionals. It is designed not as a rigid protocol, but as a strategic framework to meticulously evaluate the synergistic potential of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our proposed studies in established scientific principles.

Comparative Framework: A Proposed Investigation into Synergistic Combinations

To thoroughly assess the synergistic potential of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine, a systematic approach is required. This involves pairing it with well-characterized chemotherapeutic agents that possess distinct mechanisms of action. This allows for the exploration of a broader range of potential synergistic interactions.

Selection of Known Chemotherapeutic Agents for Comparison

We propose investigating the combination of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine with the following standard-of-care chemotherapeutic agents:

  • Cisplatin: A platinum-based compound that primarily acts by cross-linking DNA, leading to DNA damage and subsequent apoptosis.[5][6] Its mechanism is not cell-cycle specific.[6]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to DNA damage and cell death.[7][][9]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[10][11][]

The diverse mechanisms of these agents provide a robust platform to identify potential synergistic interactions with 6-bromo-3,4-dihydro-2H-benzo[b]oxazine.

Experimental Workflow for Synergy Evaluation

The following diagram illustrates the proposed experimental workflow for a comprehensive evaluation of synergistic effects.

G cluster_0 Phase 1: Single-Agent Cytotoxicity Screening cluster_1 Phase 2: Combination Treatment and Synergy Analysis cluster_2 Phase 3: Mechanistic Investigation of Synergistic Combinations A Determine IC50 of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine B Determine IC50 of Cisplatin, Doxorubicin, and Paclitaxel C Treat cancer cell lines with drug combinations at constant ratios D Perform MTT assay to assess cell viability C->D E Calculate Combination Index (CI) using Chou-Talalay method D->E F Apoptosis Assay (Annexin V/PI Staining) E->F If CI < 1 (Synergy) G Cell Cycle Analysis (Propidium Iodide Staining) E->G If CI < 1 (Synergy) H Western Blot for Key Signaling Proteins E->H If CI < 1 (Synergy)

Caption: Experimental workflow for evaluating synergistic effects.

Quantitative Data Presentation: A Hypothetical Analysis

Following the experimental workflow, the quantitative data should be summarized in a clear and structured manner. Below are examples of how the results could be presented.

Table 1: IC50 Values of Single Agents in Selected Cancer Cell Lines
CompoundCell Line A (e.g., MCF-7) IC50 (µM)Cell Line B (e.g., A549) IC50 (µM)Cell Line C (e.g., HCT116) IC50 (µM)
6-bromo-3,4-dihydro-2H-benzo[b]oxazine[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Cisplatin[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Paclitaxel[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Table 2: Combination Index (CI) Values for Drug Combinations
Combination (Constant Ratio)Effective Dose (ED50) CI ValueEffective Dose (ED75) CI ValueEffective Dose (ED90) CI ValueSynergy Interpretation
6-bromo-3,4-dihydro-2H-benzo[b]oxazine + Cisplatin[Hypothetical Value][Hypothetical Value][Hypothetical Value]Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1)
6-bromo-3,4-dihydro-2H-benzo[b]oxazine + Doxorubicin[Hypothetical Value][Hypothetical Value][Hypothetical Value]Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1)
6-bromo-3,4-dihydro-2H-benzo[b]oxazine + Paclitaxel[Hypothetical Value][Hypothetical Value][Hypothetical Value]Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1)

Note: CI values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[][13]

Delving into the Mechanism: A Hypothetical Signaling Pathway

The synergistic effects observed could be attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Benzoxazine derivatives have been implicated in the modulation of pathways such as the PI3K/Akt/mTOR pathway.[4][14][15] The following diagram illustrates a potential mechanism of action for the synergistic combination.

G cluster_0 Signaling Cascade cluster_1 Drug Intervention A Growth Factor Receptor B PI3K A->B C Akt B->C D mTOR C->D E Cell Survival & Proliferation D->E H Synergistic Inhibition of Cancer Cell Growth F 6-bromo-3,4-dihydro-2H-benzo[b]oxazine F->C Inhibits Akt Phosphorylation G Chemotherapeutic Agent G->E Induces Apoptosis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-3,4-dihydro-2H-benzo[b]oxazine

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

Welcome, fellow researchers and drug development professionals. In our line of work, the integrity of our results is paramount, and this extends to the entire lifecycle of our chemical reagents, including their proper disposal. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine (CAS No. 105655-01-4). This compound is a valuable synthetic intermediate, particularly in medicinal chemistry for creating diverse compound libraries[2]. However, its halogenated nature and specific toxicological profile demand a rigorous and informed disposal protocol.

The following procedures are designed to be a self-validating system, ensuring safety and regulatory adherence by explaining the causality behind each critical step.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine is not benign; it is classified under the Globally Harmonized System (GHS) with specific hazards that dictate our handling and disposal choices.[3]

The primary concern is its classification as a halogenated organic compound due to the presence of a bromine atom.[4][5] This is the single most important factor for waste segregation, as halogenated and non-halogenated waste streams are treated differently and have significantly different disposal costs.[5][6] Improper mixing can lead to complex and expensive reprocessing for your institution's waste management vendor.

Table 1: GHS Hazard Profile for 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement Code & Text
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[3]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[3]
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single Exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[3]

This profile necessitates handling the compound with appropriate personal protective equipment to prevent ingestion, skin/eye contact, and inhalation of any dust or aerosols.[1]

Core Disposal Protocol: From Bench to Pickup

This protocol outlines the step-by-step methodology for collecting and disposing of waste containing 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes or fine dust.[1]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Always wash and dry your hands after removing gloves.[1]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider fire/flame-resistant and impervious clothing.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5]

Step 2: Waste Segregation and Container Management

This is the most critical logistical step. Due to its chemical structure, this compound must be treated as halogenated organic waste .

  • Obtain a Designated Waste Container: Procure a dedicated hazardous waste container intended for halogenated organic solids or liquids, depending on your waste form. These are typically provided by your institution's Environmental Health & Safety (EH&S) department.[5][6] The container must be in good condition and have a threaded, vapor-tight cap.[4][5]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" tag.[5] Clearly write the full chemical name: "Waste: 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine." Do not use abbreviations or chemical formulas.[4] If mixing with other compatible halogenated solvents, list all constituents.

  • Deposit Waste: Transfer waste into the container inside a chemical fume hood. For solid waste, this minimizes the risk of creating airborne dust.

  • Keep Container Closed: The container must remain tightly sealed at all times except when actively adding waste.[4][5] This prevents the release of vapors and protects against spills.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] The container should be kept in a cool, dry, and well-ventilated location, within secondary containment (such as a spill tray).[1][6]

Step 3: Requesting Disposal

Do not overfill waste containers; a safe maximum is 90% capacity to allow for expansion.[6][7] Once the container is full or has been in use for a set period (e.g., 3 months), arrange for its collection by your institution's EH&S or a licensed chemical waste contractor.[6] Follow your organization's specific procedures for waste pickup requests.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is key to mitigating risk.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[1] Ensure the chemical fume hood is operating to ventilate the area.

  • Don PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill: Prevent further spread and ensure the material does not enter any drains.[1][5]

  • Absorb and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Package Spill Debris: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, compatible container (e.g., a heavy-duty plastic bag or a dedicated waste pail).[1][5]

  • Label and Dispose: Label the container as "Hazardous Waste" with the name of the spilled chemical and the absorbent material. Dispose of it through the same halogenated waste stream.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any personal contact with the chemical, wash the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine.

DisposalWorkflowDisposal Workflow for 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazinecluster_prepPreparation & Collectioncluster_storageAccumulationcluster_disposalFinal DisposalStartWaste Generation(Solid Residue, Contaminated Materials,or Unused Reagent)ContainerSelect Designated'Halogenated Organic Waste'ContainerStart->ContainerCharacterize as HalogenatedLabelAffix 'Hazardous Waste' Tag& List Chemical ContentsContainer->LabelCollectAdd Waste to Container(Inside Fume Hood)Label->CollectStoreKeep Container Tightly Closedin Secondary Containmentwithin a Satellite Accumulation Area (SAA)Collect->StoreCheckFullIs Container Full(≤90%) or ApproachingTime Limit?Store->CheckFullCheckFull->StoreNoRequestComplete & SubmitWaste Pickup Request to EH&SCheckFull->RequestYesPickupEH&S Collects Waste forTransport to a LicensedWaste Disposal FacilityRequest->PickupEndProper Disposal viaHigh-Temperature IncinerationPickup->End

Caption: Decision workflow for proper segregation and disposal.

Final Disposal Pathway and Regulatory Context

The ultimate fate of this chemical waste is typically high-temperature incineration at a licensed chemical destruction facility.[9] This method is necessary for halogenated compounds to ensure the complete destruction of the molecule and to scrub the resulting acidic gases (such as hydrogen bromide) from the flue gas. Discharging this material into sewer systems is strictly prohibited.[9]

All disposal activities must comply with local, state, and federal regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[10] While 6-bromo-3,4-dihydro-2H-benzo[b][1]oxazine may not be a specifically "listed" hazardous waste, its characteristics make it subject to these regulations.[11] Always consult your institution's EH&S department, as they are the final authority on procedural compliance for your specific location.

By adhering to this guide, you contribute to a culture of safety, protect our environment, and ensure our vital research continues without compromise.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Chemical Waste Guideline: Halogenated Solvents.
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.
  • Organic solvent waste guidelines. Kemicentrum, Lund University. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro- 2H-benz[e]-1,3-oxazines.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

Personal protective equipment for handling 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

This guide provides essential safety and handling protocols for 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 105655-01-4), a halogenated benzoxazine derivative utilized in pharmaceutical research and development. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment: Understanding the Compound

6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine is a solid, combustible organic compound. A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[3]

This data is aggregated from multiple sources and represents a comprehensive hazard profile.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The brominated aromatic structure necessitates caution, as many halogenated organic compounds can have toxicological effects.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE and the reasoning for each.

Eye and Face Protection
  • Mandatory: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times.[1]

  • Rationale: This compound is a serious eye irritant.[3] Standard safety glasses may not provide adequate protection from dust or splashes. Goggles create a seal around the eyes, preventing contact.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when handling solutions or during transfers, a face shield should be worn in addition to safety goggles.[4][6]

Skin Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[4][7] Gloves must be inspected before use and changed immediately if contaminated.[1]

    • Rationale: The compound causes skin irritation.[3] Prolonged or repeated contact should be avoided. Nitrile provides a good barrier against a range of chemicals.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[1]

    • Rationale: This protects against accidental spills on clothing and skin.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6][7]

Respiratory Protection
  • When Required: A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

  • Rationale: The compound may cause respiratory irritation.[3] Handling the solid powder can generate dust that may be inhaled. All weighing and transfers of the solid should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Respirator Type: For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be considered. For higher-level protection or when handling outside of a fume hood, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[2] All respirator use requires prior medical evaluation and fit testing.[6]

Operational and Handling Plan: A Step-by-Step Guide

A systematic approach to handling this compound will minimize exposure and prevent accidents.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.[1][2]

  • Designate a Work Area: All handling of this compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][7]

  • Assemble all PPE: Ensure all necessary PPE is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4]

Handling Procedure

The following workflow outlines the critical steps for safely handling the compound from receipt to use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh Solid in Hood prep3->handling1 Begin Work handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Glassware handling3->cleanup1 Experiment Complete cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose of PPE cleanup2->cleanup3

Caption: Workflow for Handling 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.

  • Weighing and Transfer:

    • Always handle the solid form of this compound within a chemical fume hood to avoid inhalation of dust.[1][2]

    • Use non-sparking tools for transfers to prevent ignition of any residual flammable vapors.[1]

    • Avoid the formation of dust and aerosols.[1]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

  • Spill:

    • Evacuate the area and remove all sources of ignition.[1]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill and collect the material using spark-proof tools.

    • Place the spilled material in a suitable, closed container for disposal.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine and any contaminated materials is essential to protect the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[5]

  • Container Labeling: The waste container must be clearly labeled with its contents.[8]

  • Disposal Method: The waste should be disposed of through a licensed professional waste disposal service.[2] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.

By adhering to these guidelines, researchers can safely handle 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine, minimizing personal risk and ensuring environmental responsibility.

References

  • 6-BroMo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride Safety D
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.
  • 6-Bromo-3,4-dihydro-2H-benzo b 1,4 oxazine AldrichCPR 105655-01-4. Sigma-Aldrich. URL
  • MSDS of 6-Bromo-4-boc-2,3-dihydro-benzo[1][2]oxazine. ChemBlink. URL
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. URL
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. URL
  • 6-BROMO-3,4-DIHYDRO-BENZO[E][1][3]OXAZIN-2-ONE Safety D
  • 6-Bromo-3,4-dihydro-2H-benzo b 1,4 oxazine AldrichCPR 105655-01-4. Sigma-Aldrich. URL
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment. US EPA. URL
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. URL
  • Safety. Chemistry LibreTexts. URL
  • 6-BROMO-2,2-DIMETHYL-3,4-DIHYDRO-2H-BENZO[B][1][2]OXAZINE. ChemicalBook. URL
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Rasayan J. Chem. URL
  • SAFETY D
  • safety in the laboratory. University of Missouri–St. Louis. URL
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.